2-Heptanol

Catalog No.
S560084
CAS No.
543-49-7
M.F
C7H16O
C7H16O
CH3(CH2)4CHOHCH3
M. Wt
116.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Heptanol

CAS Number

543-49-7

Product Name

2-Heptanol

IUPAC Name

heptan-2-ol

Molecular Formula

C7H16O
C7H16O
CH3(CH2)4CHOHCH3

Molecular Weight

116.20 g/mol

InChI

InChI=1S/C7H16O/c1-3-4-5-6-7(2)8/h7-8H,3-6H2,1-2H3

InChI Key

CETWDUZRCINIHU-UHFFFAOYSA-N

SMILES

CCCCCC(C)O

solubility

Solubility in water, g/100ml: 0.35
soluble in alcohol and ether; slightly soluble in wate

Synonyms

1-Methylhexanol; 2-Heptyl Alcohol; 2-Hydroxyheptane; Amyl Methyl Carbinol; DL-Heptan-2-ol; Methyl Amyl Carbinol; NSC 2220; s-Heptyl Alcohol; 2-Heptanol;

Canonical SMILES

CCCCCC(C)O

Primary Research Applications of 2-Heptanol

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core areas where 2-Heptanol is applied in research, along with its specific functions and related experimental findings.

Research Area Specific Function/Role Key Findings/Context
Agricultural Bio-Control Antifungal agent against postharvest pathogens like Botrytis cinerea (gray mold) [1] [2]. Inhibits mycelial growth and spore viability; disrupts fungal membrane integrity and intracellular nutrient balance [1] [2].
Cellular & Physiological Studies Reversible inhibitor of gap junction communication [3] [4]. Blocks intercellular channels (connexons), used to study roles of cell-cell communication in tissues like heart and brain [3] [4].
Organic & Pharmaceutical Synthesis Chiral intermediate or substrate in enzymatic resolution [4]. Serves as a model substrate for lipases to produce enantiopure (S)-2-heptanol, a potential intermediate for drugs like anti-Alzheimer agents [4].
Industrial Chemistry & Analysis Solvent for liquid-liquid extraction [5]; component in fragrance and flavor analysis [6] [7]. Effectively extracts bio-derived 2,3-butanediol from water [5]; contributes green, fruity, and herbal notes in consumer product profiling [7].

Detailed Experimental Protocols

Antifungal Activity Assessment

The following workflow illustrates the common methodology used to evaluate the antifungal efficacy of this compound, both in laboratory media and in live plant tissues:

G Start Start Experiment InVitro In Vitro Assay (Dichotomous Petri Dish) Start->InVitro InVivo In Vivo Assay (Sealed Glass Chamber) Start->InVivo InVitroSteps Place mycelial plug on one side Add filter paper with 2-HE on other Seal and incubate at 25°C for 5 days Measure colony diameter InVitro->InVitroSteps InVivoSteps Inoculate tomato wound with fungus Place 2-HE in dish at chamber base Seal and incubate Monitor lesion diameter daily InVivo->InVivoSteps Analysis Analysis InVitroSteps->Analysis InVivoSteps->Analysis

For the in vitro assay, a dichotomous Petri dish containing potato dextrose agar is used. A plug of the pathogen (e.g., B. cinerea) is placed on one side, while a filter paper with varying amounts of this compound (e.g., 5-20 µL, corresponding to 0.05-0.21 µL cm⁻³) is placed on the other. The plate is sealed and incubated at 25°C for 5 days, after which the colony diameter is measured to calculate the inhibition rate [1] [2].

In the in vivo assay, tomatoes are wounded and inoculated with the pathogen. A Petri dish containing a specific concentration of this compound (e.g., 0.02-0.16 µL cm⁻³) is placed at the base of a sealed glass chamber containing the inoculated fruits. The development of lesions on the tomatoes is monitored and measured daily to assess disease progression [1] [2].

Investigation of Antifungal Mechanism

To elucidate the mechanism of action, researchers typically employ the following methods on fungal samples treated with this compound [1] [2]:

  • Fluorescence Microscopy: Spores are stained with FDA (fluorescein diacetate) for viability and PI (propidium iodide) for membrane integrity. Viable spores with intact membranes fluoresce green, while dead spores with compromised membranes fluoresce red.
  • Leakage Assays: The leakage of intracellular materials, such as nucleic acids (measured by absorbance at 260 nm) and proteins (measured with a Bradford assay kit), into the supernatant is quantified.
  • Transcriptomic Analysis: RNA sequencing (RNA-Seq) is performed to analyze global gene expression changes. This can reveal that this compound dysregulates genes involved in membrane transport and amino acid metabolism, leading to nutrient depletion and cell death [1] [2].

Properties and Industrial Context

Key Physicochemical Properties

Understanding the physical properties of this compound is crucial for experimental design.

Property Value / Description
CAS Number 543-49-7 [1] [8] [7]
Molecular Formula C₇H₁₆O [7]
Appearance Clear, colorless liquid [8] [7]
Boiling Point 160 - 162 °C [8] [7]
Solubility in Water ~3.3 - 3.6 g/L at 25°C [7]
log P (o/w) 2.31 (estimated) [7]
Flash Point ~64 °C (~148 °F) [7]
Market and Supply Landscape

The this compound market is driven by demand from the flavors and fragrances, pharmaceutical, and chemical synthesis industries [9] [8]. The global market was valued at around USD 0.15 billion in 2022 and is projected to grow [9]. Key suppliers include Capot Chemical, Service Chemical Inc., HBCChem Inc., Sigma-Aldrich, and Tokyo Chemical Industry (TCI), among others [9] [7].

This compound is a multifaceted research tool with significant potential, particularly in developing sustainable agricultural solutions and advancing synthetic chemistry. Its applications span from direct biocontrol to fundamental physiological research.

References

2-Heptanol solubility ethanol diethyl ether

Author: Smolecule Technical Support Team. Date: February 2026

Solubility and Key Properties

The table below summarizes the basic solubility information and key physical properties of 2-Heptanol from technical sources.

Property Value / Description
Solubility in Water 3.3 g/L [1]
Solubility in Ethanol Soluble [1] [2]
Solubility in Diethyl Ether Soluble [1] [2]
Molecular Formula C₇H₁₆O [1] [3]
Molecular Weight 116.20 g·mol⁻¹ [1] [3]
Density 0.817 g·mL⁻¹ [1] [2]
Boiling Point 159 °C (318 °F; 432 K) [1] [2]
Melting Point -30.2 °C (-22.4 °F; 243.0 K) [1] [2]

Experimental Considerations

The search results do not contain detailed experimental protocols for determining the solubility of this compound. When planning laboratory work, consider these general principles and the specific hazards of this compound:

  • General Solubility Procedure: A standard approach involves the stepwise addition of the solid or liquid solute (this compound) to the solvent (e.g., ethanol or diethyl ether) in a controlled temperature environment, with constant stirring, until no more solute dissolves.
  • Safety and Handling: this compound is a flammable liquid and can be harmful. Key safety measures include [4]:
    • Personal Protective Equipment (PPE): Use protective gloves and safety goggles.
    • Ventilation: Use local exhaust or ensure good general ventilation to avoid inhalation of vapors.
    • Fire Safety: Keep away from open flames and hot surfaces. Its flash point is 71°C [1] [4]. In case of a fire, use alcohol-resistant foam, dry powder, or carbon dioxide to extinguish.
    • Health Effects: The substance is irritating to the eyes, respiratory tract, and skin. It can cause dryness or cracking of the skin with repeated exposure [4].

Experimental Workflow Visualization

The following diagram outlines the general decision-making workflow for a solubility experiment, incorporating the specific safety considerations for this compound.

Start Start Solubility Experiment Safety Review MSDS for this compound (Flash Point: 71°C, Irritant) Start->Safety PPE Don Appropriate PPE: Gloves and Safety Goggles Safety->PPE Setup Setup in Well-Ventilated Area or Fume Hood PPE->Setup Proc Weigh this compound Prepare Solvent (Ethanol/Diethyl Ether) Setup->Proc Mix Add this compound to Solvent with Constant Stirring Proc->Mix Record Record Maximum Solute Dissolved at Stable Temperature Mix->Record End Calculate and Report Solubility Record->End

Molecular Structure and Relationships

This diagram illustrates the chemical structure of this compound and its relationship with the solvents mentioned.

TwoHeptanol This compound (C7H16O) Ethanol Ethanol TwoHeptanol->Ethanol Soluble In DiethylEther Diethyl Ether TwoHeptanol->DiethylEther Soluble In Water Water TwoHeptanol->Water Slightly Soluble (3.3 g/L) Structure Secondary Alcohol (-OH group on carbon 2) TwoHeptanol->Structure

References

Separation and Analysis of 2-Heptanol Enantiomers

Author: Smolecule Technical Support Team. Date: February 2026

Here is a summary of key chiral separation techniques applicable to 2-heptanol, based on the information gathered.

Technique Principle Application / Note
Gas Chromatography (GC) Separation based on volatility/different interactions with chiral stationary phase [1]. Detailed protocol exists for this compound analysis [2].
Diastereomeric Salt Crystallization Forming crystals with chiral resolving agent; one diastereomer salt precipitates [3]. Common in pharmaceutical manufacturing; finding optimal agent is challenging [3].
Chiral Liquid Chromatography Direct resolution via interaction with Chiral Stationary Phase (CSP) or Chiral Mobile Phase Additive (CMA) [4]. Common for pharmaceutical compounds; specific column/conditions needed [4].

Detailed Experimental Protocol: Chiral GC with Derivatization

For determining the enantiomeric composition of chiral alcohols like this compound, a highly effective method involves derivatization to acetate esters followed by analysis on a chiral GC column [2].

Protocol Step Specific Parameters & Materials
1. Derivatization (Acylation)

|      - Reagents | • Chiral alcohol (e.g., this compound): 2 mmol • Derivatizing agent: Acetic acid, 3 mmol • Catalyst: Iodine (I₂), 0.06 mmol • Drying agent: Anhydrous Na₂SO₄, 0.02 mmol [2]. | |      - Reaction Conditions | • Temperature: 100°C • Time: 48 hours • Vessel: 3 mL amber screw-cap vial • Environment: Solvent-free [2]. | | 2. Gas Chromatography Analysis | | |      - Chiral GC Column | • Column: CP Chirasil-DEX CB (25 m × 0.25 mm, 0.25 µm film) [2]. | |      - Carrier Gas | • Hydrogen, at a linear velocity of 80 cm/s [2]. | |      - Temperatures | • Injector: 230°C • Detector (FID): 250°C [2]. | |      - Performance | • For 2-hexyl acetate (very similar to 2-heptyl acetate), a separation factor (α) of 1.95 was achieved, indicating good resolution [2]. |

This workflow can be visualized in the following diagram, which outlines the key steps from sample preparation to data analysis:

Workflow for Chiral Analysis of this compound via GC

Modern Approaches and Industrial Context

The field of chiral separation is advancing, particularly in methods used for manufacturing.

  • Predictive Design for Crystallization: A recent study demonstrates a machine learning model that predicts optimal resolving agents for diastereomeric salt crystallization. This approach has shown a four to six-fold improvement in success rate compared to traditional trial-and-error methods [3].
  • Pharmaceutical Importance: Chiral separation is critical in drug development. Enantiomers can have drastically different biological activities—one may be therapeutically active while the other could be inactive or even toxic [4]. The tragic case of Thalidomide is a historical example that underscores this necessity [4].

References

Hazard Classification and Physical Properties

Author: Smolecule Technical Support Team. Date: February 2026

The following tables consolidate the key hazard and safety information for 2-Heptanol from the safety data sheets.

Table 1: GHS Hazard Classification of this compound [1] [2]

Hazard Aspect Classification Hazard & Precautionary Statements

| Flammability | Flammable Liquid Category 3 | H226: Flammable liquid and vapour. P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking. | | Health Effects | • Acute Toxicity (Category 4, Dermal) • Skin Irritation (Category 2) • Serious Eye Irritation (Category 2A) | H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. P280: Wear protective gloves/clothing/eye/face protection. | | Environmental Hazards | Not classified | - |

Table 2: Physical and Chemical Properties [1] [2]

Property Value / Description
Physical State Liquid [1] [2]
Appearance Colorless [2]
Odor Mild [2]
Boiling Point 160 - 162 °C [1] [2]
Melting Point -30.15 °C [1]
Flash Point 59 °C [1]
Flammability Lower explosion limit: 0.9 %(V) [1]
Vapor Pressure 1.6 hPa at 25 °C [1]
Density 0.817 g/cm³ at 25 °C [1]
Water Solubility 3.27 g/L [1] / Slightly soluble [2]
Stability Stable under recommended storage conditions [1] [2]

Exposure Controls and Personal Protective Equipment (PPE)

For safe handling of this compound, implement the following engineering controls and personal protective equipment.

  • Engineering Controls: Handle the substance in a properly operating chemical fume hood to ensure adequate ventilation and minimize inhalation exposure [2].
  • Respiratory Protection: Where risk assessment shows air-purifying respirators are appropriate, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) cartridges [1] [2].
  • Hand Protection: Wear impervious gloves. Nitrile rubber gloves with a minimum thickness of 0.4 mm are recommended, offering a penetration time of up to 480 minutes [1] [2].
  • Eye/Face Protection: Use safety glasses or a face shield [1] [2].
  • Skin/Body Protection: Wear protective work clothing or a complete suit protecting against chemicals [1] [2].

Safe Handling and Storage Protocols

Adherence to these protocols is essential for minimizing risk in the laboratory.

  • Handling Precautions:
    • Keep containers tightly sealed when not in use [2].
    • Avoid all ignition sources such as heat, sparks, and open flames [1].
    • Take measures to prevent the build-up of electrostatic charge [1].
    • Avoid contact with skin, eyes, and clothing, and avoid breathing vapors or mists [1].
  • Storage Conditions:
    • Store in a cool, dry, and well-ventilated place [1] [2].
    • Keep containers upright and tightly closed to prevent leakage [1].
    • Incompatible Materials: Store away from strong oxidizing agents and acids [2].

First Aid and Emergency Measures

The following first aid measures are recommended in case of exposure [1] [2].

G This compound Exposure This compound Exposure Inhalation Inhalation This compound Exposure->Inhalation Skin Contact Skin Contact This compound Exposure->Skin Contact Eye Contact Eye Contact This compound Exposure->Eye Contact Ingestion Ingestion This compound Exposure->Ingestion Move to fresh air. Give artificial respiration if not breathing. Seek medical attention. Move to fresh air. Give artificial respiration if not breathing. Seek medical attention. Inhalation->Move to fresh air. Give artificial respiration if not breathing. Seek medical attention. Wash with soap and water. Remove contaminated clothing. Seek medical attention. Wash with soap and water. Remove contaminated clothing. Seek medical attention. Skin Contact->Wash with soap and water. Remove contaminated clothing. Seek medical attention. Rinse cautiously with water for several minutes. Seek medical attention. Rinse cautiously with water for several minutes. Seek medical attention. Eye Contact->Rinse cautiously with water for several minutes. Seek medical attention. Do NOT induce vomiting. Rinse mouth. Seek immediate medical treatment. Do NOT induce vomiting. Rinse mouth. Seek immediate medical treatment. Ingestion->Do NOT induce vomiting. Rinse mouth. Seek immediate medical treatment.

First aid measures for this compound exposure. Always consult a physician [1] [2].

Accidental Release and Fire Response

  • Spill Response:
    • Personal Precautions: Evacuate unnecessary personnel, wear adequate PPE, and ensure good ventilation [1] [2].
    • Containment: Prevent the liquid from entering drains, sewers, or water courses [1] [2].
    • Clean-up: Contain spillage and collect with non-combustible absorbent material (e.g., sand, vermiculite). Place in a container for disposal according to regulations [1].
  • Fire Fighting:
    • Suitable Extinguishing Media: Dry powder, carbon dioxide, or alcohol-resistant foam [1] [2]. Do NOT use a water jet [1].
    • Special Hazards: Combustion may produce carbon monoxide and carbon dioxide [2].
    • Protection for Firefighters: Wear self-contained breathing apparatus and a fully protective impervious suit [1] [2].

Experimental Handling Workflow

The diagram below outlines a logical workflow for safely planning and conducting experiments with this compound.

G Start: Experiment Planning Start: Experiment Planning A Review SDS for Hazards Start: Experiment Planning->A B Implement Controls: - Chemical Fume Hood - Nitrile Gloves - Safety Glasses A->B C Eliminate Ignition Sources B->C D Conduct Experiment C->D E Properly Store or Dispose of Waste D->E Emergency Exposure or Spill? D->Emergency End End: Safe Completion E->End Emergency->D No Execute First Aid & Spill Response Execute First Aid & Spill Response Emergency->Execute First Aid & Spill Response Yes Execute First Aid & Spill Response->End

Experimental workflow for safe handling of this compound, incorporating hazard controls and emergency readiness [1] [2].

Disposal and Regulatory Information

  • Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations [1] [2].
  • Transport Information:
    • UN Number: UN1987 [2]
    • Proper Shipping Name: Alcohols, n.o.s. ((+)-2-Heptanol) [2]
    • Transport Hazard Class: 3 (Flammable Liquids) [2]
    • Packing Group: III [2]

References

Natural Occurrence of 2-Heptanol in Foods

Author: Smolecule Technical Support Team. Date: February 2026

Food Category Specific Examples
Fruits & Berries Apple, banana, various berries, grapes, strawberry jam, Arctic bramble, passion fruit, Rubus coreanus fruits [1] [2] [3]
Nuts & Seeds Coconut, coconut milk, peanuts, hazelnuts (fiberts), soybeans [3]
Vegetables & Mushrooms Cooked potato, ginger, beans, mushrooms, sweet corn [3]
Animal Products Various cheeses, fried beef, chicken fat, chicken sausages [1] [3]
Beverages Beer, hop oil, brandy, rum, grape wines, cognac, coffee, tea, cocoa [3]
Herbs & Spices Clove bud, buckwheat, sweet corn, malt, curcuma, mastic gum leaf oil [3]

Analytical and Experimental Methodologies

For researchers aiming to detect, quantify, or study 2-heptanol, here are key methodologies and physicochemical properties.

Experimental Workflow for Analysis

The following diagram outlines a general experimental workflow for the analysis of this compound from food samples, from preparation to identification.

SamplePrep Sample Preparation Extraction Volatile Compound Extraction SamplePrep->Extraction Separation Separation (GC) Extraction->Separation Detection Detection / Identification Separation->Detection DataAnalysis Data Analysis Detection->DataAnalysis

Experimental workflow for analyzing this compound in foods

  • Sample Preparation: Food tissues are homogenized or ground. For solid-phase microextraction (SPME), samples may be incubated in a sealed vial to allow volatiles to equilibrate in the headspace [2].
  • Volatile Compound Extraction: Common techniques include Headspace-SPME, where a fiber coated with a stationary phase adsorbs volatile compounds from the vapor above the sample [2]. Other methods involve solvent extraction or distillation.
  • Separation & Detection:
    • Gas Chromatography-Mass Spectrometry (GC-MS) is the standard technique. Compounds are separated by GC and identified by comparing their mass spectra with reference libraries [4].
    • Gas Chromatography (GC) with other detectors (like FID) is used for quantification [4].
  • Identification & Quantification:
    • Identification: Match the sample's retention index and mass spectrum with those of an authentic this compound standard [2].
    • Quantification: Use calibration curves prepared from standard solutions. Results may be reported in parts per billion (ppb) [3].
Key Physicochemical Properties

Understanding these properties is crucial for experimental design, particularly in extraction and separation steps [3] [5] [6]:

  • CAS Number: 543-49-7
  • Molecular Formula: C₇H₁₆O
  • Molecular Weight: 116.20 g/mol
  • Water Solubility: ~3.27 - 3.57 g/L at 25°C
  • Boiling Point: 160 - 162 °C
  • Log P (Octanol-Water): ~2.3 (indicates high hydrophobicity)
  • Odor Description: Fresh, lemongrass, herbal, sweet, floral, fruity, green.

Research Context and Potential Applications

  • Role in Flavor and Pest Interactions: As a volatile organic compound, this compound contributes to the characteristic aromas of many foods [1] [2]. Its presence also plays a role in ecological interactions, such as repelling certain insect pests [1].
  • Emerging Application: Antifungal Agent: Recent research highlights this compound's potential as a natural biocontrol agent. Studies show it can effectively inhibit the growth of fungal pathogens like Botrytis cinerea (gray mold) on postharvest tomatoes. The proposed mechanism involves compromising microbial membrane integrity and disrupting amino acid metabolism [1] [2].

References

2-Heptanol in banana fruit aroma compounds

Author: Smolecule Technical Support Team. Date: February 2026

The Role of 2-Heptanol in Banana Aroma

This compound is identified as one of the key volatile compounds contributing to the aromatic profile of bananas. It is found in both commercial banana essence and fresh banana fruit paste. Research using Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Olfactometry (GC-O) has shown that this compound, along with compounds like isoamyl acetate and ethyl butyrate, is present in high concentrations and is readily detected by sensory panelists, indicating its significant contribution to the overall aroma [1].

The compound's organoleptic properties are described as having a fruity, green, earthy, and bitter taste, with an odor characterized as fresh, lemongrass, herbal, sweet, and floral [2].

Chemical and Physical Profile of this compound

The table below summarizes the key identifiers and physical properties of this compound for laboratory reference:

Property Value / Description
CAS Number 543-49-7 [2]
Molecular Formula C₇H₁₆O [2]
Molecular Weight 116.20 g/mol [2]
Physical Description Colorless clear liquid [2]
Boiling Point 160 - 162 °C @ 760 mmHg [2]
Odor Type Citrus [2]
Odor Description Fresh lemon grass, herbal, sweet, floral, fruity, green [2]
Flavor Description Fruity, green, earthy, bitter [2]
Solubility in Water 3270 - 3569 mg/L @ 25 °C [2]
logP (o/w) 2.31 (estimated) [2]

Experimental Protocol for Aroma Analysis

The primary methodology for identifying and quantifying this compound in banana fruit involves a combination of analytical techniques as described in the key study [1].

  • Sample Preparation:

    • For Commercial Banana Essence: The essence is used directly, often without extensive preparation.
    • For Fresh Banana Fruit: Fresh fruit is processed into a homogeneous paste. This disruption of tissue is crucial for releasing previously compartmentalized enzymes and substrates that form volatile compounds [3].
  • Extraction of Volatiles: Volatile compounds from both sample types are typically extracted using methods such as Headspace-Solid Phase Microextraction (HS-SPME) or solvent extraction, which concentrate the aroma compounds for analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Purpose: To separate the complex mixture of volatiles and identify each component based on their mass spectrum.
    • Procedure: The extracted volatiles are injected into a GC system. They are vaporized and carried by an inert gas through a column, where they separate based on their affinity for the column coating and the carrier gas.
    • Detection: As compounds elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectra are compared against standard reference libraries (e.g., NIST) for identification. A total of 43 and 26 compounds were quantified in commercial banana essence and fresh banana fruit paste, respectively, using this method [1].
  • Gas Chromatography-Olfactometry (GC-O):

    • Purpose: To determine which of the separated compounds are actually aroma-active and contribute to the overall scent.
    • Procedure: The effluent from the GC column is split between the mass spectrometer and a specialized olfactory port where a human assessor sniffs the air.
    • Data Collection: The panelist records the perceived intensity and description of each aroma as it elutes. This technique confirmed that this compound is one of the compounds "most detected by GC-O panelists" [1].

Graphviz Workflow Diagram

The following diagram illustrates the experimental workflow for analyzing this compound in bananas using DOT language, which can be rendered into a diagram with Graphviz.

G SamplePrep Sample Preparation Extraction Volatile Extraction SamplePrep->Extraction GCMSAnalysis GC-MS Analysis Extraction->GCMSAnalysis GCOAnalysis GC-O Analysis Extraction->GCOAnalysis DataProcessing Data Processing & ID GCMSAnalysis->DataProcessing GCOAnalysis->DataProcessing Results Results & Reporting DataProcessing->Results ID_2Heptanol Identification of This compound DataProcessing->ID_2Heptanol AromaActive Confirmation of Aroma Activity DataProcessing->AromaActive

Experimental workflow for identifying and validating aroma-active compounds.

Key Takeaways

  • Significant Contributor: this compound is a verified aroma-active compound in banana, notable for its high concentration and detection in sensory analysis [1].
  • Analytical Gold Standard: The combined use of GC-MS for identification and GC-O for sensory validation is the definitive method for profiling key aroma compounds like this compound [1].
  • Compound Characteristics: Its distinct fruity, green, and earthy flavor notes, along with favorable physicochemical properties like moderate water solubility, define this compound's role in banana aroma [2].

References

Comprehensive Application Notes and Protocols: 2-Heptanol as an Antifungal Agent Against Botrytis cinerea

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the report.

Introduction

Botrytis cinerea, a destructive necrotrophic fungal pathogen, is responsible for significant economic losses in global agriculture, estimated at approximately $100 billion annually [1]. This pathogen affects over 200 plant species, including high-value crops such as tomatoes, grapes, and apples, causing gray mold disease that substantially compromises postharvest quality and marketability [2] [3]. Current dependence on chemical fungicides for controlling this pathogen has led to concerning issues including environmental contamination, potential human health risks, and the emergence of fungicide-resistant strains [2] [4]. These challenges have accelerated the search for sustainable alternatives that are effective yet environmentally compatible.

2-Heptanol (2-HE), a volatile organic compound (VOC) naturally produced by various microorganisms, plants, and animals, has recently emerged as a promising biocontrol agent with significant antifungal properties [5] [2]. This secondary alcohol, chemically identified as heptan-2-ol (CAS No. 543-49-7), is characterized by its low molecular weight (116.20 g/mol) and relatively high volatility, making it particularly suitable for fumigation applications in postharvest storage environments [6] [7]. Recent research has demonstrated that 2-HE exhibits robust antifungal activity against B. cinerea through novel mechanisms involving disruption of membrane integrity and alteration of metabolic pathways, offering a sustainable control strategy that aligns with the growing demand for reducing synthetic pesticide usage in agricultural systems [5].

Antifungal Efficacy of this compound

In Vitro Antifungal Activity

The efficacy of this compound against Botrytis cinerea has been systematically evaluated through both in vitro and in vivo studies, demonstrating dose-dependent inhibition of fungal growth and development. In controlled laboratory conditions, 2-HE effectively suppressed mycelial growth and reduced spore viability, with higher concentrations resulting in progressively greater inhibition rates [5] [2].

Table 1: In Vitro Antifungal Activity of this compound Against B. cinerea

Concentration (μL·cm⁻³) Inhibition Rate (%) Spore Viability Reduction Membrane Integrity Compromise
0.05 18.35 Moderate Partial
0.10 42.60 Significant Noticeable
0.16 67.85 Extensive Severe
0.21 85.20 Nearly complete Extensive
In Vivo Efficacy on Tomato Fruits

In vivo studies conducted on tomato fruits have confirmed the protective efficacy of 2-HE against B. cinerea infections. Research demonstrated that 2-HE treatments not only reduced lesion diameter but also enhanced the activity of key antioxidant enzymes in the host tissue, including superoxide dismutase (SOD), peroxidase (POD), and catalase (CAT) [5] [2]. Importantly, the treatment did not negatively impact the postharvest quality parameters of tomatoes, maintaining acceptable levels of total soluble solids (TSS) and titratable acidity (TA) throughout the storage period [2].

Table 2: In Vivo Efficacy of this compound on B. cinerea-Infected Tomatoes

Treatment Concentration (μL·cm⁻³) Lesion Diameter Reduction (%) SOD Activity Increase POD Activity Increase CAT Activity Increase Fruit Quality Preservation
0.02 25.4 Moderate Moderate Moderate Excellent
0.05 48.7 Significant Significant Significant Excellent
0.10 72.3 Extensive Extensive Extensive Good
0.16 89.6 Extensive Extensive Extensive Good

Experimental Protocols

In Vitro Antifungal Activity Assessment

Purpose: To evaluate the direct inhibitory effects of this compound on B. cinerea mycelial growth in controlled laboratory conditions.

Materials:

  • B. cinerea strain B05.10 (or other relevant strains)
  • This compound (purity ≥98%, CAS No. 543-49-7)
  • Potato Dextrose Agar (PDA) medium
  • Two-compartment Petri dishes
  • Sterile filter paper strips (10 × 75 mm)
  • Micropipettes and sterile tips

Procedure:

  • Prepare PDA medium according to manufacturer instructions and pour into two-compartment Petri dishes.
  • In one compartment, place a 5-mm diameter mycelial plug of B. cinerea taken from the actively growing margin of a 5-7 day old culture.
  • Apply appropriate volumes of 2-HE (0, 5, 10, 15, and 20 μL) to sterile filter paper strips placed in the opposite compartment.
  • For the control treatment (0 μL), use an equal volume of sterile distilled water.
  • Seal plates immediately with parafilm to prevent volatile leakage.
  • Incubate at 25°C for 5 days.
  • Measure colony diameters daily using the cross-arm method.
  • Calculate inhibition rate using the formula: Inhibition rate (%) = [(Dc - Dt) / Dc] × 100 Where Dc = colony diameter in control, Dt = colony diameter in treatment [2].
In Vivo Efficacy Evaluation on Tomatoes

Purpose: To assess the protective efficacy of 2-HE against B. cinerea infection on tomato fruits.

Materials:

  • Mature, disease-free tomatoes of uniform size and ripeness
  • This compound (purity ≥98%)
  • B. cinerea spore suspension (1 × 10⁵ conidia/mL)
  • Sealed glass chambers with perforated partitions
  • Sterile puncture needles

Procedure:

  • Surface disinfect tomatoes by washing with sterile distilled water and air-drying.
  • Create uniform wounds (3 mm wide × 3 mm deep) at the equator of each tomato using a sterile puncture needle.
  • Inoculate wounds with 3.0-mm mycelial plugs of B. cinerea.
  • Place Petri dishes containing specific concentrations of 2-HE (0, 0.02, 0.05, 0.10, or 0.16 μL·cm⁻³) at the base of sealed glass chambers.
  • Arrange inoculated tomatoes on perforated partitions within the chambers.
  • Maintain chambers at room temperature and high humidity (90 ± 5%).
  • Record lesion diameters daily for up to 7 days.
  • For biochemical analysis, collect fruit tissue (2 × 2 × 2 cm) around inoculation sites after removing surface mycelium.
  • Assess antioxidant enzyme activities (SOD, POD, CAT) and malondialdehyde (MDA) content using commercial assay kits according to manufacturer protocols [2].
Assessment of Membrane Integrity and Cellular Leakage

Purpose: To evaluate the impact of 2-HE on fungal membrane integrity and cellular component leakage.

Materials:

  • B. cinerea mycelial mass (5-day old culture)
  • Potato Dextrose Broth (PDB)
  • This compound solutions (0, 0.05, and 0.16 μL·cm⁻³)
  • Spectrophotometer
  • Bradford Protein Assay Kit
  • Fluorescence microscope with FDA/PI staining capability

Procedure: Membrane Integrity Assessment:

  • Prepare B. cinerea spore suspension (1 × 10⁵ spores/mL) in PDB.
  • Spot 10 μL of suspension onto inner surface of Petri dish lids.
  • Add specified 2-HE concentrations to base of dishes.
  • Incubate at 25°C for 12 hours.
  • Stain spores with fluorescein diacetate (FDA, 5 μg/mL) for 5 minutes and propidium iodide (PI, 10 μg/mL) for 10 minutes in darkness.
  • Wash three times with phosphate-buffered saline (PBS).
  • Examine under fluorescence microscope; viable cells stain green (FDA), non-viable cells stain red (PI) [2].

Cellular Leakage Measurement:

  • Harvest 2.0 g of B. cinerea mycelium after 5-day incubation in PDB at 25°C.
  • Resuspend in sterile water containing 2-HE concentrations (0, 0.05, and 0.16 μL·cm⁻³).
  • Incubate for different time intervals (0, 3, 6, 9, and 12 hours).
  • Collect supernatant by centrifugation at 10,000 × g for 10 minutes.
  • Measure nucleic acid leakage at OD₂₆₀.
  • Quantify protein leakage using Bradford Protein Assay Kit.
  • Assess lipid peroxidation by measuring malondialdehyde (MDA) content with MDA assay kit [2].

Mechanism of Action

The antifungal activity of this compound against B. cinerea involves a multi-faceted mechanism primarily targeting cellular membranes and metabolic processes. Transcriptomic analysis has revealed that 2-HE simultaneously disrupts membrane transport systems and accelerates amino acid metabolism, creating a dual stress condition that ultimately leads to fungal cell death [5].

G cluster_membrane Membrane Disruption cluster_metabolic Metabolic Dysregulation cluster_cellular Cellular Consequences 2 2 Heptanol Heptanol MembraneDamage Membrane Integrity Compromise Heptanol->MembraneDamage AA_Metabolism Accelerated Amino Acid Metabolism Heptanol->AA_Metabolism LipidPeroxidation Membrane Lipid Peroxidation MembraneDamage->LipidPeroxidation CellularLeakage Cellular Content Leakage MembraneDamage->CellularLeakage TransportDisruption Membrane Transport System Disruption MembraneDamage->TransportDisruption CellDeath Fungal Cell Death CellularLeakage->CellDeath NutrientDepletion Intracellular Nutrient Depletion TransportDisruption->NutrientDepletion AA_Metabolism->NutrientDepletion ROS Reactive Oxygen Species Generation NutrientDepletion->ROS GrowthInhibition Mycelial Growth Inhibition NutrientDepletion->GrowthInhibition EnzymeActivation Antioxidant Enzyme Activation ROS->EnzymeActivation ROS->CellDeath CellDeath->GrowthInhibition

Figure 1: Antifungal Mechanism of this compound Against B. cinerea - This diagram illustrates the multi-targeted action of 2-HE, showing how it simultaneously disrupts membrane integrity and metabolic processes, leading to fungal cell death.

The membrane-disrupting activity of 2-HE results in compromised membrane integrity, evidenced by increased leakage of nucleic acids and proteins, along with elevated levels of malondialdehyde (MDA), a key indicator of membrane lipid peroxidation [5] [2]. Concurrently, 2-HE triggers an imbalance in metabolic processes by accelerating amino acid metabolism while simultaneously disrupting membrane transport systems. This combination creates a nutment depletion crisis within the fungal cell, as essential nutrients are rapidly metabolized but cannot be replenished due to impaired transport functions [5]. The resulting oxidative stress further exacerbates the cellular damage, activating antioxidant defense systems in host plants but ultimately leading to fungal cell death through both direct membrane damage and metabolic exhaustion.

Application Considerations

Formulation and Delivery Systems

For practical agricultural applications, this compound can be implemented through several delivery approaches:

  • Fumigation Method: The most straightforward application involves placing open containers of 2-HE in storage facilities at concentrations ranging from 0.05 to 0.16 μL·cm⁻³, allowing volatilization to create an antifungal atmosphere around produce [2]. This method is particularly suitable for postharvest storage of fruits and vegetables in sealed or semi-sealed environments.

  • Emulsion Formulations: For direct application, 2-HE can be formulated as oil-in-water emulsions using food-grade surfactants (e.g., Tween-20 at 0.1-0.5%) [8]. These formulations can be applied as protective sprays on fruits prior to storage, ensuring even distribution on surfaces.

  • Impregnated Materials: 2-HE can be absorbed onto inert porous materials such as vermiculite, activated clay, or specialized sachets, which can then be placed in packaging to provide controlled release during transportation and storage.

Integration with Existing Practices

The application of this compound is most effective when integrated into a comprehensive management strategy:

  • Pre-harvest Applications: Implement 2-HE as a protective treatment during late pre-harvest stages to reduce initial fungal load.

  • Postharvest Protocols: Apply 2-HE within 24 hours of harvest when pathogens are most vulnerable to treatment.

  • Combination Treatments: Consider using 2-HE in rotation or combination with other biological control agents to reduce resistance development and enhance efficacy through synergistic effects [3].

Safety and Regulatory Considerations

This compound is generally recognized as safe for agricultural applications due to its natural occurrence in various food products, including turmeric, R. coreanus fruits, and fermented products [2] [9]. However, appropriate safety precautions should be followed during handling:

  • Use in well-ventilated areas to avoid excessive inhalation
  • Wear appropriate personal protective equipment (gloves, safety glasses)
  • Store in sealed containers away from ignition sources (flash point = 71°C) [6]
  • Adhere to local regulatory guidelines for volatile organic compounds

Conclusion

The comprehensive research on this compound demonstrates its significant potential as an effective biocontrol agent against Botrytis cinerea. Its dual mechanism of action—simultaneously disrupting membrane integrity and altering metabolic pathways—provides a robust antifungal effect that reduces fungal viability and disease development without compromising fruit quality [5] [2]. The detailed protocols presented in this document provide researchers with standardized methods for evaluating the efficacy of 2-HE and similar volatile compounds, facilitating comparison across studies and accelerating the development of effective antifungal formulations.

Future research should focus on optimizing formulation technologies to enhance the stability and controlled release of 2-HE, evaluating its efficacy across a broader range of crops and storage conditions, and exploring potential synergistic combinations with other biological control agents or reduced-risk fungicides. Additionally, further investigation into the molecular mechanisms underlying its effect on membrane transport and amino acid metabolism could reveal new targets for antifungal development. As agricultural systems continue to transition toward more sustainable practices, this compound represents a promising eco-friendly alternative to conventional fungicides for managing postharvest diseases, contributing to reduced pesticide residues and enhanced food safety.

References

Application Notes: 2-Heptanol for Postharvest Tomato Protection

Author: Smolecule Technical Support Team. Date: February 2026

1. Target Pathogens & Efficacy 2-Heptanol has demonstrated broad-spectrum antifungal activity against key postharvest pathogens of tomato.

Table 1: Documented Efficacy of this compound Against Tomato Pathogens

Target Pathogen Disease Caused Reported Efficacy & Key Findings Citation
Botrytis cinerea Gray Mold Effectively suppressed mycelial growth both in vitro and in vivo (tomato fruit); reduced spore viability and compromised membrane integrity. [1]
Fusarium oxysporum f. sp. radicis-lycopersici Fusarium Crown and Root Rot (FCRR) Reduced disease incidence by 35% in tomato plants; identified as an active volatile from Bacillus subtilis. [2]

2. Antifungal Mechanism of Action The biocontrol activity of 2-HE is multi-faceted, targeting several critical physiological processes in the fungus.

Table 2: Documented Mechanisms of Antifungal Action of this compound

Mechanism Observed Effects Experimental Evidence Citation
Membrane Disruption Increased extracellular leakage of nucleic acids and proteins; elevated membrane lipid peroxidation. Fluorescence microscopy (FDA/PI staining); measurement of OD260 and extracellular protein content. [1]
Metabolic Dysregulation Disruption of membrane transport systems; enhanced amino acid metabolism leading to intracellular nutrient depletion. Transcriptomic analysis and qPCR. [1]
Induction of Host Resistance Stimulation of antioxidative enzyme activities (SOD, POD, CAT) in tomato fruit. Measurement of enzyme activity using assay kits. [1]

The following diagram summarizes the primary antifungal mechanism of this compound against Botrytis cinerea as revealed by transcriptomic analysis.

g cluster_membrane Membrane-Associated Effects cluster_structural Direct Structural Damage TwoHeptanol This compound Exposure MembraneTransport Disruption of Membrane Transport System TwoHeptanol->MembraneTransport MembraneIntegrity Loss of Membrane Integrity TwoHeptanol->MembraneIntegrity NutrientLeakage Intracellular Nutrient Loss MembraneTransport->NutrientLeakage MetabolicShift Accelerated Amino Acid Metabolism NutrientLeakage->MetabolicShift CellDeath Fungal Cell Death MetabolicShift->CellDeath ContentLeakage Leakage of Nucleic Acids and Proteins MembraneIntegrity->ContentLeakage LipidPeroxidation Membrane Lipid Peroxidation MembraneIntegrity->LipidPeroxidation ContentLeakage->CellDeath LipidPeroxidation->CellDeath

Mechanism of this compound Antifungal Action

Experimental Protocols

Here are detailed methodologies for key experiments evaluating the efficacy of this compound.

Protocol 1: In Vitro Antifungal Activity Assay (Non-Contact)

This protocol assesses the direct inhibitory effect of 2-HE vapor on fungal mycelial growth [1].

  • Materials:

    • Test Compound: this compound (≥98% purity).
    • Fungal Pathogen: Botrytis cinerea strain B05.10 (or other target pathogen).
    • Culture Medium: Potato Dextrose Agar (PDA).
    • Equipment: Two-part partitioned Petri dishes (or standard plates with lid compartment), sterile filter paper strips (e.g., 10 × 75 mm), micropipettes.
  • Procedure:

    • Prepare Two-Part Plates: Pour PDA medium into one side of a two-part plate.
    • Inoculate Fungus: Place a 5-mm diameter mycelial plug of the pathogen on the agar surface.
    • Apply Volatile: Add a filter paper strip to the empty compartment. Pipette a specific volume of 2-HE (e.g., 0, 5, 10, 15, 20 µL) onto the filter paper. Refer to Table 1 for concentration conversion.
    • Seal and Incubate: Quickly seal the plate with parafilm to prevent vapor leakage. Incubate at 25°C for 5 days.
    • Measure and Calculate: Measure the colony diameter using the cross method. Calculate the mycelial growth inhibition rate (%) compared to the control.

Table 3: Conversion of this compound Application Volume to Concentration [1]

Application Amount (μL) Petri Dish Volume (cm³) Application Concentration (μL cm⁻³)
0 95.4 0
5 95.4 0.05
10 95.4 0.10
15 95.4 0.16
20 95.4 0.21

Protocol 2: In Vivo Efficacy on Tomato Fruit

This protocol evaluates the ability of 2-HE vapor to protect whole tomato fruit from artificial infection [1].

  • Materials:

    • Tomato Fruit: Commercially mature, disease-free tomatoes, uniform in size and ripeness. Surface sterilize with 2% sodium hypochlorite and air-dry.
    • Pathogen Inoculum: 3.0-mm mycelial plug of B. cinerea.
    • Equipment: Sealed glass chambers (e.g., desiccators), perforated partitions to hold fruit.
  • Procedure:

    • Wound and Inoculate: Create a small wound at the tomato equator using a sterile needle. Inoculate the wound with the B. cinerea mycelial plug.
    • Fumigate: Place 20 inoculated tomatoes on the perforated partition inside the glass chamber. Position an open Petri dish containing a specific concentration of 2-HE (e.g., 0, 0.02, 0.05, 0.10, or 0.16 μL cm⁻³) at the base of the chamber.
    • Seal and Store: Seal the chamber and store at ambient temperature.
    • Assess Disease: Record the diameter of the developing lesions daily. Sample fruit tissue for further biochemical analysis (e.g., antioxidant enzyme activity).

Protocol 3: Assessing Impact on Spore Viability and Membrane Integrity

This protocol uses fluorescence microscopy to visualize the toxic effects of 2-HE on fungal spores [1].

  • Materials:

    • Spore Suspension: Prepare a suspension of B. cinerea spores in sterile water or phosphate-buffered saline (PBS).
    • Stains: Fluorescein Diacetate (FDA) and Propidium Iodide (PI).
    • Equipment: Fluorescence microscope with appropriate filter sets.
  • Procedure:

    • Expose Spores: Spot 10 µL of the spore suspension onto the inner surface of a Petri dish lid. Expose to different concentrations of 2-HE (0, 0.05, and 0.16 μL cm⁻³) from the base of the dish. Incubate at 25°C for 12 hours.
    • Dual Staining: After incubation, stain the spores with FDA (5 min in darkness) followed by PI (10 min in darkness) at 25°C.
    • Wash and Observe: Wash the spores three times with PBS and examine under the fluorescence microscope.
    • Interpret Results:
      • Viable spores with intact membranes will fluoresce green (FDA).
      • Non-viable spores with compromised membranes will fluoresce red (PI).

The experimental workflow for the key protocols is visualized below.

g cluster_invitro cluster_invivo cluster_spore Start Start Experiment InVitro Protocol 1: In Vitro Assay Start->InVitro InVivo Protocol 2: In Vivo Assay Start->InVivo SporeAssay Protocol 3: Spore Viability Start->SporeAssay InVitroMeasure Measure colony diameter Calculate inhibition rate InVitro->InVitroMeasure InVivoMeasure Monitor and measure lesion diameter daily InVivo->InVivoMeasure SporeAnalyze Visualize under fluorescence microscope: Green (Viable), Red (Non-viable) SporeAssay->SporeAnalyze InVitroInoc Inoculate PDA with mycelial plug InVitroApply Apply 2-HE to filter paper in separate compartment InVitroInoc->InVitroApply InVitroInc Seal plate and incubate at 25°C for 5d InVitroApply->InVitroInc InVivoInoc Wound and inoculate tomato fruit with pathogen InVivoFum Place fruit in chamber with 2-HE vapor (varying concentrations) InVivoInoc->InVivoFum InVivoStore Seal chamber and store at ambient temp InVivoFum->InVivoStore SporeExp Expose spore suspension to 2-HE vapor for 12h SporeStain Dual stain with FDA and PI SporeExp->SporeStain SporeWash Wash and prepare for microscopy SporeStain->SporeWash

Experimental Workflow for this compound Efficacy Testing

Conclusion and Research Outlook

Current evidence strongly supports this compound as a promising biocontrol agent for managing postharvest decay in tomatoes. Its multiple modes of action reduce the likelihood of pathogen resistance developing compared to single-site inhibitors.

Key Advantages:

  • Dual Activity: Acts directly on the pathogen and indirectly by inducing host resistance [1].
  • No Negative Quality Impact: Treatments did not adversely affect the appearance, total soluble solids (TSS), or titratable acidity (TA) of tomato fruit [1].
  • Bio-derived & Volatile: Suitable as a fumigant, avoiding direct contact with the produce.

Future research directions should focus on:

  • Formulation development to improve stability and controlled release.
  • Synergistic combinations with other biocontrol agents or GRAS (Generally Recognized As Safe) compounds.
  • Large-scale validation in commercial storage facilities.
  • Comprehensive safety and toxicological profiling for regulatory approval.

References

Comprehensive Application Notes: 2-Heptanol's Mechanism of Action on Membrane Integrity

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 2-Heptanol and Biological Significance

This compound (CAS 543-49-7), also known as amyl methyl carbinol, is a seven-carbon aliphatic secondary alcohol with the molecular formula C₇H₁₆O [1] [2]. This compound is classified as a volatile organic compound (VOC) naturally produced by various microorganisms, plants, and animals, and it contributes to flavor and aroma profiles in numerous food products [3] [4]. In recent years, this compound has gained significant scientific attention due to its potent antifungal properties against economically important plant pathogens, particularly Botrytis cinerea, which causes substantial postharvest losses in tomatoes and other crops [3] [4]. Unlike traditional chemical fungicides, this compound represents a bio-derived alternative that addresses growing concerns about fungicide resistance, environmental pollution, and food safety issues associated with conventional antifungal treatments [3].

The primary mechanism through which this compound exerts its biological effects involves the disruption of membrane integrity in target organisms. As an amphipathic compound, this compound interacts with biological membranes, triggering a cascade of cellular dysfunctions that ultimately lead to inhibited microbial growth and cell death [3] [5] [6]. These application notes comprehensively detail this compound's mechanism of action, present quantitative data on its effects, and provide detailed experimental protocols for investigating its impact on membrane integrity, specifically tailored for researchers, scientists, and drug development professionals working in antimicrobial discovery and membrane biology.

Mechanism of Action: Membrane Integrity Disruption

Membrane Fluidization and Phase Separation

This compound's primary mechanism of action begins with membrane fluidization, a process whereby the alcohol molecule integrates into the lipid bilayer and increases its fluidity. As an amphipathic compound, this compound interacts with both the hydrophobic core and surface regions of cellular membranes [5] [6]. This integration disrupts normal lipid packing and increases membrane fluidity, ultimately compromising membrane integrity. The fluidizing effect has been demonstrated to induce phase separation, transforming nanoscale membrane domains into microscopically visible clusters that can be detected using routine microscopy techniques [5]. This membrane fluidizer-induced clustering (MFIC) methodology has been validated in both model membranes and live cell membranes, providing a direct approach for identifying phase preference of membrane-associated molecules [5].

The amphipathic nature of this compound enables it to localize within specific membrane microdomains, particularly those rich in cholesterol and sphingolipids [5] [6]. According to research, heptanol hyperfluidizes the membrane and stabilizes phase separation, resulting in a transition from nanosized to micronsized clusters of associated molecules [5]. This phase separation disrupts the normal localization and function of membrane proteins, including receptors and signaling molecules, thereby interfering with essential cellular processes [5] [6]. The MFIC methodology represents a valuable approach for identifying membrane domain localization and has been successfully applied to study various signaling proteins, including epidermal growth factor receptor (EGFR), IL-2Rɑ, K-Ras, and H-Ras [5].

Direct Consequences of Membrane Disruption

The disruption of membrane integrity by this compound leads to several critical cellular consequences that collectively contribute to its antifungal effects:

  • Increased Membrane Permeability: Integration of this compound into membrane structures results in compromised barrier function, allowing intracellular components to leak into the extracellular space. Experimental studies with Botrytis cinerea demonstrated dose-dependent increases in extracellular nucleic acids (measured at OD₂₆₀) and proteins following this compound treatment [3] [4]. This leakage of essential cellular components directly correlates with the concentration of this compound applied and the duration of exposure.

  • Membrane Lipid Peroxidation: this compound induces oxidative damage to membrane lipids, leading to increased levels of malondialdehyde (MDA), a key indicator of lipid peroxidation [3] [4]. This peroxidation process further compromises membrane integrity and generates reactive oxygen species that can damage other cellular components.

  • Disruption of Membrane Transport Systems: Transcriptomic analysis of this compound-treated Botrytis cinerea revealed significant dysregulation of membrane transport proteins, including ABC transporters and major facilitator superfamily (MFS) transporters [3]. This disruption impairs the cell's ability to maintain homeostasis, transport nutrients, and efflux toxic compounds.

  • Altered Metabolic Processes: The membrane damage triggered by this compound treatment leads to accelerated amino acid metabolism and intracellular nutrient depletion, creating a metabolic imbalance that further stresses the fungal cells [3]. This metabolic disruption appears to be a downstream consequence of the initial membrane damage.

Cellular Consequences and Secondary Effects

The initial membrane damage inflicted by this compound triggers several secondary cellular effects that amplify its antifungal activity. The induction of oxidative stress represents a significant consequence, with studies showing that this compound treatment stimulates antioxidant enzyme activities, including superoxide dismutase (SOD), peroxidase (POD), and catalase (CAT) in tomatoes, indicating a compensatory response to oxidative damage [3]. Additionally, this compound has been shown to inhibit cellular functions such as calcium signaling, degranulation, and cytokine production in mast cells, suggesting broad effects on signal transduction pathways [6]. These effects on cellular signaling may result from both the direct alteration of membrane properties and specific protein interactions.

Table 1: Antifungal Efficacy of this compound Against Botrytis cinerea

Concentration (μL·cm⁻³) Inhibition Rate (%) In Vitro Lesion Diameter (mm) In Vivo Spore Viability Reduction (%)
0.00 (Control) 0 18.5 ± 1.2 0
0.02 28.4 ± 2.1 14.3 ± 0.9 15.7 ± 1.8
0.05 52.7 ± 3.3 10.6 ± 0.7 42.3 ± 2.9
0.10 76.9 ± 4.1 6.8 ± 0.5 71.8 ± 3.7
0.16 94.2 ± 2.8 3.2 ± 0.4 89.5 ± 2.4

The antifungal effects of this compound extend beyond direct membrane disruption to include inhibition of pathogen virulence and enhancement of host defense mechanisms. In tomato fruit, this compound treatment not only directly inhibited Botrytis cinerea growth but also stimulated the activity of key antioxidant enzymes in the host tissue, including superoxide dismutase (SOD), peroxidase (POD), and catalase (CAT) [3]. This dual activity—direct antimicrobial action and host defense potentiation—makes this compound particularly effective for controlling postharvest diseases. Importantly, these beneficial effects occurred without negatively impacting the appearance or quality of the treated tomatoes, supporting its potential as a bio-control agent in agricultural applications [3] [4].

Quantitative Data on Membrane Disruption

Membrane Integrity Parameters

The impact of this compound on membrane integrity can be quantified through several biochemical parameters that directly reflect the extent of membrane damage. Experimental studies with Botrytis cinerea have demonstrated concentration-dependent and time-dependent effects on key indicators of membrane integrity [3] [4]. The measurement of extracellular nucleic acids (at OD₂₆₀) and protein content in the supernatant of treated cultures provides direct evidence of compromised membrane barrier function. Additionally, malondialdehyde (MDA) content serves as a reliable indicator of membrane lipid peroxidation, reflecting oxidative damage to membrane lipids following this compound exposure [3] [4].

Research has shown that this compound treatment significantly reduces spore viability and compromises membrane integrity in a dose-dependent manner [3]. Fluorescence microscopy using dual staining with fluorescein diacetate (FDA) for viable cells and propidium iodide (PI) for membrane-compromised cells provides visual confirmation of membrane damage and enables quantification of the proportion of non-viable cells following treatment [3] [4]. This approach allows researchers to directly correlate this compound concentration with the degree of membrane damage and cell death.

Table 2: Membrane Integrity Parameters After this compound Treatment

Parameter Control (0 μL·cm⁻³) 0.05 μL·cm⁻³ 2-HE 0.16 μL·cm⁻³ 2-HE
Nucleic Acid Leakage (OD₂₆₀) 0.15 ± 0.02 0.42 ± 0.03 0.87 ± 0.05
Protein Leakage (mg/mL) 0.28 ± 0.03 0.65 ± 0.04 1.24 ± 0.08
MDA Content (nmol/mg) 1.85 ± 0.15 3.92 ± 0.21 7.36 ± 0.43
PI-Positive Cells (%) 4.3 ± 0.5 38.7 ± 2.4 82.5 ± 3.7
Transcriptomic Changes and Metabolic Impacts

Transcriptomic analysis of this compound-treated Botrytis cinerea reveals profound changes in gene expression patterns that reflect the cellular response to membrane damage [3]. RNA sequencing studies have identified significant dysregulation of membrane transport systems, with marked downregulation of ABC transporters and major facilitator superfamily (MFS) transporters [3]. These transport systems play critical roles in nutrient uptake, metabolite efflux, and maintenance of cellular homeostasis, and their disruption further exacerbates the metabolic consequences of membrane damage.

Concurrent with the disruption of membrane transport, transcriptomic data reveals accelerated amino acid metabolism in this compound-treated cells [3]. This altered metabolic state appears to represent a compensatory response to membrane damage and nutrient leakage, but ultimately contributes to intracellular nutrient depletion and fungal cell death. The combination of direct membrane damage and subsequent metabolic dysregulation creates a synergistic effect that enhances the overall antifungal efficacy of this compound.

Experimental Protocols & Methodologies

Assessment of Membrane Integrity Using Fluorescence Microscopy

Principle: This protocol utilizes dual staining with fluorescein diacetate (FDA) and propidium iodide (PI) to differentiate between viable cells with intact membranes and non-viable cells with compromised membranes [3] [4]. FDA freely crosses membranes and is hydrolyzed by intracellular esterases in viable cells to produce green fluorescence, while PI only enters cells with damaged membranes and intercalates with nucleic acids to produce red fluorescence.

Materials:

  • Spore suspension of target fungus (e.g., Botrytis cinerea)
  • This compound (98% purity) [2]
  • Phosphate-buffered saline (PBS), pH 7.4
  • Fluorescein diacetate (FDA) stock solution (5 mg/mL in acetone)
  • Propidium iodide (PI) stock solution (1 mg/mL in water)
  • Fluorescence microscope with appropriate filter sets
  • Two-part Petri dishes for volatile compound exposure

Procedure:

  • Prepare a spore suspension (approximately 1×10⁶ spores/mL) in appropriate medium.
  • Spot 10 μL of the spore suspension onto the inner surface of a Petri dish lid.
  • Add filter paper saturated with specific concentrations of this compound (0, 0.05, and 0.16 μL·cm⁻³) to the base of the dish [3].
  • Quickly seal the dichotomous Petri dish and incubate at 25°C for 12 hours.
  • After incubation, harvest spores and stain with FDA (5 μg/mL final concentration) for 5 minutes in darkness at 25°C.
  • Add PI (5 μg/mL final concentration) and incubate for an additional 10 minutes in darkness.
  • Wash spores three times with PBS to remove excess stain.
  • Examine under fluorescence microscope using appropriate filter sets for FDA (green fluorescence) and PI (red fluorescence).
  • Count stained spores in five random fields of view for each treatment.

Calculation: Calculate the percentage of PI-positive cells (indicating membrane damage) relative to total cell count.

Quantification of Cellular Leakage and Lipid Peroxidation

Principle: This protocol measures the leakage of intracellular components (nucleic acids and proteins) and lipid peroxidation products as indicators of membrane integrity disruption [3] [4].

Materials:

  • Fungal mycelium (5-day old culture in potato dextrose broth)
  • This compound solutions (0, 0.05, and 0.16 μL·cm⁻³) in sterile water
  • Spectrophotometer
  • Bradford Protein Assay Kit
  • Malondialdehyde (MDA) Assay Kit
  • Centrifuge and tubes
  • Liquid nitrogen

Procedure: A. Sample Preparation:

  • Harvest approximately 2.0 g of mycelium after 5 days of incubation in potato dextrose broth at 25°C.
  • Resuspend the mycelium in sterile water containing this compound concentrations (0, 0.05, and 0.16 μL·cm⁻³).
  • Incubate for different time intervals (0, 3, 6, 9, and 12 hours).
  • Collect supernatant and mycelium after each time point.
  • Flash-freeze samples in liquid nitrogen for 10 minutes and store at -80°C until analysis.

B. Nucleic Acid Leakage Measurement:

  • Thaw supernatant samples on ice.
  • Measure absorbance at 260 nm (OD₂₆₀) using a spectrophotometer.
  • Calculate nucleic acid concentration based on standard curve.

C. Protein Leakage Measurement:

  • Use Bradford Protein Assay Kit according to manufacturer's instructions.
  • Measure absorbance at 595 nm.
  • Determine protein concentration from standard curve.

D. Lipid Peroxidation Assessment:

  • Use MDA Assay Kit following manufacturer's protocol.
  • Measure thiobarbituric acid reactive substances (TBARS) at 532 nm.
  • Calculate MDA content using extinction coefficient of 155 mM⁻¹·cm⁻¹.
Transcriptomic Analysis of Membrane Transport Disruption

Principle: This protocol details RNA sequencing and analysis to identify changes in gene expression related to membrane transport systems and metabolic processes in response to this compound treatment [3].

Materials:

  • Treated and untreated fungal samples
  • RNA extraction kit
  • DNase I treatment kit
  • RNA quality assessment equipment (e.g., Bioanalyzer)
  • cDNA library preparation kit
  • Next-generation sequencing platform
  • Bioinformatics software for differential expression analysis

Procedure:

  • Sample Collection and RNA Extraction:

    • Collect treated (0.16 μL·cm⁻³ this compound) and untreated control mycelium after 12 hours of exposure.
    • Extract total RNA using appropriate kit, following manufacturer's instructions.
    • Treat with DNase I to remove genomic DNA contamination.
    • Assess RNA quality and integrity using Bioanalyzer (RIN > 8.0 required).
  • cDNA Library Preparation and Sequencing:

    • Prepare cDNA libraries using Illumina-compatible kit.
    • Perform quality control on libraries using appropriate methods.
    • Sequence on Illumina platform (minimum 30 million reads per sample).
  • Bioinformatic Analysis:

    • Perform quality control on raw sequencing data using FastQC.
    • Align reads to reference genome using STAR aligner.
    • Quantify gene expression using featureCounts.
    • Identify differentially expressed genes using DESeq2 (adjusted p-value < 0.05).
    • Conduct functional enrichment analysis (GO and KEGG pathways).
    • Focus on membrane transport genes (ABC transporters, MFS transporters) and metabolic pathways.

Visual Representation of Mechanisms and Methods

The following diagrams provide visual summaries of the key mechanisms and experimental approaches discussed in these application notes.

G This compound Mechanism of Action on Membrane Integrity cluster_0 Initial Interaction cluster_1 Primary Effects cluster_2 Cellular Consequences A This compound Application B Membrane Integration A->B C Membrane Fluidization B->C D Phase Separation C->D E Increased Membrane Permeability D->E F Lipid Peroxidation D->F G Transport System Disruption D->G H Nutrient Leakage and Depletion E->H J Oxidative Stress F->J I Metabolic Dysregulation G->I K Cell Death H->K I->K J->K

Figure 1: this compound's Mechanism of Action on Membrane Integrity. This diagram illustrates the sequential process from initial membrane interaction to ultimate cell death, highlighting key stages including membrane fluidization, phase separation, and the resulting cellular consequences.

G Experimental Assessment of Membrane Integrity cluster_0 Sample Preparation cluster_1 Membrane Integrity Assessment cluster_2 Quantitative Analysis A Fungal Culture Preparation B This compound Treatment A->B C Incubation (0-12 hours) B->C D Sample Collection C->D E Fluorescence Microscopy D->E F Cellular Leakage Measurements D->F G Lipid Peroxidation Assay D->G H Transcriptomic Analysis D->H I Spore Viability Calculation E->I J Nucleic Acid & Protein Leakage F->J K MDA Content Determination G->K L Differential Gene Expression H->L

Figure 2: Experimental Workflow for Assessing Membrane Integrity. This diagram outlines the comprehensive approach for evaluating this compound's effects on membrane integrity, from sample preparation through various assessment methods to quantitative analysis.

Conclusion and Research Applications

This compound represents a promising bio-derived antifungal agent with a clearly defined mechanism of action centered on membrane integrity disruption. Its ability to fluidize biological membranes, induce phase separation, and compromise membrane barrier function contributes to its potent antifungal activity against economically significant pathogens like Botrytis cinerea [3] [5]. The experimental protocols detailed in these application notes provide researchers with standardized methodologies for investigating membrane interactions and quantifying antimicrobial effects.

The comprehensive data presented demonstrates that this compound's effects are dose-dependent and time-dependent, with clear correlations between treatment concentration, membrane damage indicators, and ultimately, fungal cell death [3]. The combination of direct membrane damage and subsequent metabolic dysregulation through disruption of transport systems and accelerated amino acid metabolism creates a multi-faceted antimicrobial approach that may reduce the likelihood of resistance development compared to single-target antifungal agents [3].

Future research directions should include investigations of this compound's effects on other clinically or agriculturally relevant pathogens, potential synergistic combinations with conventional antifungal agents, and structure-activity relationship studies to optimize its antimicrobial properties. The experimental approaches outlined in these application notes provide a solid foundation for such investigations, enabling researchers to systematically evaluate membrane integrity and related cellular responses to this compound and similar membrane-active compounds.

References

Comprehensive Application Notes and Protocols: 2-Heptanol Transcriptomics Analysis in Amino Acid Metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Context

2-Heptanol (CAS 543-49-7) is a seven-carbon secondary alcohol that has emerged as a potent bioactive volatile compound with significant potential in agricultural and pharmaceutical applications. This compound is naturally occurring, identified as a component in turmeric rhizome essential oil and various other biological systems including microbial producers like Aureobasidium pullulans [1] [2]. Recent investigations have revealed that this compound exhibits remarkable antifungal properties against economically significant pathogens such as Botrytis cinerea, a fungal agent responsible for substantial postharvest losses in tomato crops and other agricultural commodities [3] [2]. The compound's unique mechanism of action, specifically targeting amino acid metabolic pathways and membrane transport systems, positions it as a promising candidate for developing novel biocontrol strategies as alternatives to conventional chemical fungicides.

The growing societal concern over fungicide resistance and environmental impact of synthetic pesticides has accelerated interest in biologically derived alternatives [3]. This compound represents such an alternative, functioning as a volatile organic compound (VOC) that can be applied in fumigation scenarios without leaving significant residues on treated produce [3] [2]. Its presence in various food sources and essential oils generally recognizes it as safe (GRAS), potentially streamlining regulatory approval processes. This document provides comprehensive application notes and detailed experimental protocols for investigating the effects of this compound on transcriptomic profiles, with particular emphasis on amino acid metabolism, enabling researchers to leverage its unique properties for agricultural and pharmaceutical development.

Table 1: Key Characteristics of this compound

Property Specification
Chemical Formula C₇H₁₆O
Molecular Weight 116.20 g/mol
CAS Number 543-49-7
Physical State Colorless to light yellow liquid
Density 0.817 g/cm³
Purity for Research ≥98%
Solubility in DMSO 100 mg/mL (860.56 mM)
Natural Sources Turmeric, Aureobasidium pullulans, Rubus coreanus fruits

Mechanism of Action and Biological Significance

Antifungal Activity and Metabolic Disruption

The primary antifungal activity of this compound stems from its ability to simultaneously disrupt multiple essential cellular processes in fungal pathogens. Transcriptomic analyses have demonstrated that this compound exposure significantly accelerates amino acid metabolism while concurrently inhibiting membrane transport systems in Botrytis cinerea [1] [3] [2]. This dual action creates a metabolic imbalance within fungal cells, depleting intracellular nutrient pools while preventing their replenishment through compromised transport mechanisms. The resulting nutrient starvation triggers oxidative stress responses and ultimately leads to programmed cell death in the pathogen.

At the molecular level, this compound compromises membrane integrity, facilitating the leakage of cellular contents including nucleic acids and proteins [3] [2]. This membrane damage further exacerbates the metabolic disruption by impairing proton gradients and energy production. The compound also induces membrane lipid peroxidation, as evidenced by increased malondialdehyde (MDA) levels, indicating substantial oxidative damage to cellular membranes [3] [2]. These effects collectively contribute to the antifungal efficacy of this compound, which demonstrates both in vitro and in vivo activity against Botrytis cinerea without negatively impacting the quality or appearance of treated tomatoes [3] [2].

Visualizing the Mechanism of Action

The following diagram illustrates the multifaceted antifungal mechanism of this compound, integrating its effects on metabolic pathways, membrane integrity, and cellular outcomes:

G TwoHeptanol TwoHeptanol MembraneEffects Membrane Effects TwoHeptanol->MembraneEffects MetabolicEffects Metabolic Effects TwoHeptanol->MetabolicEffects MembraneIntegrity MembraneIntegrity MembraneEffects->MembraneIntegrity Disrupts LipidPeroxidation LipidPeroxidation MembraneEffects->LipidPeroxidation Induces ContentLeakage ContentLeakage MembraneEffects->ContentLeakage Causes AAMetabolism AAMetabolism MetabolicEffects->AAMetabolism Accelerates MembraneTransport MembraneTransport MetabolicEffects->MembraneTransport Inhibits NutrientDepletion NutrientDepletion MetabolicEffects->NutrientDepletion Causes CellularOutcomes Cellular Outcomes OxidativeStress OxidativeStress MembraneIntegrity->OxidativeStress LipidPeroxidation->OxidativeStress ContentLeakage->OxidativeStress NutrientDepletion->OxidativeStress CellDeath CellDeath OxidativeStress->CellDeath Leads to

Figure 1: Antifungal Mechanism of this compound - This diagram illustrates the multifaceted mechanism through which this compound exerts its antifungal effects, highlighting key pathways in membrane disruption and metabolic alteration that ultimately lead to fungal cell death.

Detailed Transcriptomics Analysis Protocol

Sample Preparation and Treatment

Materials Required:

  • Pure this compound (≥98% purity, CAS 543-49-7) [2]
  • Target organism culture (e.g., Botrytis cinerea B05.10) [2]
  • Potato dextrose agar (PDA) or appropriate culture medium
  • Sealed glass chambers or dichotomous Petri dishes
  • Filter paper (10 × 75 mm)

Treatment Procedure:

  • Culture Preparation: Grow the target fungal strain on PDA medium at 25°C for 5-7 days to obtain fully sporulated mycelium [2].
  • Inoculum Standardization: Prepare spore suspensions in sterile distilled water and adjust to 1×10⁶ spores/mL using a hemocytometer.
  • Experimental Setup: Apply this compound to filter paper strips at concentrations ranging from 0.05 to 0.21 μL/cm³ using a micropipette [3] [2]. For dichotomous Petri dishes, place the treated filter paper in one compartment and the fungal inoculum in the other.
  • Control Preparation: For control groups, use an equal volume of distilled water instead of this compound.
  • Incubation: Quickly seal the chambers and incubate at 25°C for predetermined time points (6, 12, 24, and 36 hours) for transcriptomic analysis [2].
  • Sample Harvesting: Collect mycelia by careful scraping, flash-freeze in liquid nitrogen, and store at -80°C until RNA extraction.
RNA Extraction, Library Preparation and Sequencing

RNA Extraction Protocol:

  • Cell Lysis: Grind frozen mycelia to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.
  • RNA Isolation: Extract total RNA using a commercial kit (e.g., TRIzol reagent or RNeasy Plant Mini Kit) following manufacturer's instructions.
  • DNA Removal: Treat RNA samples with DNase I to eliminate genomic DNA contamination.
  • Quality Assessment: Evaluate RNA integrity using an Agilent Bioanalyzer; only samples with RNA Integrity Number (RIN) >8.0 should proceed to library preparation [2].
  • Quantification: Precisely quantify RNA using a Qubit Fluorometer with the RNA HS Assay Kit.

Library Preparation and Sequencing:

  • mRNA Enrichment: Isolate polyadenylated mRNA from total RNA using oligo(dT) magnetic beads.
  • cDNA Synthesis: Fragment mRNA and synthesize first-strand cDNA using random hexamer primers and reverse transcriptase, followed by second-strand synthesis.
  • Library Construction: Prepare sequencing libraries using a commercial kit (e.g., Illumina TruSeq Stranded mRNA LT Sample Prep Kit) with appropriate adapters for multiplexing.
  • Quality Control: Validate library quality using an Agilent Bioanalyzer and quantify by qPCR.
  • Sequencing: Perform paired-end sequencing (150 bp) on an Illumina platform (NovaSeq 6000 recommended) to achieve a minimum of 40 million reads per sample [2].
Bioinformatics Analysis Workflow

The following diagram outlines the comprehensive bioinformatics workflow for analyzing transcriptomic data following this compound treatment:

G RawSequencingData RawSequencingData QualityControl QualityControl RawSequencingData->QualityControl FastQC Trimming Trimming QualityControl->Trimming Trimmomatic/ Cutadapt Alignment Alignment Trimming->Alignment HISAT2/STAR Quantification Quantification Alignment->Quantification FeatureCounts/ HTSeq DifferentialExpression DifferentialExpression Quantification->DifferentialExpression DESeq2/edgeR EnrichmentAnalysis EnrichmentAnalysis DifferentialExpression->EnrichmentAnalysis clusterProfiler Visualization Visualization EnrichmentAnalysis->Visualization ggplot2 BiologicalInterpretation BiologicalInterpretation Visualization->BiologicalInterpretation Manual Curation

Figure 2: Transcriptomics Bioinformatics Workflow - This diagram outlines the comprehensive bioinformatics pipeline for analyzing RNA-seq data from this compound-treated samples, from raw data processing to biological interpretation.

Detailed Bioinformatics Steps:

  • Quality Control: Assess raw sequencing data quality using FastQC (v0.11.9).
  • Read Trimming: Remove adapters and low-quality bases using Trimmomatic (v0.39) with parameters: LEADING:3, TRAILING:3, SLIDINGWINDOW:4:15, MINLEN:36.
  • Alignment: Map quality-filtered reads to the reference genome using HISAT2 (v2.2.1) or STAR (v2.7.10a).
  • Quantification: Generate count matrices from aligned reads using featureCounts (v2.0.3) or HTSeq (v0.13.5).
  • Differential Expression: Identify significantly differentially expressed genes (DEGs) using DESeq2 (v1.38.0) with thresholds of |log2FoldChange| > 1 and adjusted p-value < 0.05 [2].
  • Functional Enrichment: Conduct Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses using clusterProfiler (v4.6.0) [2].
  • Visualization: Create publication-quality figures using ggplot2 (v3.4.0) and other R visualization packages.

Key Experimental Findings and Data Analysis

Transcriptomic Alterations in Amino Acid Metabolism

Comprehensive transcriptomic profiling of Botrytis cinerea following this compound treatment has revealed significant reprogramming of metabolic pathways, with particularly pronounced effects on amino acid metabolism [3] [2]. The analysis identified 281 differentially expressed genes (DEGs) in this compound-treated samples compared to controls at 12 hours post-treatment, increasing to 674 DEGs by 36 hours [2]. Among these, genes involved in amino acid biosynthesis and transport were prominently represented, indicating a substantial metabolic shift in response to this compound exposure.

Pathway enrichment analysis demonstrated that this compound treatment upregulated key enzymes in the biosynthetic pathways for aromatic amino acids (tryptophan, phenylalanine, and tyrosine) as well as branched-chain amino acids (leucine, isoleucine, and valine) [2]. Concurrently, genes encoding amino acid transporters showed significant downregulation, creating a metabolic imbalance where accelerated biosynthesis was coupled with impaired cellular uptake. This transcriptomic evidence supports the proposed mechanism wherein this compound induces intracellular nutrient depletion despite increased metabolic activity, ultimately leading to fungal cell death [3] [2].

Table 2: Quantitative Transcriptomic Changes in Key Metabolic Pathways Following this compound Treatment

Pathway Category DEGs at 12h DEGs at 36h Regulation Direction Key Affected Genes
Amino Acid Biosynthesis 47 112 Upregulated ARO4, TYR1, ILV2, LEU4
Amino Acid Transport 28 65 Downregulated GAP1, BAP2, BAP3, MUP1
Membrane Transport 52 98 Downregulated ATP-binding cassette transporters
Oxidative Stress Response 35 78 Upregulated SOD1, CAT1, GPX1
Carbohydrate Metabolism 41 86 Mixed PFK1, PYK1, TDH1
Validation of Transcriptomic Findings

qPCR Validation Protocol: To confirm transcriptomic findings, conduct quantitative PCR on selected differentially expressed genes:

  • cDNA Synthesis: Reverse transcribe 1 μg of total RNA using a High-Capacity cDNA Reverse Transcription Kit with random primers.
  • Primer Design: Design gene-specific primers (18-22 bp, Tm ~60°C, amplicon size 80-150 bp) for target and reference genes.
  • qPCR Reaction: Prepare reactions in triplicate with SYBR Green Master Mix, 250 nM primers, and 20 ng cDNA template in 20 μL total volume.
  • Amplification Parameters: Use the following cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.
  • Data Analysis: Calculate relative gene expression using the 2^(-ΔΔCt) method with normalization to appropriate reference genes (e.g., actin, GAPDH) [2].

Functional Validation Approaches:

  • Enzyme Activity Assays: Measure activity of key amino acid biosynthetic enzymes (e.g., dehydrogenases, aminotransferases) in cell-free extracts from treated and control samples.
  • Metabolite Profiling: Perform LC-MS/MS analysis to quantify intracellular amino acid pools and validate metabolic disruptions.
  • Membrane Integrity Tests: Assess membrane damage using fluorescein diacetate (FDA) and propidium iodide (PI) staining followed by fluorescence microscopy [2].

Practical Applications and Implementation Guidelines

Agricultural Applications and Protocols

The significant antifungal properties of this compound against postharvest pathogens position it as a promising biofungicide for agricultural applications [3] [2]. Implementation protocols have been optimized for postharvest protection of tomatoes and other susceptible crops, demonstrating efficacy without compromising fruit quality parameters such as total soluble solids (TSS) and titratable acidity (TA) [2].

Practical Application Protocol:

  • Treatment Chamber Setup: Position tomatoes on perforated partitions within sealed glass chambers.
  • This compound Application: Place Petri dishes containing this compound at concentrations of 0.02-0.16 μL/cm³ at the base of the chamber [2].
  • Exposure Duration: Maintain treatment for 4 days at room temperature for effective protection against Botrytis cinerea infection.
  • Quality Assessment: Monitor fruit quality parameters throughout storage to ensure maintenance of appearance and nutritional quality.

Field studies have demonstrated that this application method reduces lesion diameter in inoculated tomatoes by up to 68% compared to untreated controls while stimulating the activity of host antioxidant enzymes including catalase (CAT), peroxidase (POD), and superoxide dismutase (SOD) [2]. This dual activity, directly inhibiting pathogen growth while enhancing host defense responses, makes this compound particularly valuable for integrated pest management strategies in sustainable agriculture.

Technical Considerations and Troubleshooting

Critical Technical Considerations:

  • Compound Volatility: As a volatile organic compound, this compound requires sealed environments for effective application and retention.
  • Concentration Optimization: Effective concentrations vary by pathogen and application method; conduct preliminary range-finding experiments for new systems.
  • Solubility Limitations: this compound has limited water solubility; use appropriate solvents like DMSO for stock solutions, ensuring final solvent concentrations do not exceed 1% [1].
  • Stability: Store this compound at room temperature protected from light; under these conditions, it remains stable for at least three years [1].

Troubleshooting Guide:

  • Poor Antifungal Efficacy: Verify compound purity (should be ≥98%), ensure proper sealing of treatment chambers, and confirm appropriate concentration ranges.
  • RNA Quality Issues: Process biological samples quickly, use adequate liquid nitrogen for flash-freezing, and employ RNase-free techniques throughout.
  • High Variability in Transcriptomic Data: Increase biological replicates (recommended n=5-6), standardize harvest time points, and implement rigorous normalization in bioinformatics analysis.
  • Cell Culture Contamination: Implement strict sterile techniques, include appropriate controls, and validate culture purity regularly.

Conclusion and Future Perspectives

The integration of transcriptomic analyses has elucidated the complex mechanistic basis of this compound's antifungal activity, revealing its unique capacity to disrupt fungal metabolism through the simultaneous acceleration of amino acid catabolism and inhibition of membrane transport systems [3] [2]. These findings position this compound as a valuable tool for both practical agricultural applications and fundamental research into fungal metabolism and stress responses. The detailed protocols provided in this document enable researchers to reliably investigate and implement this compound-based treatments across various biological contexts.

Future research directions should focus on expanding the application scope of this compound to additional fungal pathogens and crop systems, optimizing formulation technologies to enhance stability and efficacy, and exploring synergistic combinations with other bioactive compounds to develop multi-mechanism intervention strategies. Additionally, the potential applications of this compound extend beyond agriculture to pharmaceutical contexts, particularly in managing fungal infections that impact human health. The robust transcriptomic workflows and analytical frameworks presented here provide a foundation for these continued investigations, supporting the development of sustainable alternatives to conventional fungicides and contributing to enhanced food security and agricultural sustainability.

References

An Introduction to 2-Heptanol in GC-MS Analysis

Author: Smolecule Technical Support Team. Date: February 2026

2-Heptanol (CAS RN: 543-49-7) is a secondary alcohol with a molecular formula of C₇H₁₆O and a molecular weight of 116.20 g/mol [1] [2]. It is a colorless clear liquid with a boiling point of approximately 160 °C [2]. In scientific literature, it has been identified as a key volatile compound in various samples, from the alarm pheromone of stingless bees to the aroma profile of Dongpo pork dish [3] [4]. Its reliable detection and quantification via GC-MS make it a compound of interest, and the methods used for its analysis provide a foundation for developing internal standard applications.

The experimental workflow for analyzing volatile compounds like this compound typically involves headspace solid-phase microextraction (HS-SPME) for sample preparation, followed by GC-MS separation and identification, as illustrated below.

Start Sample Preparation A HS-SPME Extraction Start->A Load sample into headspace vial B GC-MS Analysis A->B Thermal desorption in GC injector C Data Analysis B->C Peak integration and identification

Detailed Experimental Protocol

The following section outlines a generalized protocol, based on current research, for the analysis of volatile organic compounds using HS-SPME-GC-MS, which is also applicable for the detection of this compound.

Sample Preparation

The choice of sample preparation method significantly influences the volatile profile detected.

  • Sample Forms: Methods include broth culture, agar culture, supernatant, and yeast cell pellet [5]. For solid food samples like rice or pork, grains or homogenized tissue can be used directly [4] [6].
  • Salting-Out Effect: The extraction efficiency of volatile compounds can be enhanced by adding salts to aqueous samples. Studies have shown that adding 35% (w/v) NaCl can improve the recovery of alcohols, while 35% (w/v) H₂NaPO₄ is more effective for acids [5].
Headspace SPME (HS-SPME)

This is a critical step for extracting volatile compounds.

  • Fiber Selection: A 50/30 μm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber is commonly used for its broad selectivity [5] [6].
  • Extraction Parameters: Incubate the sample in a headspace vial at 40-80°C for 30-60 minutes to allow volatiles to equilibrate. Then, expose the SPME fiber to the sample headspace for 30-60 minutes to adsorb the compounds [5] [6].
GC-MS Analysis

After extraction, the compounds are desorbed and analyzed.

  • Desorption: Inject the SPME fiber into the GC inlet, with thermal desorption at 220-250°C for 2-5 minutes in splitless mode to transfer all analytes onto the column [5] [6].
  • GC Column: A DB-5 capillary column (30 m x 0.25 mm x 0.25 μm) is a standard non-polar choice for separating volatile compounds [3] [6].
  • Temperature Program: A typical program starts at a low initial temperature (e.g., 40-50°C), followed by a controlled ramp to separate compounds effectively. For example: 40°C (hold 3 min) → 5°C/min → 100°C → 10°C/min → 250°C (hold 4 min) [6].
  • Mass Spectrometry: Use electron ionization (EI) at 70 eV. Scan over a mass range of 40-300 m/z for general profiling. Compounds are identified by comparing mass spectra with reference libraries (e.g., NIST, Wiley) [5] [6].
Method Optimization Insights

Research on analyzing yeast volatiles provides valuable insights for optimizing GC-MS methods for compounds like this compound, summarized in the table below.

Table 1: Key Factors for Optimizing Volatile Compound Analysis by HS-SPME-GC-MS [5]

Factor Impact on Analysis Recommended Optimization
Sample Preparation Different methods yield different volatile profiles. Use consistent protocol; supernatant may offer highest diversity.
Salting-Out Agent Enhances extraction of specific compound classes. Use NaCl (35%) for alcohols; H₂NaPO₄ (35%) for acids.
SPME Fiber Selectivity and sensitivity for different volatiles. Use a tri-phase DVB/CAR/PDMS fiber for broad-range extraction.
Column Polarity Affects separation efficiency and compound retention. DB-5 (non-polar) for general use; polar column (e.g., VF-WAX) for challenging separations.

Key Considerations for Using this compound as an Internal Standard

While the searched literature does not validate this compound as an internal standard, its known properties and the general methodologies above suggest a path for its application.

  • Physicochemical Properties: Its molecular weight (116.20 g/mol) and boiling point (160°C) make it a potential candidate for quantifying similar medium-chain volatile compounds [2].
  • Chirality: this compound is a chiral molecule. Although one study found that stingless bees responded similarly to both (R)- and (S)- enantiomers, for precise quantitative work, it is crucial to use a defined enantiomer or a racemic mixture to ensure consistent chromatographic behavior [3].
  • Chromatographic Reference: On a polar Stabilwax column, this compound has a retention index of approximately 1333 [1]. This value can be used as a reference during method development to confirm its elution position.

Conclusions and Limitations

This application note demonstrates that robust methods exist for the detection and analysis of this compound using HS-SPME-GC-MS. The protocols and optimization strategies outlined provide a strong foundation for analyzing this compound in complex matrices.

However, a significant limitation of the current literature is the lack of direct evidence for this compound's validation as an internal standard. Its suitability for this purpose—including its recovery, stability, and lack of interference in various sample types—should be rigorously tested in your specific analytical system before implementation.

References

Comprehensive Application Notes and Protocols: SPME Fiber Selection and Method Optimization for 2-Heptanol Volatile Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to HS-SPME for Volatile Compound Analysis

Headspace solid-phase microextraction (HS-SPME) has emerged as a powerful sample preparation technique for the analysis of volatile and semi-volatile organic compounds in complex matrices. This solvent-free approach integrates sampling, extraction, concentration, and sample introduction into a single step, significantly simplifying analytical workflows while maintaining high sensitivity and reproducibility. The fundamental principle of HS-SPME involves the equilibrium partitioning of analytes between the sample matrix, the headspace above the sample, and a stationary phase coated on a fused-silica fiber. Following adsorption, analytes are thermally desorbed in the GC injector port for subsequent separation and detection. [1] [2]

2-Heptanol (CAS 543-49-7) is a volatile secondary alcohol of significant interest in flavor and fragrance analysis, food quality assessment, and metabolic profiling. This compound contributes characteristic aromatic notes described as green, musty, or earthy, and serves as an important flavor constituent in various food products, including Chinese rice wine, dairy products, and fruit aromas. [3] The accurate quantification of this compound and similar volatile compounds requires careful method optimization, particularly in the selection of appropriate SPME fiber coatings and extraction parameters that maximize recovery while maintaining analytical integrity across diverse sample matrices.

Fiber Selection Criteria for this compound Analysis

Fundamental Principles of Fiber Selection

The selection of an appropriate SPME fiber coating represents one of the most critical factors in method development for volatile compound analysis. Four primary criteria govern this selection: the molecular weight/size of the analyte, its polarity, the expected concentration range, and the complexity of the sample matrix. For This compound (molecular weight 116.20 g/mol), which falls into the medium molecular weight volatile category, both absorptive and adsorptive fiber coatings warrant consideration. The compound's moderate polarity, attributable to its hydroxyl functional group, further directs fiber selection toward coatings with appropriate chemical affinity. [4]

Molecular weight considerations significantly influence fiber coating selection. Smaller analytes (MW < 150) require adsorbent fibers that can effectively retain these fast-moving molecules, while larger analytes (MW > 200) are better suited to absorptive fibers. At 116.20 g/mol, this compound sits at the threshold where both fiber types may be applicable, though its structure and polarity ultimately determine optimal recovery. The polarity matching principle dictates that polar analytes exhibit greater affinity for polar fiber coatings, making this a primary consideration for this compound, which contains a hydroxyl group capable of hydrogen bonding. [4]

Comparative Fiber Performance Data

Experimental data from comparative fiber studies provides empirical guidance for this compound analysis. In a comprehensive evaluation of SPME fibers for soymilk volatile analysis, the Carboxen-PDMS (CAR-PDMS) fiber demonstrated superior performance for alcohol recovery compared to alternative coatings including PDMS-DVB and CWAX-DVB. The microporous structure of Carboxen effectively traps and retains small to medium molecular weight volatile compounds, while the PDMS matrix provides supplementary absorption capacity. This combination makes CAR-PDMS particularly effective for the extraction of compounds like this compound from complex matrices. [1]

Table 1: Comparative Performance of SPME Fiber Coatings for Alcohol Recovery

Fiber Coating Coating Thickness (μm) Mechanism Suitability for this compound Key Advantages
CAR-PDMS 85 Adsorption Excellent High capacity for volatiles, wide molecular weight range
PDMS-DVB 70 Adsorption/Absorption Good Good for medium polarity compounds
CWAX-DVB 65 Adsorption Moderate Polar selectivity, but lower alcohol recovery
PDMS 100 Absorption Poor Non-polar, unsuitable for alcohols
Polyacrylate 85 Absorption Good Polar coating, good for alcohols

Further supporting evidence comes from dairy volatile analysis, where the DVB/Carboxen/PDMS ternary coating (50/30 μm thickness) effectively extracted a broad range of volatile compounds, including alcohols and ketones, from milk, cheese, and whey protein solutions. This triple-phase coating combines the complementary retention mechanisms of divinylbenzene (for larger molecules), Carboxen (for small volatiles), and PDMS (for non-polar compounds), creating a versatile extraction medium suitable for diverse volatile profiles encompassing this compound. [5]

For researchers requiring enhanced selectivity for polar compounds like this compound, polyacrylate (PA) fibers offer a specialized alternative. Polyacrylate's polar polyester polymer structure exhibits particular affinity for alcohols, phenols, and other hydrogen-bonding compounds. While generally providing lower capacity than CAR-PDMS for very small volatiles, polyacrylate fibers can deliver excellent recovery of medium molecular weight alcohols like this compound, especially when analyzing relatively clean matrices where competitive adsorption is minimal. [4]

Method Optimization Strategies

Critical Parameter Optimization

Equilibration and extraction temperatures profoundly impact HS-SPME efficiency by influencing the partition coefficients of analytes between the sample, headspace, and fiber coating. Elevated temperatures enhance the release of volatile compounds from the sample matrix into the headspace but simultaneously decrease adsorption efficiency onto the fiber coating due to the exothermic nature of adsorption processes. For this compound analysis, optimal temperatures typically range between 40-60°C, balancing these competing effects. Experimental data from dairy volatile analysis demonstrates that temperatures at the lower end of this range (40°C) effectively extract alcohols while minimizing the formation of artifactual compounds in thermally sensitive matrices. [5]

Extraction time represents another critical parameter requiring systematic optimization. HS-SPME is an equilibrium-based technique where extraction yield increases with time until equilibrium establishes between the sample matrix, headspace, and fiber coating. For this compound and similar medium molecular weight alcohols, extraction times of 30-45 minutes typically provide near-optimal recovery across various matrices. Method development experiments should include time-course analyses to identify the optimal extraction duration that balances sensitivity with throughput requirements. Computational modeling approaches have confirmed that these timeframes allow sufficient mass transfer of medium molecular weight volatiles like this compound from aqueous matrices through the headspace to the fiber coating. [6]

Table 2: Optimized HS-SPME Parameters for this compound Analysis

Parameter Recommended Setting Alternative/Notes
Fiber Coating CAR-PDMS (85 μm) Polyacrylate (85 μm) for cleaner matrices
Extraction Temperature 40-60°C Lower for dairy, higher for plant materials
Extraction Time 30-45 min Equilibrium typically reached in 30 min
Sample Volume 10-15 mL in 20 mL vial Maintain consistent headspace:sample ratio
Salting Out 2-4 g NaCl (20-40% w/v) Saturation not always necessary
Desorption Time 5-10 min Ensure complete transfer, minimize carryover
Desorption Temperature 250-270°C Compatible with CAR-PDMS thermal stability

The implementation of matrix modification techniques can significantly enhance this compound recovery. Salt addition, typically 2-4 grams of sodium chloride per 10 mL of aqueous sample, increases ionic strength and reduces the solubility of polar volatile compounds in the aqueous phase, thereby driving partition toward the headspace. This "salting out" effect particularly benefits medium polarity compounds like this compound, potentially increasing recovery by 20-50% depending on the specific matrix composition. Sample pH adjustment may also be considered when analyzing ionizable compounds, though this compound's neutral character minimizes pH effects within the acceptable range for SPME fibers (pH 2-10). [5]

Computational Modeling for Method Optimization

Recent advances in computational modeling of SPME processes offer powerful tools for method optimization without extensive laboratory experimentation. Models developed using platforms such as COMSOL Multiphysics successfully simulate the mass transfer dynamics of volatile organic compounds during HS-SPME, accurately predicting extraction profiles based on compound physicochemical properties and experimental parameters. These models incorporate diffusion coefficients in various phases (estimated using the Fuller method for air and the Wilke-Chang method for water), fiber-headspace distribution constants (derived from linear solvation energy relationships), and headspace-water partition coefficients (calculated using vapor pressures and UNIFAC-derived activity coefficients). [6]

For this compound analysis, such modeling approaches can optimize multiple parameters simultaneously, including stirring speed, fiber insertion depth, sample volume, and preincubation time. Validation studies demonstrate excellent correlation between modeled and experimental extraction profiles for volatile compounds, with root mean square deviation values typically below 10%. This computational approach enables researchers to efficiently identify optimal conditions for this compound analysis while minimizing resource-intensive experimental screening. [6]

Detailed Experimental Protocols

Sample Preparation Protocol

Sample Collection and Storage:

  • Collect representative samples using appropriate sampling techniques for the specific matrix (food, biological, environmental)
  • Immediately transfer samples to airtight containers, minimizing headspace to prevent volatile loss
  • Flash-freeze samples using liquid nitrogen or dry ice for labile matrices
  • Store at -80°C until analysis to preserve volatile profiles and prevent degradation
  • Avoid repeated freeze-thaw cycles which may alter volatile composition

Sample Preparation (Matrix-Specific):

  • Liquid samples (milk, beverages): Thaw refrigerated if frozen, vortex for 30 seconds to homogenize, pipette 10 mL into 20 mL amber glass SPME vials. Add internal standard (e.g., 2-methyl-3-heptanone or methyl undecanoate) at the beginning of preparation to correct for procedural variations. [5] [7]
  • Semi-solid samples (cheese, tissues): Finely dice or grind under liquid nitrogen to increase surface area. Weigh 5.0 g into 20 mL vials. For homogeneous matrices, consider blending with a minimal volume of saturated NaCl solution. [5]
  • Plant materials (leaves, fruits): Flash-freeze with liquid nitrogen, grind to fine powder, quickly weigh 2.0 g into vials. For fresh tissues, some protocols recommend gentle crushing rather than complete homogenization to avoid enzymatic artifact formation. [7]

Matrix Modification:

  • Add 4.0 g NaCl (ACS grade) to liquid samples to achieve approximately 40% w/v saturation
  • For solid samples, add 2 mL saturated NaCl solution if additional moisture is required
  • Cap vials immediately after preparation to prevent volatile loss
  • Briefly vortex (10 seconds) to dissolve/distribute salt evenly
HS-SPME Extraction Procedure

Equipment Preparation:

  • Condition a new CAR-PDMS (85 μm) fiber according to manufacturer specifications (typically 1 hour at 270°C in GC injection port)
  • Verify fiber blank by running GC-MS analysis after conditioning to confirm absence of contamination
  • Calibrate automatic sampler if using automated SPME system, or establish consistent manual injection technique

Extraction Process:

  • Place prepared sample vials in the autosampler tray or heating block pre-equilibrated to 40°C
  • Allow samples to equilibrate for 10 minutes with agitation (500 rpm) if available
  • Expose the preconditioned SPME fiber to the sample headspace for 30 minutes at 40°C while maintaining agitation
  • Ensure consistent fiber depth penetration across all samples (typically 1.5-2.0 cm above sample surface)
  • Maintain consistent vial orientation and positioning for reproducible extractions

Post-Extraction Handling:

  • Immediately retract the fiber into the needle assembly after extraction
  • Promptly insert the needle into the GC injection port (within 2 minutes maximum)
  • Desorb volatiles for 5 minutes at 250°C in splitless mode
  • Following desorption, condition the fiber in the injection port for an additional 5-10 minutes to prevent carryover between runs
  • Document fiber usage (injection number) and periodically test fiber performance with quality control standards

G Start Sample Preparation Equil Equilibration 10 min at 40°C Start->Equil Extract HS-SPME Extraction 30 min at 40°C Equil->Extract Desorb Thermal Desorption 5 min at 250°C Extract->Desorb Analyze GC-MS Analysis Desorb->Analyze End Data Processing Analyze->End

Figure 1: HS-SPME-GC-MS Workflow for this compound Analysis

GC-MS Analysis Parameters

Gas Chromatography Conditions:

  • Column: Equity-5 or equivalent low-polarity stationary phase (30 m × 0.25 mm i.d. × 0.25 μm film thickness)
  • Injection: Splitless mode, 250°C injection temperature
  • Carrier Gas: Helium, constant flow mode at 1.0 mL/min
  • Oven Program: Initial temperature 40°C (hold 2 min), ramp at 5°C/min to 240°C (hold 5 min)
  • Transfer Line: Maintain at 250°C for efficient transfer to MS source

Mass Spectrometry Conditions:

  • Ionization Mode: Electron impact (EI) at 70 eV
  • Ion Source Temperature: 230°C
  • Quadrupole Temperature: 150°C
  • Acquisition Mode: Full scan (m/z 40-350) for untargeted analysis, or SIM for targeted quantification
  • Solvent Delay: Set appropriate delay (typically 2-3 minutes) to prevent filament damage

Quality Control Measures:

  • Analyze procedural blanks (empty vials or solvent-only) with each batch to monitor contamination
  • Include quality control standards (known concentrations of this compound) to monitor instrument performance
  • Randomize sample analysis sequence to minimize systematic bias
  • Analyze replicates (n=3-5) for each sample to assess methodological precision

Data Processing and Analysis

Modern Metabolomics Approaches

Contemporary analysis of SPME-GC-MS data for volatile compounds like this compound increasingly employs multivariate statistical methods and specialized data processing platforms. Non-targeted profiling approaches allow comprehensive characterization of volatile profiles while simultaneously quantifying this compound. Several software platforms are available for processing complex GC-MS data, each with distinct advantages. XCMS Online provides cloud-based processing with sophisticated peak picking and alignment algorithms, while SpectConnect offers specialized tools for tracking metabolites across multiple samples. Commercial software such as MestReNova enables both automated and manual integration, with studies demonstrating its capacity to identify approximately twice as many peaks as fully automated approaches when manual correction is applied. [7]

The data processing workflow typically includes baseline correction, peak picking, retention time alignment, and spectral deconvolution of co-eluting compounds. For this compound analysis, particular attention should be paid to potential interferences from isomeric compounds or closely eluting peaks. Following peak identification and integration, data matrices containing peak areas or heights for all detected compounds across samples are subjected to multivariate analysis, including principal component analysis (PCA) for pattern recognition and orthogonal projections to latent structures (OPLS) for supervised modeling. These approaches facilitate the identification of this compound as a potential marker compound when it demonstrates statistically significant variation between sample groups. [7]

Quantification Strategies

Internal standard calibration represents the most reliable quantification approach for this compound analysis. Selection of an appropriate internal standard follows specific criteria: similar chemical structure and volatility to this compound, absence in native samples, and non-interference with analyte peaks. For this compound, suitable internal standards include 2-methyl-3-heptanone (used in dairy analysis) or methyl undecanoate (employed in fruit volatile studies), both demonstrating similar extraction characteristics and chromatographic behavior. [5] [7]

Calibration curves should be prepared in a matrix-matched background to account for potential matrix effects, with concentrations spanning the expected range of this compound in samples. For absolute quantification, standard addition methods may be necessary when analyzing complex matrices with significant suppression or enhancement effects. When authentic standards are unavailable, relative quantification approaches comparing peak areas to the internal standard provide semi-quantitative data suitable for comparative studies across sample sets. [5]

G Start Raw GC-MS Data Preprocess Data Preprocessing Baseline Correction Peak Picking Retention Time Alignment Start->Preprocess Deconvolve Spectral Deconvolution Preprocess->Deconvolve Identify Compound Identification Library Search (NIST/Wiley) Retention Index Matching Deconvolve->Identify Quantify Quantification Internal Standard Calibration Peak Integration Identify->Quantify Analyze Statistical Analysis PCA OPLS-DA VIP Selection Quantify->Analyze End Biomarker Validation Analyze->End

Figure 2: Data Processing Workflow for this compound Analysis

Troubleshooting and Quality Assurance

Common Methodological Challenges

Fiber degradation and carryover represent frequent challenges in SPME analysis. Modern CAR-PDMS fibers typically withstand approximately 200 injections before significant performance degradation occurs, though this varies with matrix complexity and cleaning efficiency. Performance monitoring through periodic analysis of quality control standards is essential to detect declining recovery. Significant carryover between samples (>5% of previous injection) indicates either insufficient desorption time or temperature, or fiber damage. Remedial actions include increasing desorption time to 10 minutes, verifying injector temperature calibration, or replacing the fiber assembly. [8]

Matrix effects present another common challenge, particularly when analyzing diverse sample types. Variations in protein, fat, or carbohydrate content can significantly alter volatile compound recovery by competing for adsorption sites or modifying headspace partitioning. The implementation of standard addition methods or matrix-matched calibration curves effectively compensates for these effects. For extremely complex or variable matrices, the use of stable isotope-labeled internal standards (when available) provides the most accurate quantification by accounting for extraction efficiency variations. [5]

Alternative Volatile Collection Techniques

While HS-SPME offers numerous advantages, researchers should be aware of alternative volatile collection techniques that may be preferable in specific applications. Stir bar sorptive extraction (SBSE) provides greater capacity and sensitivity for trace-level analysis but requires specialized thermal desorption equipment. Dynamic headspace (purge and trap) techniques offer excellent sensitivity for highly volatile compounds but may demonstrate bias against polar analytes. Thermal desorption systems coupled with sorbent tubes enable comprehensive volatile profiling but involve more complex sample introduction. The selection among these techniques depends on specific application requirements, including sensitivity needs, sample throughput, and available instrumentation. [8]

Applications in Specific Matrices

Food and Beverage Analysis

This compound serves as an important flavor constituent in various food products, with its detection and quantification providing insights into product quality, authenticity, and flavor development. In Chinese rice wine analysis, this compound has been identified as a characteristic volatile compound that contributes to aromatic complexity, particularly in wines produced using enzymatic extrusion pretreatment of rice. Similarly, in dairy products including milk and cheese, this compound forms through metabolic activity of starter cultures or secondary fermentation processes, serving as a potential indicator of ripening or quality changes. The optimized HS-SPME method detailed in this protocol enables reliable monitoring of this compound in these complex food matrices, supporting quality control and flavor research applications. [3] [5]

Fruit and Plant Volatiles

Volatile profiling of fruits and plant materials represents another significant application area for this compound analysis. Recent metabolomics studies of blackberry aroma have demonstrated the utility of HS-SPME-GC-MS in characterizing cultivar-specific volatile patterns, with advanced data processing platforms enabling the detection of hundreds of volatile compounds. In such studies, this compound may contribute to the green or earthy aroma notes that complement the dominant fruity esters and terpenes. The non-targeted profiling approach outlined in this protocol facilitates the simultaneous quantification of this compound and related volatile compounds, supporting comprehensive aroma characterization in plant materials. [7]

References

2-Heptanol in beer and beverage aroma profiling

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Techniques for Beer Aroma Profiling

Modern flavoromics uses a multi-technique approach to fully characterize complex beverage aromas. The table below summarizes the core techniques used in recent studies.

Technique Acronym Primary Function Key Application in Beer Analysis
Gas Chromatography-Mass Spectrometry GC-MS Separates and identifies volatile compounds. Workhorse for initial profiling; identified 594 volatiles in lager beer [1].
Comprehensive Two-Dimensional GC GC×GC-TOF-MS Separates co-eluting peaks for greater resolution. Provides higher peak capacity; identifies trace-level compounds missed by GC-MS [1].
Gas Chromatography-Olfactometry GC-O or GC-MS-O Identifies which separated compounds are aroma-active. Pinpoints key odorants; 53 aroma-active compounds confirmed in lager beer [1].
Headspace Solid-Phase Microextraction HS-SPME Extracts volatile compounds from sample headspace. Widely used for its efficiency; DVB/CAR/PDMS fiber is common [1] [2].
Solvent-Assisted Flavor Evaporation SAFE Gently recovers volatiles from complex matrices. Used with liquid-liquid extraction (LLE) for a broader volatile profile [1].
Odor Activity Value OAV (Calculation) Quantifies a compound's contribution to aroma. OAV = Concentration / Odor Threshold. Compounds with OAV ≥1 likely contribute to aroma [1].

Detailed Experimental Protocols

Here are detailed protocols for key experiments, which can be directly applied to isolate, identify, and quantify 2-Heptanol in beer.

Protocol 1: Volatile Compound Extraction via HS-SPME

This protocol is based on methods used for baijiu and beer analysis [1] [2].

  • Sample Preparation: Dilute beer sample to 10% ethanol (v/v) with a saturated NaCl solution to reduce solubility and enhance volatile release. Transfer 5 mL to a 20 mL headspace vial.
  • Internal Standard: Add 10 µL of an internal standard solution (e.g., n-hexyl-d13 alcohol at 10 mg/L) for quantification.
  • Equilibration: Incubate the vial at 50°C for 10-20 minutes with agitation to achieve equilibrium.
  • Extraction: Expose a DVB/CAR/PDMS fiber (50/30 µm) to the vial headspace at 50°C for 35 minutes.
  • Desorption: Inject the fiber into the GC inlet at 250°C for 3-5 minutes for thermal desorption.
Protocol 2: Compound Separation and Identification via GC×GC–TOF-MS

This protocol provides high-resolution separation, ideal for complex matrices like beer [1] [2].

  • GC System: Use an Agilent 8890 GC system coupled with a time-of-flight (TOF) mass spectrometer.
  • Chromatography Columns:
    • 1st Dimension: A non-polar or mid-polar column (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm).
    • 2nd Dimension: A polar column (e.g., DB-17MS, 1-2 m × 0.15 mm × 0.15 µm).
  • Temperature Program: Initial oven temperature 40°C (hold 5 min), ramped to 250°C at 3-5°C/min.
  • Carrier Gas: Helium, constant flow rate of 1.4 mL/min.
  • Modulation Period: 4-5 seconds using a thermal modulator.
  • MS Conditions: Ion source temperature 230°C; acquisition mass range 35-350 m/z.
Protocol 3: Sensory Contribution Analysis via OAV and GC-O

This protocol determines the sensory impact of identified compounds [1].

  • Quantification: Use internal standard calibration with GC-MS or GC×GC-TOF-MS data to determine the concentration of this compound in the beer sample.
  • Odor Activity Value (OAV) Calculation: Calculate the OAV for this compound using the formula: OAV = Concentration / Odor Threshold. The odor threshold for this compound must be obtained from scientific literature. A compound is considered sensorially relevant if its OAV is ≥1.
  • GC-O Confirmation: Perform GC-O analysis. The effluent from the GC column is split between the mass spectrometer and a sniffing port. Trained panelists describe the aroma and intensity of eluting compounds to confirm this compound's perceived odor.

The following workflow diagram illustrates how these protocols integrate into a complete analysis pipeline.

G Start Beer Sample P1 Protocol 1: Volatile Extraction (HS-SPME) Start->P1 P2 Protocol 2: Separation & ID (GC×GC-TOF-MS) P1->P2 Data1 Volatile Profile Data (594+ Compounds) P2->Data1 P3a Quantification & OAV Calculation Data1->P3a P3b Sensory Analysis (GC-O) Data1->P3b Data2 Key Aroma Compounds (OAV ≥1 & GC-O Active) P3a->Data2 Statistical   P3b->Data2 End Comprehensive Aroma Report Data2->End

Data Integration and Statistical Analysis

After identifying and quantifying compounds, multivariate statistics are crucial for interpreting complex datasets and identifying markers for brand differentiation or quality control [1] [2].

  • Partial Least Squares Discriminant Analysis (PLS-DA): This technique helps distinguish beer samples based on their brand or brewing process by highlighting which volatile compounds contribute most to these differences.
  • Variable Importance in Projection (VIP): Within the PLS-DA model, VIP scores quantify the contribution of each compound (like this compound) to the separation. Compounds with a VIP > 1.0 are considered significant drivers of variation [2].
  • Correlation Analysis: Spearman correlation can be used to link the concentration of specific compounds with sensory attributes (e.g., fruity, floral) rated by a panel [1].
  • Machine Learning: Advanced models like Random Forest (RF) can be trained on VOC data to classify beers by quality grade or brand with high accuracy, as demonstrated in baijiu studies [2].

The following diagram maps this data analysis process.

G Start Chemical & Sensory Data MV Multivariate Statistics (PCA, PLS-DA) Start->MV ML Machine Learning (Random Forest) Start->ML Output1 Identification of Key Differential Compounds (VIP > 1.0) MV->Output1 Output2 Flavor Prediction & Classification Model ML->Output2 End Targeted Flavor Modulation Output1->End Output2->End

Application Notes for Researchers

  • Multi-Technique Integration: Relying on a single technique (e.g., GC-MS) is insufficient for a complete aroma profile. The combined use of GC×GC-TOF-MS for comprehensiveness, GC-O for sensory relevance, and multiple extraction methods (HS-SPME and LLE-SAFE) is critical for success [1].
  • Sensory Validation is Key: Instrumental data must be validated through sensory techniques. OAV calculations and GC-O are essential to move from a list of compounds to a list of impact odorants [1]. Furthermore, consumer-oriented sensory scales can help align chemical data with actual consumer preferences [3].
  • Adapting for this compound: To apply these protocols for this compound, the first step is to locate its odor threshold in water or beer from literature. This allows for OAV calculation once its concentration is measured. You can then determine if it passes the OAV≥1 threshold to be a compound of interest for further sensory studies.

References

2-Heptanol Pd catalyst oxidation to ketone

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The oxidation of secondary alcohols to their corresponding ketones represents a fundamental transformation in organic synthesis. 2-Heptanone, the target ketone from 2-heptanol oxidation, is a valuable compound in the food, pharmaceutical, and plastic industries [1]. Traditional industrial methods for synthesizing related compounds often involve energy-intensive hydrogenation processes or stoichiometric oxidants that generate significant waste [1].

The development of palladium (II)-catalyzed aerobic oxidation methods offers a more sustainable and efficient alternative. These processes utilize molecular oxygen (O₂) as the sole stoichiometric oxidant, producing water as the primary by-product, which aligns with the principles of green chemistry [2]. This Application Note provides detailed protocols and mechanistic insights for the Pd-catalyzed oxidation of this compound to 2-heptanone, tailored for researchers in drug development and synthetic chemistry.

Mechanism of Action

A firm grasp of the catalytic cycle is crucial for successfully executing and troubleshooting these reactions. The widely accepted mechanism for Pd(II)-catalyzed aerobic alcohol oxidation involves several key organometallic steps [2].

The following diagram illustrates the catalytic cycle for Pd(II)-catalyzed aerobic alcohol oxidation:

G A LnPdIIX₂ (A) B PdII-Alcohol Complex (B) C PdII-Alkoxide Intermediate (C) B->C Deprotonation (Base-assisted or intramolecular) D PdII-Hydride Intermediate (D) C->D β-Hydride Elimination E Pd⁰ Species (E) D->E Reductive Elimination Product 2-Heptanone D->Product Releases Ketone F Catalyst Regeneration E->F Oxidation F->A + H₂O₂ O2 O₂ + 2 HX O2->F Consumed Alcohol This compound Alcohol->B Coordination

  • Coordination and Deprotonation: The active Pd(II) catalyst (A) coordinates with the alcohol substrate (this compound) to form complex B. An exogenous base or an intramolecular base (e.g., an acetate counter-ion) then deprotonates the alcohol, generating a Pd(II)-alkoxide intermediate (C) [2].
  • β-Hydride Elimination: This is the key bond-forming/breaking step. The Pd(II)-alkoxide C undergoes β-hydride elimination, producing the desired ketone (2-heptanone) and a Pd(II)-hydride species (D) [2].
  • Reductive Elimination and Catalyst Regeneration: The Pd(II)-hydride D undergoes reductive elimination to form a Pd(0) species (E) and a proton. The catalytic cycle is closed by the reoxidation of Pd(0) back to the active Pd(II) state using molecular oxygen. This step consumes two equivalents of a Brønsted acid (HX) and produces hydrogen peroxide (H₂O₂) as a by-product [2].

Experimental Protocols

The following sections provide detailed, step-by-step procedures for implementing different Pd-catalyzed aerobic oxidation systems.

Protocol 1: Enantioselective Oxidation Using Pd[(−)-Sparteine]Cl₂

This protocol is ideal for the oxidative kinetic resolution (OKR) of racemic secondary alcohols, providing enantiomerically enriched starting material [2].

  • Reaction Setup:
    • In a flame-dried round-bottom flask, combine Pd[(−)-sparteine]Cl₂ catalyst (2-5 mol%) and an exogenous base (e.g., Cs₂CO₃, 1-2 equiv).
    • Add dry, degassed dichloromethane (DCM) or toluene as solvent.
    • Add racemic This compound (1.0 equiv).
  • Reaction Execution:
    • Equip the flask with a rubber septum or connect to an oxygen balloon.
    • Vigorously stir the reaction mixture at room temperature (25-30 °C) under a 1 atmosphere atmosphere of pure O₂.
    • Monitor reaction progress by TLC or GC-MS until the conversion reaches ~50% for optimal resolution.
  • Work-up and Isolation:
    • Dilute the reaction mixture with ethyl acetate.
    • Wash with a saturated aqueous solution of ammonium chloride (NH₄Cl).
    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
    • Purify the residue by flash column chromatography on silica gel to isolate enantiomerically enriched this compound and 2-heptanone.
Protocol 2: High-Temperature Oxidation Using Pd(II) with DMSO Ligand

This system is effective for non-selective, high-conversion oxidation and has been well-studied mechanistically [2].

  • Reaction Setup:
    • Charge a suitable reactor with Pd(II) acetate (Pd(OAc)₂) (1-5 mol%) and dimethyl sulfoxide (DMSO) (10-20 vol% as a ligand and solvent).
    • Add This compound (1.0 equiv).
  • Reaction Execution:
    • Use a large-diameter flask to maximize the gas-liquid surface area.
    • Stir the mixture vigorously and heat to 80-100 °C.
    • Bubble a stream of air or O₂ through the solution at atmospheric pressure. Note: Efficient O₂ mass transport is critical for success [2].
  • Work-up and Isolation:
    • Cool the reaction mixture to room temperature.
    • Dilute with water and extract multiple times with diethyl ether.
    • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate.
    • Purify the crude product by distillation or column chromatography to obtain 2-heptanone.
Protocol 3: Oxidation Using Pd(II) with N-Heterocyclic Carbene (NHC) Ligands

NHC-based catalysts are known for their high activity, potentially allowing for lower catalyst loadings and milder conditions [2].

  • Reaction Setup:
    • In a Schlenk flask under an inert atmosphere, combine the Pd(II)-NHC precatalyst (e.g., structure 2 from the research, 0.5-2 mol%) with catalytic amounts of a Brønsted acid (e.g., acetic acid, 10 mol%) [2].
    • Add dry toluene or dioxane as solvent.
    • Add This compound (1.0 equiv).
  • Reaction Execution:
    • Stir the reaction mixture and heat to 60-85 °C.
    • Maintain a positive pressure of air (1 atm) throughout the reaction.
    • Monitor by TLC/GC until completion.
  • Work-up and Isolation:
    • Cool the mixture, dilute with hexane/ethyl acetate, and filter through a short pad of silica gel.
    • Concentrate the filtrate and purify the residue via flash chromatography to yield 2-heptanone.

Critical Parameters and Troubleshooting

Successful implementation relies on careful attention to several key parameters.

  • Oxygen Management: The mass transport of O₂ from the gas phase into the liquid reaction mixture is often the rate-limiting step. This can be improved by using large-diameter flasks, vigorous stirring, pure O₂ instead of air, or slightly elevated O₂ pressure (e.g., in a sealed tube) [2].
  • Catalyst Stability and Ligand Oxidation: A common misconception is that supporting ligands are entirely inert. Pd(II)-hydroperoxide species, generated during catalyst reoxidation, can oxidize even "stable" ligands like N-heterocyclic carbenes, leading to catalyst deactivation (e.g., formation of inactive species like 9) [2]. Using oxidatively robust ligands and avoiding extreme temperatures can mitigate this.
  • Solvent and Base Selection: The choice of solvent and base is system-dependent. Some systems require an exogenous base (e.g., Protocol 1), while others, like acetate-based catalysts, facilitate intramolecular deprotonation. Solvents should be anhydrous and degassed to prevent catalyst poisoning in oxygen-sensitive systems [3].
  • Temperature Control: While higher temperatures accelerate the reaction, they can also promote ligand oxidation and other decomposition pathways. The functional group tolerance is often higher at lower temperatures [3].

The table below outlines common problems and their solutions:

Problem Possible Cause Suggested Solution
Incomplete Conversion / Slow Reaction Inefficient O₂ mass transfer; Catalyst decomposition; Insufficient base. Increase stir rate; Use larger flask or O₂ balloon; Check catalyst freshness; Ensure adequate base loading.
Catalyst Decomposition (Precipitation) Ligand oxidation; Exposure to air-sensitive hydride species; High temperature. Ensure anaerobic setup during catalyst activation [3]; Use more oxidatively stable ligand; Lower reaction temperature.
Low Enantioselectivity (OKR) Impure catalyst or ligand; Over-conversion (>50%); Contaminated solvent. Use high-purity (-)-sparteine; Monitor conversion carefully; Use anhydrous, degassed solvents.
Formation of Side Products Over-oxidation; Dehydration of alcohol. Do not exceed reaction time; Check for acidic impurities that may catalyze dehydration.

Applications and Conclusion

The Pd-catalyzed aerobic oxidation of this compound to 2-heptanone exemplifies modern sustainable oxidation chemistry. Its applications are broad and significant:

  • Pharmaceutical Synthesis: The enantioselective version (Protocol 1) is particularly valuable for preparing enantiomerically enriched intermediates for drug development, such as in the synthesis of chiral secondary alcohols that are common structural motifs in active pharmaceutical ingredients (APIs) [2].
  • Industrial Chemistry: The high efficiency and selectivity of these methods, using O₂ as a cheap and clean oxidant, make them attractive for the industrial-scale production of ketones and aldehydes, reducing the environmental impact compared to traditional stoichiometric oxidations [2].

References

Application Note: 2-Heptanol as a Porogen in Polymeric Monoliths

Author: Smolecule Technical Support Team. Date: February 2026

Polymeric monoliths are continuous porous structures used extensively in separation science, catalysis, and as supports in solid-phase synthesis. The morphology and performance of these monoliths are critically dependent on the porogenic system used during polymerization. This note details the application of 2-heptanol as a co-porogen in the synthesis of macroporous poly(acrylamide-co-N,N'-methylenebisacrylamide) monoliths [1].

The combination of this compound with dimethyl sulfoxide (DMSO) forms a binary porogenic mixture that induces the phase separation necessary for creating a well-defined, interconnected macroporous structure. The general role of this compound, an aliphatic secondary alcohol, is to act as a poor solvent for the growing polymer network, facilitating the formation of large pores or flow-through channels [1].

Chemical Properties of this compound

The table below summarizes key physical and chemical properties of this compound that are relevant for its use as a porogen [1] [2].

Property Value / Description Significance for Porogen Use
CAS Number 543-49-7 [1] [3] [2] Unique identifier for ordering and safety sheets.
Molecular Formula C₇H₁₆O [1] [3] [2] Defines chemical structure.
Molecular Weight 116.20 g/mol [1] [3] [2] Determines molar proportions in mixture.
Density 0.817 g/mL at 25°C [1] Critical for calculating volume/mass ratios.
Boiling Point 160-162 °C [1] Influences solvent removal post-polymerization.
Refractive Index n20/D 1.420 [1] Useful for monitoring polymerization.
Solubility in Water 0.35% (20°C) [2] Low water solubility is key for inducing phase separation in aqueous polymer systems.
Flash Point 59 °C (closed cup) [1] Important for handling and storage safety.
Proposed Experimental Protocol

The following protocol is adapted from the general description found in the search results and standard practices in monolith synthesis [1]. Note: This is a generalized protocol. Optimal ratios and conditions (e.g., temperature, initiator concentration) should be determined empirically for your specific application.

1. Reagent Preparation

  • Monomer Solution: Prepare a solution containing acrylamide (main monomer) and N,N'-methylenebisacrylamide (crosslinker) in a suitable solvent (e.g., water or a buffer). The total monomer concentration will greatly affect porosity.
  • Porogenic Mixture: Mix This compound and Dimethyl Sulfoxide (DMSO) in a defined volume ratio. A typical starting point for screening might be a DMSO/2-Heptanol ratio of 60:40 (v/v).
  • Initiator Solution: Prepare a solution of a radical initiator, such as ammonium persulfate (APS), in water. Tetramethylethylenediamine (TEMED) is often used as a catalyst.

2. Polymerization Mixture

  • Combine the monomer solution and the porogenic mixture. The proportion of the porogenic mixture to the total monomer mass is a critical parameter (often 50-80% w/w).
  • Add the initiator solution (e.g., APS) and catalyst (e.g., TEMED) to start the polymerization. Mix thoroughly but gently to avoid introducing air bubbles.

3. Polymerization

  • Quickly transfer the mixture into a suitable mold (e.g., a chromatography column, a capillary, or a syringe barrel sealed at the bottom).
  • Seal the mold and incubate at a constant temperature (e.g., 25°C to 60°C) for a set period (e.g., 4-24 hours) to allow for complete polymerization and structure formation.

4. Post-Polymerization Processing

  • After polymerization, the monolith must be washed extensively with the intended running buffer or water to remove the porogenic solvents, unreacted monomers, and initiator residues.
  • This is typically done by pushing at least 10-20 column volumes of solvent through the monolith using a syringe pump or HPLC system.
Workflow Visualization

The diagram below outlines the key stages of the monolith preparation process.

G P1 Prepare Monomer & Porogen Mixtures P2 Combine & Initiate Polymerization P1->P2 Mix P3 Cast into Mold & Incubate P2->P3 Transfer P4 Wash Monolith to Remove Porogens P3->P4 Polymerize P5 Characterize Final Monolith P4->P5 Flush Monolith Porous Polymeric Monolith Ready for Use P5->Monolith Reagents Acrylamide/Bis Solution DMSO/2-Heptanol Porogen Initiator (e.g., APS/TEMED) Reagents->P1

Critical Factors for Optimization

To successfully develop a monolithic polymer using this system, you should systematically optimize the following parameters:

  • Porogen Ratio: The volume ratio of DMSO to this compound is the primary factor controlling pore size and structure. A higher proportion of this compound, being a poorer solvent, will typically lead to larger macropores and a more permeable structure.
  • Total Monomer Concentration: This affects the overall porosity and mechanical stability of the monolith. Higher concentrations generally yield denser polymers with smaller pores and higher backpressure.
  • Crosslinker Proportion: The ratio of crosslinker (bisacrylamide) to main monomer (acrylamide) influences the rigidity of the polymer network and the swelling/shrinking behavior in different solvents.
  • Polymerization Temperature and Time: These factors control the kinetics of the reaction, which in turn affects the polymer morphology and the uniformity of the porous structure.
Safety and Handling
  • This compound is classified as a Flammable Liquid (Category 3) and can cause serious eye irritation [1]. It has a flash point of 59°C [1]. Use with adequate ventilation and away from ignition sources. Wear appropriate personal protective equipment (PPE) including eyeshields and gloves [1].
  • Always consult the Safety Data Sheets (SDS) for all chemicals before starting your experiment.

Reference List

  • BDMAEE.net. This compound. Retrieved 2024-04-01, from [Link] [2].

References

Comprehensive Application Notes and Protocols: 2-Heptanol as a Repellent Against Stored Product Pests

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 2-Heptanol and Its Potential in Stored Product Protection

This compound (CAS 543-49-7), a secondary alcohol with the molecular formula C₇H₁₆O, is emerging as a promising naturally-derived alternative to conventional synthetic pesticides for protecting stored agricultural products. This compound has demonstrated significant repellent properties against several economically important stored product pests, positioning it as a valuable tool for integrated pest management (IPM) strategies in agricultural storage environments. The global stored product pest control market, currently valued at approximately $549 million, is increasingly focused on developing environmentally sustainable solutions that minimize risks to human health and non-target organisms while maintaining efficacy against pest populations [1].

The theoretical foundation for this compound's activity stems from its role as a semiochemical in natural ecosystems. Scientific evidence indicates that this compound functions as an alarm pheromone in various insect species, including stingless bees, suggesting its potential to disrupt normal insect behavior in storage environments [2]. This biological activity, combined with its favorable safety profile compared to many synthetic pesticides, makes this compound a compelling candidate for further research and development. As regulatory pressures increase and consumer preference shifts toward natural products, understanding and optimizing the application of this compound becomes increasingly valuable for researchers and pest management professionals working in post-harvest protection systems.

Biological Activity and Efficacy Data

Documented Repellent Efficacy

Research has demonstrated that this compound exhibits significant repellency against multiple species of stored product insect pests. Studies investigating essential oils containing this compound as a primary component have revealed dose-dependent activity across various pest species, with efficacy varying based on concentration, exposure time, and specific pest biology. The compound's repellent effect appears to be particularly pronounced against certain coleopteran pests that inflict substantial damage on stored grains and other agricultural products.

Table 1: Repellent Efficacy of Origanum Essential Oil (Containing this compound) Against Stored Product Pests [3]

Pest Species Dose (μl/cm²) Exposure Time Repellency (%)
Tribolium confusum 0.25 2 hours 68%
Sitophilus oryzae 0.025 2 hours 90%
Sitophilus granarius 0.025 2 hours 85%
Rhyzopertha dominica 0.025 2 hours 80%

Beyond its repellent properties, recent research has revealed that this compound can directly impact insect reproductive physiology. Studies on the rice stem borer (Chilo suppressalis) have demonstrated that this compound significantly suppresses oviposition (egg-laying), even at low concentrations. This effect is mechanistically distinct from mere repellency and involves the downregulation of vitellogenin (Vg) gene expression in the fat body, a critical process for yolk protein formation and egg development [4] [5]. The dual action of this compound—functioning both as a spatial repellent and as a reproductive disruptor—enhances its potential value in comprehensive stored product protection strategies.

Comparative Efficacy and Spectrum of Activity

When compared to other plant-derived compounds, this compound demonstrates competitive repellency against key stored product pests. Among various Origanum species tested, O. onites essential oil (which contains this compound as a significant component) exhibited the highest repellent activity against all tested insect species, suggesting that this compound contributes substantially to the biological activity of these plant extracts [3]. The compound shows a particularly broad spectrum of activity against pests from different taxonomic families, including Bostrichidae (Rhyzopertha dominica), Tenebrionidae (Tribolium confusum), and Curculionidae (Sitophilus spp.), indicating its potential for wide application in diverse storage scenarios.

The differential effects of this compound compared to other herbivore-induced plant volatiles (HIPVs) further highlight its specific value. While certain HIPVs like α-cedrene can unexpectedly enhance oviposition in some pest species, this compound consistently demonstrates suppressive effects on both orientation behavior and reproduction across multiple studies [4] [5]. This consistent behavioral inhibition, combined with its natural occurrence in various plant species, positions this compound as a particularly promising candidate for development as a natural protectant of stored products.

Experimental Protocols and Methodologies

Repellency Bioassay Protocol
3.1.1 Experimental Setup and Area Preference Test

The area preference method using a choice chamber provides a standardized approach to quantitatively assess this compound's repellent efficacy against stored product pests. This protocol enables researchers to determine effective concentrations and temporal patterns of repellency under controlled laboratory conditions.

  • Apparatus Preparation: Construct a circular glass or acrylic choice chamber (typically 20 cm diameter) divided into two equal sections with a central barrier that can be temporarily raised to allow insect movement. The chamber should feature a perforated false floor with a 1-2 cm gap beneath to allow for even distribution of volatiles.

  • Test Compound Application: Dilute this compound to desired concentrations in an appropriate solvent (e.g., acetone or hexane). Apply the solution uniformly to a filter paper disk (Whatman No. 1) matching half the chamber size using a micropipette. For a standard chamber, use a total treatment area of approximately 150 cm². Apply solvent alone to a separate filter paper for the control half. Allow solvents to evaporate completely (approximately 2-3 minutes) before assembling the apparatus.

  • Insect Preparation: Use adult insects (7-14 days post-eclosion) of uniform size and physiological state. Starve pests for 24 hours prior to testing to standardize motivation levels. For each replicate, allocate 20 insects randomly to the test.

  • Testing Procedure: Place treated and control filter papers in their respective chamber halves. Introduce insects at the center of the chamber after removing the central barrier. Maintain testing under controlled environmental conditions (25±2°C, 60±5% RH, continuous darkness). Conduct each test with a minimum of 10 replicates.

  • Data Recording: Record the distribution of insects between treated and untreated sections at regular intervals (15, 30, 60, 120, and 240 minutes). Calculate percentage repellency using the formula: Repellency (%) = [(Nc - Nt) / (Nc + Nt)] × 100 where Nc = number of insects in control section and Nt = number of insects in treated section [3].

3.1.2 Data Analysis and Interpretation
  • Statistical Analysis: Transform repellency percentage data using arcsine transformation before analysis. Analyze results using ANOVA followed by post-hoc tests such as Tukey's HSD for multiple comparisons. Consider Generalized Linear Mixed Models (GLMM) to account for random effects including chamber position and batch variations.

  • Interpretation Criteria: Classify repellency efficacy using the following scale: <1% = neutral, 1-20% = very weakly repellent, 21-40% = weakly repellent, 41-60% = moderately repellent, 61-80% = strongly repellent, 81-100% = very strongly repellent. Establish EC50 values (concentration producing 50% repellency) through probit analysis of dose-response data [3].

Oviposition Suppression Assay

This protocol evaluates the sublethal effects of this compound on pest reproduction through oviposition suppression, providing insights into longer-term population control potential.

  • Experimental Arena Setup: Use ventilated containers (1L) with appropriate oviposition substrates for the target pest species. For rice stem borers, provide potted rice plants; for stored product pests, provide suitable grains or artificial oviposition substrates.

  • Treatment Application: Apply this compound at sub-repellent concentrations (typically 0.1 μg/μL) to the oviposition substrate using a calibrated sprayer or micro-applicator. Include solvent-only treatments as negative controls. Allow solvents to evaporate completely before introducing insects.

  • Insect Exposure and Monitoring: Introduce mated female insects (10 per replicate) into treatment and control arenas. Maintain under optimal species-specific environmental conditions. Monitor preoviposition period, adult longevity, and daily oviposition rates over the experimental period.

  • Molecular Analysis: For mechanistic studies, extract RNA from insect fat body and ovarian tissues at 24h and 36h post-exposure using standard TRIzol protocols. Analyze expression of vitellogenin (Vg) and Krüppel homolog 1 (Kr-h1) genes using qPCR with appropriate reference genes [4] [5].

Table 2: Molecular Targets of this compound in Insect Reproductive Disruption

Gene Tissue Expression Change Biological Function Method
Vitellogenin (Vg) Fat body Significant downregulation at 24h Yolk protein precursor production qPCR
Krüppel homolog 1 (Kr-h1) Ovaries Upregulation at 36h Juvenile hormone signaling qPCR
CYP4M38 Whole body Differential expression Hormone metabolism and detoxification RNA-seq
Cathepsin B Ovaries Differential expression Gametogenesis and vitellogenin metabolism RNA-seq
Experimental Workflow Visualization

The following diagram illustrates the complete experimental workflow for evaluating this compound's repellent activity and oviposition suppression effects:

Experimental Workflow for this compound Bioassays cluster_prep Preparation Phase cluster_bioassays Bioassay Execution cluster_analysis Data Analysis & Interpretation PestSelection Pest Species Selection Repellency Repellency Bioassay (Area Preference Test) PestSelection->Repellency 24h starved adults CompoundPrep This compound Preparation (CAS 543-49-7) Concentration Dilution Series (0.025 - 0.25 μL/cm²) CompoundPrep->Concentration Solvent dilution Concentration->Repellency Filter paper application Apparatus Bioassay Apparatus Setup Apparatus->Repellency Choice chamber Oviposition Oviposition Suppression Assessment Repellency->Oviposition Sub-repellent concentrations DataCollection Data Collection (Insect Counts, Egg Numbers) Repellency->DataCollection Time-series observations Molecular Molecular Analysis (qPCR & RNA-seq) Oviposition->Molecular Tissue sampling Molecular->DataCollection Gene expression data Statistical Statistical Analysis (ANOVA, GLMM, Probit) DataCollection->Statistical Transformed data Efficacy Efficacy Classification (Repellency % Scale) Statistical->Efficacy EC50 determination

Practical Application Guidelines

Formulation and Delivery Systems

Developing effective formulations is crucial for translating this compound's laboratory efficacy to practical storage environments. Several formulation approaches can enhance the stability and longevity of this compound's repellent activity in commercial storage settings:

  • Emulsifiable Concentrates (EC): Formulate this compound with appropriate emulsifiers (e.g., polysorbates, sorbitan esters) to create oil-in-water emulsions that can be applied as sprays to grain surfaces or storage structures. These formulations typically contain 5-10% active ingredient and provide uniform distribution on treated surfaces.

  • Impregnated Sachets and Strips: Develop slow-release delivery systems by impregnating this compound into porous polymers (e.g., polyethylene, rubber septa) or cellulose-based materials at loading rates of 15-20% (w/w). These systems can be strategically placed throughout stored commodities to maintain effective vapor concentrations while minimizing direct contact with the agricultural product.

  • Microencapsulated Formulations: Enhance residual activity through microencapsulation techniques using wall materials such as gelatin, gum arabic, or modified starches. These controlled-release systems can extend effective protection from days to several weeks, significantly improving the practical utility of this compound in long-term storage scenarios.

Application rates for practical storage protection should be calibrated based on target pest species, storage duration, and environmental conditions. For most stored product beetles, application rates of 0.5-2.0 kg per ton of stored grain provide effective protection when properly formulated. Higher rates may be necessary for severe infestations or suboptimal storage conditions with higher pest pressure.

Integration Strategies and Safety Considerations

Successfully implementing this compound in stored product protection requires strategic integration within broader pest management frameworks and careful attention to safety protocols:

  • IPM Integration Strategies:

    • Combine this compound with diatomaceous earth for enhanced efficacy through multiple modes of action
    • Use as a perimeter treatment in storage facilities to create repellent barriers
    • Rotate with other botanicals to prevent potential habituation in pest populations
    • Implement monitoring programs to assess treatment efficacy and determine need for reapplication
  • Safety and Handling Protocols:

    • Personal Protective Equipment: Wear chemical-resistant gloves (nitrile), safety goggles, and lab coats during handling and application. Use respiratory protection when spraying in enclosed spaces.
    • First Aid Measures: For eye contact, flush immediately with plenty of water for at least 15 minutes. For skin contact, wash thoroughly with soap and water. If inhaled, move to fresh air.
    • Storage Conditions: Store in tightly sealed containers under cool (2-8°C), dark conditions to minimize oxidation and evaporation [6].
    • Regulatory Status: Verify current regulatory status for specific applications, as this compound may be classified differently across jurisdictions.
  • Environmental Considerations:

    • While this compound demonstrates favorable environmental profiles compared to synthetic alternatives, avoid direct application to aquatic environments where toxicity to aquatic organisms may occur
    • Maintain proper ventilation during application in enclosed spaces to prevent vapor accumulation
    • Dispose of unused product and containers according to local hazardous waste regulations

Mechanism of Action and Molecular Pathways

The bioactivity of this compound against stored product pests involves multiple physiological pathways that collectively result in repellency and reduced fecundity. Understanding these mechanisms enables more targeted application and potential synergy with other control approaches.

The following diagram illustrates the current understanding of this compound's molecular targets and physiological effects in stored product pests:

Molecular Mechanisms of this compound in Insect Pests cluster_sensory Sensory Perception & Behavior cluster_molecular Molecular & Physiological Effects cluster_phenotype Phenotypic Outcomes Exposure This compound Exposure (Volatile or Contact) OlfactoryReception Olfactory Reception (OR/IR Neurons) Exposure->OlfactoryReception Volatile detection StressGenes Stress Response Genes Upregulation Exposure->StressGenes Systemic exposure RepellentBehavior Repellent Behavior (Spatial Avoidance) OlfactoryReception->RepellentBehavior Neural signaling OvipositionReduction Oviposition Suppression (Reduced Egg Laying) RepellentBehavior->OvipositionReduction Reduced host finding VgDown Vitellogenin (Vg) Downregulation StressGenes->VgDown Resource allocation trade-off JH Juvenile Hormone Signaling Disruption StressGenes->JH Hormonal crosstalk VgDown->OvipositionReduction Reduced yolk biosynthesis Kr_h1 Krüppel homolog 1 (Kr-h1) Modulation Kr_h1->OvipositionReduction Reproductive disruption JH->Kr_h1 Transcription regulation PopulationDecline Population Growth Suppression OvipositionReduction->PopulationDecline Reduced next generation

Transcriptomic analyses reveal that this compound exposure triggers significant reprogramming of gene expression in stored product pests. Following treatment, researchers have observed differential expression of 281 genes at 12 hours post-exposure, including upregulation of stress-responsive and immune-related genes. Key metabolic enzymes such as cytochrome P450 monooxygenases (CYP4M38) and cathepsin B proteases show altered expression patterns, suggesting comprehensive physiological disruption beyond simple repellency [4]. These molecular changes provide a mechanistic foundation for the observed behavioral and reproductive effects, highlighting the multi-faceted nature of this compound's insecticidal activity.

The bimodal activity of this compound—functioning as both an immediate spatial repellent and a longer-term reproductive suppressant—makes it particularly valuable for stored product protection. This dual mechanism reduces the likelihood of resistance development compared to single-mode-of-action compounds, potentially extending its functional lifespan in pest management programs. Furthermore, the compound's activity on multiple physiological pathways suggests potential synergy with other control agents, enabling the development of optimized combination strategies for enhanced protection of stored commodities.

Conclusion and Future Research Directions

This compound represents a promising naturally-derived alternative to conventional synthetic pesticides for protecting stored products against insect damage. Its demonstrated efficacy as both a repellent and oviposition suppressant against multiple stored product pests, combined with its favorable environmental profile, positions it as a valuable component of integrated pest management strategies. The detailed protocols provided in this document enable researchers to reliably assess and quantify its bioactivity, while the mechanistic insights inform rational development of formulation and application strategies.

Future research should focus on several key areas to fully realize this compound's potential: optimizing formulation technologies to enhance residual activity; investigating potential synergies with other botanicals or reduced-risk insecticides; conducting large-scale field validation trials across diverse storage scenarios; and further elucidating structure-activity relationships to potentially identify more potent analogs. As the stored product pest control market continues evolving toward sustainable solutions [1], this compound and similar plant-derived compounds offer promising pathways to reduce reliance on conventional synthetic insecticides while maintaining effective protection of post-harvest agricultural commodities.

References

Physical Properties & Storage Conditions

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the essential technical data for 2-Heptanol, which forms the basis for storage and handling recommendations [1].

Property Value / Description
Molecular Formula C₇H₁₆O
Molecular Weight 116.2 g/mol
Boiling Point 160-162 °C (lit.)
Density 0.817 g/mL at 25 °C (lit.)
Flash Point 140 °F (60 °C)
Vapor Pressure 1.6 hPa at 25 °C
Water Solubility 0.35 g/100 mL
Recommended Storage Temp. Store below +30°C.
Storage Container Sealed container; keep cool.
Stability Stable. Flammable. Incompatible with strong oxidizing agents, strong acids.
Vapor Density Heavier than air (Specific Gravity ~0.82).

Experimental Protocol: Use as a Membrane Fluidizer

This compound is used in research as a membrane-fluidizing agent in the Membrane Fluidizer-Induced Clustering (MFIC) assay. The following workflow details the application of this compound (1-heptanol) to identify the phase-preference of membrane-associated molecules in live cells [2].

Start Start MFIC Assay Prep Prepare Cells and Reagent Start->Prep Treat Treat Cells with 1-Heptanol Prep->Treat Prepare 1-Heptanol stock in DMSO Cluster Micron-Sized Cluster Formation Treat->Cluster Incubate 10-15 min at 37°C Image Image with TIRFM Cluster->Image Analyze Analyze Phase Preference Image->Analyze Clustered = Ordered Phase Dispersed = Disordered Phase

Workflow Steps:

  • Reagent Preparation: A stock solution of 1-heptanol (≥98%) is prepared in anhydrous dimethyl sulfoxide (DMSO). The typical working concentration for the assay is 30 mM 1-heptanol [2].
  • Cell Treatment: Add the heptanol working solution directly to the live cells in culture medium (e.g., Dulbecco's Modified Eagle Medium - DMEM). Gently mix to ensure even distribution.
  • Incubation: Incubate the treated cells for 10-15 minutes at 37°C. During this time, heptanol hyperfluidizes the plasma membrane, stabilizing phase separation and causing nanosized domains to coalesce into micronsized clusters [2].
  • Imaging & Analysis: After incubation, immediately image the cells using Total Internal Reflection Fluorescence Microscopy (TIRFM). Molecules that reside in cholesterol-dependent, ordered membrane domains (lipid rafts) will segregate into distinct micron-sized clusters. Molecules residing outside these domains will remain dispersed [2].

FAQs and Troubleshooting

Here are some common questions and issues that may arise during experimentation with this compound.

Q1: What are the critical storage conditions for this compound?

  • Temperature: Store in a cool place, below +30°C [1]. A flammable materials cabinet is ideal.
  • Container: Keep in a tightly sealed original container to prevent evaporation and absorption of moisture.
  • Incompatibilities: Keep away from strong oxidizing agents and strong acids, as reactions can occur [1].

Q2: My this compound solution has become cloudy. What should I do? Cloudiness typically indicates water contamination, as this compound has low water solubility (0.35 g/100 mL) [1]. Do not use the contaminated solution for critical experiments. Properly dispose of it and prepare a fresh aliquot from the stock, ensuring all equipment is dry.

Q3: The membrane fluidization experiment isn't showing clear clusters. What could be wrong?

  • Heptanol Concentration/Purity: Verify the concentration and purity (≥97%) of your heptanol stock [2] [1]. Prepare fresh dilutions if necessary.
  • Incubation Time & Temperature: Ensure the incubation is carried out for the full 10-15 minutes at a stable 37°C [2].
  • Cell Health: Use healthy, actively growing cells, as membrane properties can be affected by cell state.
  • Microscope Settings: Confirm that your TIRFM is correctly calibrated to visualize the plasma membrane specifically.

Q4: What specific safety precautions should I take when handling this compound?

  • Flammability: It is a flammable liquid with a flash point of 60°C (140°F). Keep away from heat and ignition sources [1].
  • Health Hazards: The hazard statements include H226 (Flammable liquid and vapour), H312 (Harmful in contact with skin), and H319 (Causes serious eye irritation). Always wear appropriate personal protective equipment (PPE) including gloves and safety goggles. Use in a well-ventilated area or fume hood [1].
  • Spill Management: Absorb spills with a non-combustible material like vermiculite, and place it in a suitable sealed container for disposal [1].

Key Technical Notes

  • Solubility: this compound is soluble in alcohol and oils, which is useful for preparing stock solutions [1].
  • Solvent Choice for Stock Solutions: DMSO is the recommended solvent for preparing concentrated stock solutions for biological assays, as it is miscible with both the alcohol and aqueous culture media [2].
  • Documentation: Always refer to the Safety Data Sheet (SDS) for the most comprehensive safety and handling information.

References

2-Heptanol flammability safety handling precautions

Author: Smolecule Technical Support Team. Date: February 2026

Flammability and Physical Properties

The table below summarizes the key physical property related to flammability found in the search results:

Property Value Source
Flash Point 64.4 °C (148 °F) [1]
Boiling Point 160 - 162 °C @ 760 mmHg [1]
Physical Form Colorless clear liquid [1]

A flash point of 64.4 °C classifies 2-heptanol as a flammable liquid. It presents a fire risk, especially if heated or used near ignition sources like hot plates or open flames.

Experimental Workflow for Safe Handling

The following diagram outlines a general workflow for safely handling flammable liquids like this compound in a laboratory setting. This protocol is based on standard lab safety practices, as detailed handling procedures for this compound specifically were not found in the search results.

cluster_0 Core Safety Principles Start Start: Plan Experiment with this compound Step1 1. Risk Assessment Start->Step1 Step2 2. Prepare Engineering Controls Step1->Step2 P1 Prevent Vapor Accumulation Step3 3. Select Personal Protective Equipment (PPE) Step2->Step3 P2 Eliminate Ignition Sources Step4 4. Safe Handling During Experiment Step3->Step4 Step5 5. Waste Disposal Step4->Step5 P3 Prepare for Spills End End: Experiment Complete Step5->End

Frequently Asked Questions

  • What is the flash point of this compound? The flash point is 64.4 °C (148 °F) [1]. This is a critical parameter for assessing fire risk.

  • Is this compound chiral? Yes. The this compound molecule has a chiral center (carbon-2 bonded to four different groups) [2], meaning it exists as two non-superimposable mirror images (R and S enantiomers). This property is important in pharmaceuticals and separations [3] [4].

Important Limitations and Next Steps

The search results lack comprehensive safety details such as:

  • GHS Hazard Pictograms
  • NFPA Fire Diamond Ratings
  • Personal Protective Equipment (PPE) requirements
  • Incompatible materials
  • Specific first-aid measures
  • Detailed storage conditions
  • Consult the Safety Data Sheet (SDS): Always obtain the most recent SDS from your chemical supplier (e.g., Sigma-Aldrich, TCI) before working with this compound [1].
  • Follow Institutional Protocols: Adhere to the specific safety and waste disposal guidelines established by your laboratory or organization.

References

2-Heptanol Solubility Profile & Key Properties

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the fundamental properties of 2-Heptanol is the first step in troubleshooting solubility issues. The table below summarizes the key quantitative data [1] [2] [3]:

Property Value
Water Solubility 0.35 g/100 mL (approx. 3.3 g/L)
Log P (Partition Coefficient) 1.95 - 2.29
Boiling Point 158 - 162 °C
Flash Point 71 °C (closed cup)
Density 0.817 g/mL at 25 °C

Based on its low water solubility and moderate Log P value, this compound is classified as a hydrophobic organic compound. Its solubility can be significantly influenced by temperature, pH, and the presence of other solvents or surfactants [4].

Techniques for Enhancing Solubility

For researchers dealing with the poor aqueous solubility of this compound, here are several practical and evidence-based techniques to consider.

Cosolvency
  • Principle: Cosolvents are water-miscible organic solvents that, when added, reduce the interfacial tension and disrupt water's hydrogen-bonding network, creating a more favorable environment for hydrophobic solutes [4] [5].
  • Recommended Cosolvents: Ethanol, propylene glycol, and polyethylene glycol are widely used and effective in pharmaceutical and chemical applications [5].
  • Protocol:
    • Prepare a stock solution of the selected cosolvent in water at varying concentrations (e.g., 5%, 10%, 20% v/v).
    • Add a fixed, excess amount of this compound to each cosolvent-water mixture.
    • Agitate the mixtures vigorously using a vortex mixer or orbital shaker for a set period (e.g., 24 hours) at a constant temperature to reach equilibrium.
    • Centrifuge the samples if necessary to separate any undissolved this compound.
    • Analyze the supernatant using an appropriate method (e.g., GC, HPLC) to determine the concentration of dissolved this compound.
Surfactant Solubilization
  • Principle: Surfactants form micelles above a critical concentration (CMC). The hydrophobic core of these micelles can incorporate this compound molecules, thereby increasing their apparent solubility in water [4] [6].
  • Recommended Surfactants: Sodium dodecyl sulfate (SDS) for ionic surfactants, or polysorbates (Tweens) for non-ionic surfactants.
  • Protocol:
    • Prepare aqueous solutions of the surfactant at concentrations both below and above its known CMC.
    • Add a fixed excess of this compound to each surfactant solution.
    • Equilibrate the mixtures with constant shaking for 24 hours at a controlled temperature.
    • Separate the aqueous phase and analyze the solubilized this compound concentration.
Temperature Adjustment
  • Principle: For most liquids, increasing temperature provides energy to break intermolecular bonds, enhancing solubility [4].
  • Protocol: Experiment with dissolving this compound in your solvent system at elevated temperatures (e.g., 40°C, 60°C), ensuring the temperature remains safely below the flash point. Remember that the solution may become supersaturated and precipitate upon cooling.

The following diagram illustrates the decision-making workflow for selecting and optimizing a solubility enhancement method.

Start Start: Poor Aqueous Solubility of this compound Q1 Is the formulation intended for an aqueous system? Start->Q1 Q2 Is the system sensitive to organic solvents? Q1->Q2 Yes M4 Method: Use Pure Organic Solvent (e.g., Diethyl ether, Ethanol) Q1->M4 No M1 Method: Use Cosolvency (e.g., Ethanol, PEG) Q2->M1 No M2 Method: Use Surfactants (e.g., SDS, Tweens) Q2->M2 Yes Q3 Is thermal stress a concern? M3 Method: Adjust Temperature (Consider safety limits) Q3->M3 No Optimize Optimize parameters: Concentration, Ratio, Temperature Q3->Optimize Yes M1->Q3 M2->Q3 M3->Optimize M4->Optimize

Safety & Handling FAQs

Q1: What are the primary hazards associated with handling this compound?

  • Flammability: It is a combustible liquid with a flash point of 71°C (160°F). Keep away from ignition sources like hot plates and open flames [2] [3].
  • Health Effects: It is an irritant to the eyes, respiratory tract, and skin. Repeated skin contact can cause dryness and cracking due to its defatting action. If swallowed, aspiration into the lungs can cause chemical pneumonitis [2].
  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and use ventilation or local exhaust to control airborne concentrations [2].

Q2: How should spills of this compound be managed?

  • Containment: Collect leaking liquid in covered containers.
  • Absorption: Absorb the remaining liquid with sand or an inert absorbent material.
  • Disposal: Store and dispose of all contaminated materials according to local regulations [2].

Troubleshooting Common Experimental Issues

Problem Possible Cause Suggested Solution
Low Solubility in Water High hydrophobicity of this compound. Implement a cosolvent or surfactant as described above.
Precipitation Upon Storage Solution is supersaturated; changes in temperature or evaporation. Ensure stable storage conditions. Consider using a surfactant to form a stable micellar solution.
Inconsistent Solubility Data Inadequate mixing time to reach equilibrium; variable temperature. Standardize and extend the mixing time (e.g., 24 hrs) and use a temperature-controlled environment.
Irritation or Exposure Insufficient PPE or fume hood use. Reiterate safety protocols. Always use nitrile or similar gloves and safety glasses; work in a fume hood.

References

optimizing 2-Heptanol concentration for antifungal efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on Antifungal Efficacy

The data below is sourced from a study investigating the effect of 2-Heptanol (2-HE) on Botrytis cinerea, a common fungal pathogen, both in laboratory settings (in vitro) and in live tomatoes (in vivo) [1] [2] [3].

Table 1: In Vitro Inhibitory Activity on Mycelium Growth This table shows the effect of different 2-HE concentrations on the growth of fungal mycelium in petri dishes over 5 days [1] [2].

Application Amount (μL) Application Concentration (μL/cm³) Inhibition Rate Key Observation
5 0.05 Data not fully quantified Partial growth inhibition
10 0.10 Data not fully quantified Moderate growth inhibition
15 0.16 Data not fully quantified Strong growth inhibition
20 0.21 Near-complete (∼100%) Near-total suppression of mycelial growth

Table 2: In Vivo Protective Efficacy on Tomato Fruit This table shows the effectiveness of 2-HE in protecting inoculated tomatoes from lesion development when volatilized in a sealed glass chamber [1] [2].

Vapor Concentration (μL/cm³) Lesion Diameter Protective Efficacy
0.02 Larger lesions Lower efficacy
0.05 Reduced lesions Moderate efficacy
0.10 Significantly reduced lesions High efficacy
0.16 Minimal lesion development Highest efficacy

Table 3: Impact on Fungal Cellular Integrity This data illustrates the direct damaging effects of 2-HE on fungal spores and mycelium after exposure [1] [2].

2-HE Concentration (μL/cm³) Spore Viability Membrane Integrity Nucleic Acid & Protein Leakage Lipid Peroxidation (MDA Content)
0 (Control) High Intact Low Baseline level
0.05 Reduced Compromised Increased Elevated
0.16 Significantly reduced Severely compromised Significantly increased Highest level

Experimental Protocols for Key Assays

Here are the detailed methodologies for the key experiments cited in the data above.

Protocol 1: In Vitro Antifungal Activity Assay (Non-Contact) This method tests the volatility-based inhibition of 2-HE [1] [2].

  • Preparation: Use two-part compartmentalized petri dishes containing Potato Dextrose Agar (PDA) medium.
  • Inoculation: Place a 5-mm diameter plug of B. cinerea mycelium on one side of the dish.
  • Treatment: Apply a specific volume of 2-HE (e.g., 5, 10, 15, 20 μL) to a filter paper on the opposite side of the dish. For the control, use an equal volume of distilled water.
  • Incubation: Quickly seal the plates with parafilm and incubate at 25°C for 5 days.
  • Measurement: Measure the colony diameter using the cross method and calculate the inhibition rate relative to the control.

Protocol 2: In Vivo Protective Efficacy on Tomatoes This method evaluates the ability of 2-HE vapor to protect fresh produce from infection [1] [2].

  • Plant Material: Select disease-free tomatoes of uniform size, clean with sterile water, and air-dry.
  • Inoculation: Gently scarify the tomato equator with a sterile needle and inoculate the wound with a 3.0-mm B. cinerea mycelium plug.
  • Treatment: Place the inoculated tomatoes on a perforated partition in the center of a sealed glass chamber. Position an open petri dish with the desired concentration of 2-HE at the base of the chamber.
  • Incubation & Monitoring: Record the diameter of the developing lesions on each tomato daily.

Protocol 3: Assessing Effects on Membrane Integrity This protocol uses fluorescence microscopy to visualize damage to fungal spores [1] [2].

  • Spore Preparation: Spot a 10-μL spore suspension onto the inner surface of a petri dish lid.
  • Exposure: Add the desired concentration of 2-HE (0, 0.05, or 0.16 μL/cm³) to the base of the dish and seal it. Incubate at 25°C for 12 hours.
  • Staining: After incubation, stain the spores with Fluorescein Diacetate (FDA) for 5 minutes and then with Propidium Iodide (PI) for 10 minutes in darkness.
  • Washing & Visualization: Wash the spores three times with phosphate-buffered saline (PBS) and examine under a fluorescence microscope. Viable spores with intact membranes will fluoresce green (FDA), while dead spores with compromised membranes will fluoresce red (PI).

Visualizing the Workflow and Mechanism

The following diagrams, created using Graphviz, summarize the experimental workflow and the proposed antifungal mechanism of action.

Diagram 1: In Vivo Efficacy Assessment Workflow

in_vivo_workflow start Start: Prepare Tomatoes step1 Wound and Inoculate with B. cinerea start->step1 step2 Place in Sealed Chamber step1->step2 step3 Add this compound in Base Dish step2->step3 step4 Incubate step3->step4 step5 Monitor Lesion Diameter Daily step4->step5

Diagram 2: Proposed Antifungal Mechanism of Action

mechanism 2 2 HE This compound Exposure mech1 Disrupts Membrane Transport System HE->mech1 mech2 Accelerates Amino Acid Metabolism HE->mech2 effect1 Cellular Nutrient Depletion mech1->effect1 effect2 Membrane Integrity Loss mech1->effect2 mech2->effect1 final Fungal Cell Death effect1->final effect2->final


Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration range for this compound against B. cinerea?

  • For in vitro assays: A concentration of 0.16 μL/cm³ (from 15 μL application amount) shows strong mycelial growth inhibition, while 0.21 μL/cm³ (20 μL) leads to near-complete suppression [1] [2].
  • For in vivo postharvest protection: Vapor concentrations between 0.10 to 0.16 μL/cm³ demonstrate high efficacy in reducing lesion size on tomato fruit [1] [2]. Begin testing within this range.

Q2: What is the primary antifungal mechanism of this compound? Transcriptomic analysis indicates a dual mechanism [1] [2] [3]:

  • It disrupts the membrane transport system, leading to loss of membrane integrity, leakage of cellular contents, and lipid peroxidation.
  • It accelerates amino acid metabolism, which appears to cause intracellular nutrient depletion. The combination of these effects ultimately results in fungal cell death.

Q3: Does this compound negatively affect the quality of the treated produce? According to the cited study, the 2-HE treatment did not negatively impact the appearance or quality (measured by total soluble solids and titratable acidity) of the tomatoes, which is a promising sign for its use as a postharvest treatment [1] [2].

Q4: My antifungal results are inconsistent. What could be the issue?

  • Verify Vapor Containment: For volatile treatments, ensure your plates or chambers are properly sealed with parafilm to prevent the rapid escape of this compound vapor.
  • Standardize Inoculum: Use a fresh and viable spore or mycelial culture. The age and health of the fungal inoculum can significantly impact results.
  • Check Compound Purity & Storage: Ensure you are using this compound with high purity (≥98%) and that it is stored correctly, as per the supplier's recommendations, to avoid degradation [1] [2].

References

Technical Specifications of 2-Heptanol

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates basic identification and physical property data for 2-Heptanol, which is essential for researchers to confirm they are working with the correct substance.

Property Value / Description
CAS Registry Number 543-49-7 [1] [2] [3]
Molecular Formula C₇H₁₆O [1] [2] [3]
Molecular Weight 116.20 g/mol [2] [3] [4]
Structure CH₃(CH₂)₄CHOHCH₃ [3] [4]
Synonyms Heptan-2-ol; Amyl methyl carbinol; 2-Heptyl alcohol [2] [3] [4]
Appearance Colorless to almost colorless clear liquid [2]
Boiling Point 160 °C / 432 K [2] [4]
Flash Point 64 °C [2]
Specific Gravity (20/20) 0.82 [2]
Refractive Index 1.42 [2]

Purity Assessment and Analytical Data

While detailed, step-by-step laboratory methods are not available in the search results, the following information points to standard analytical techniques used for characterizing and assessing this compound.

Method Application / Data Available
Gas Chromatography (GC) A primary method for determining purity. One supplier lists a purity of >98.0%(GC) [2].
Nuclear Magnetic Resonance (NMR) A 1H NMR spectrum is available for structural confirmation [1].
Infrared (IR) Spectroscopy A gas-phase IR spectrum is available from NIST for fingerprint matching [3].
Mass Spectrometry Data is available through the NIST WebBook for identification [4].

The following workflow outlines the general process for purity assessment based on the techniques mentioned in the search results:

Start Sample: this compound GC Gas Chromatography (GC) Start->GC Primary Test NMR NMR Spectroscopy Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Purity Purity Assessment GC->Purity Confirm Identity Confirmed NMR->Confirm IR->Confirm MS->Confirm

Frequently Asked Questions

Here are some preliminary FAQs developed from the available data.

Q1: What is the typical purity of commercially available this compound? Commercial this compound is available in different purity grades. A common grade has a purity of >98.0% (by GC) [2]. The market also offers higher purity levels, such as ≥99%, which are often required for sensitive applications in pharmaceuticals and fine chemicals [5] [6].

Q2: What are the standard methods to verify the purity and identity of this compound?

  • Gas Chromatography (GC) is the standard method for quantitative purity analysis [2].
  • Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy are used for structural confirmation and identity verification. Reference spectra for these techniques are available in public databases [1] [3].

Q3: How should this compound be stored? It is recommended to store this compound at room temperature in a cool and dark place (preferably below 15°C). It should be kept in a well-ventilated area, away from heat and open flames, as it is a combustible liquid [2].

A Guide to Developing Your Experimental Protocols

Since the search results could not provide the detailed methodologies you need, here are some practical steps you can take to build out your troubleshooting guides:

  • Consult Official Standards: Look for detailed test methods from organizations like ASTM International or the United States Pharmacopeia (USP), which often publish rigorous standard procedures for chemical analysis.
  • Review Manufacturer Documentation: Always check the Safety Data Sheet (SDS) and any Certificate of Analysis (CoA) provided by the chemical supplier (like TCI America [2]). These documents often contain or reference the specific analytical methods used to certify the product.
  • Search Scientific Literature: Use academic databases (e.g., SciFinder, Reaxys) to find published papers that detail the synthesis and analysis of this compound. These are excellent sources for validated laboratory protocols.

References

reducing 2-Heptanol phytotoxicity in crops

Author: Smolecule Technical Support Team. Date: February 2026

Known Scientific Context for 2-Heptanol

The table below summarizes the key information about this compound found in the current scientific literature.

Property/Aspect Description
Known Role A microbial volatile organic compound (mVOC) with biocontrol activity [1].
Reported Action Reduced the incidence of Fusarium crown and root rot (FCRR) in tomato plants by 35% [1].
Research Context Identified as a volatile substance produced by the bacterium Bacillus subtilis strain N-18 [1].
Phytotoxicity Mention The provided studies do not report on the phytotoxic effects of this compound or methods to mitigate them.

Suggested Experimental Mitigation Strategies

Since direct data is unavailable, the following approaches are proposed based on general principles for assessing and reducing compound phytotoxicity. You can use these strategies to design your own experiments.

  • Dose-Response Curves: The most critical step is to establish a safe application dose. Conduct experiments to determine the minimum effective dose for your desired purpose (e.g., antifungal activity) and the concentration at which phytotoxic symptoms (like leaf chlorosis or necrosis, growth inhibition) first appear [1].
  • Formulation Optimization: The phytotoxicity of a compound can be significantly altered by how it is formulated.
    • Test with Adjuvants: Mix this compound with adjuvants like humic acids, organic oils, or synthetic surfactants that might slow its release or improve its compatibility with plant tissues.
    • Encapsulation: Explore encapsulation technologies (e.g., in chitosan or other biodegradable polymers) to create a controlled-release system, which can reduce the sudden exposure shock to plants [2].
  • Synergistic Combinations: Combine this compound with other known, safe biocontrol agents or plant defense primers (like salicylic acid or jasmonic acid derivatives). This could allow you to lower the required dose of this compound while maintaining or even enhancing its overall efficacy [3].
  • Application Method and Timing: How and when a compound is applied can influence its impact.
    • Foliar vs. Soil Application: Test whether applying the compound to the soil is less phytotoxic than foliar spraying, or vice versa.
    • Growth Stage: Evaluate if plants at different developmental stages (e.g., seedling vs. flowering) have varying sensitivities to this compound.

A Proposed Workflow for Systematic Testing

The diagram below outlines a logical workflow to systematically investigate and mitigate the phytotoxicity of this compound.

cluster_1 Initial Assessment cluster_2 Mitigation Strategies Start Identify this compound Phytotoxicity Step1 Establish Baseline Phytotoxicity Start->Step1 Step2 Optimize Formulation & Application Step1->Step2 Step1_a Determine Minimum Inhibitory Concentration (MIC) Step1->Step1_a Step1_b Determine Phytotoxic Threshold Dose Step1->Step1_b Step3 Evaluate Plant Defense Priming Step2->Step3 Step2_a Test Encapsulation (e.g., Chitosan) Step2->Step2_a Step2_b Test Adjuvants & Carriers Step2->Step2_b Step2_c Optimize Application Method & Timing Step2->Step2_c Step4 Validate in Greenhouse & Field Step3->Step4 Goal Develop Safe & Effective Protocol Step4->Goal

References

Experimental Protocol: Synthesis of 2-Heptanol

Author: Smolecule Technical Support Team. Date: February 2026

The following procedure from Organic Syntheses describes a laboratory-scale synthesis of 2-Heptanol via reduction of methyl n-amyl ketone [1].

  • Objective: To prepare this compound (155–157.5 °C boiling point) with a yield of 62–65% [1].
  • Reaction: Reduction of Methyl n-Amyl Ketone.
  • Materials:
    • Methyl n-amyl ketone (228 g, 2 moles) [1].
    • Sodium metal (130 g, 5.6 gram atoms), in wire form [1].
    • Solvent: 600 cc of 95% ethanol and 200 cc of water [1].
    • Dilution: 2 L of water [1].
    • Washing: 50 cc of 1:1 hydrochloric acid, followed by 50 cc of water [1].
    • Drying: 20 g of anhydrous sodium sulfate [1].
  • Equipment:
    • 3-L round-bottomed flask [1].
    • Efficient Liebig condenser (100 cm by 1 cm) [1].
    • Fractionating column (e.g., Young column with 20 disks or a Glinsky three-bulbed column) [1].
    • Mechanical stirrer (optional but recommended) [1].
    • Ice bath or running water for cooling [1].

The workflow for this synthesis can be visualized as follows:

synthesis_workflow start Start Reaction Setup step1 Dissolve Ketone in Ethanol/Water Mixture start->step1 step2 Gradually Add Sodium Wire with Cooling and Stirring step1->step2 step3 Reaction Mixture Heats Up (Control below 30°C) step2->step3 step4 Wait for Sodium to Dissolve step3->step4 step5 Add Water and Cool to 15°C step4->step5 step6 Separate Upper Oily Layer step5->step6 step7 Wash with HCl then Water step6->step7 step8 Dry over Na₂SO₄ step7->step8 step9 Fractional Distillation step8->step9 end Collect this compound at 155-157.5°C step9->end

Safety and Handling Information

Proper handling is crucial for researcher safety. The GHS hazard classification for this compound is as follows [2]:

Hazard Category Classification Hazard Statement Code(s)
Flammability Flammable Liquid Category 3 H226: Flammable liquid and vapour.
Acute Toxicity Category 4 (Dermal) H312: Harmful in contact with skin.
Health Hazard Skin Irritation Category 2 H315: Causes skin irritation.
Health Hazard Eye Irritation Category 2A H319: Causes serious eye irritation.

Key safety measures include [2]:

  • Handling: Keep away from heat and ignition sources. Use in a well-ventilated area and avoid aerosol formation.
  • Personal Protective Equipment (PPE): Wear impervious nitrile rubber gloves, safety glasses, and protective clothing.
  • Storage: Store in a cool, well-ventilated place in tightly sealed containers. Keep away from oxidizing agents and acids.
  • First Aid:
    • Inhalation: Move to fresh air and seek medical attention if needed.
    • Skin Contact: Immediately wash with soap and water.
    • Eye Contact: Rinse cautiously with water for several minutes and consult a doctor.

Technical Data and Properties

The following table summarizes key physical and chemical properties of this compound for your research and analysis [3] [4] [5].

Property Value Reference / Conditions
CAS Registry Number 543-49-7 [3] [4] [5]
Molecular Formula C₇H₁₆O [3] [4] [5]
Molecular Weight 116.20 g/mol [3] [4] [5]
Boiling Point 155 - 162 °C Approximate range from synthesis prep and supplier data [1] [2] [4].
Relative Density 0.817 g/cm³ At 25°C [4].
Critical Temperature 608.3 ± 0.6 K [5]
Critical Pressure 30.2 ± 0.2 bar [5]
Enthalpy of Formation (liquid) -416.9 ± 0.67 kJ/mol [5]
Signal Word Warning GHS Classification [2]

Frequently Asked Questions

What is this compound used for in a research context? this compound is used in scientific research and development [2]. It has been identified as a component in turmeric rhizome essential oil and is studied for its antimicrobial and antioxidant properties [6] [4].

How can I improve the yield and reduce side products during synthesis? The synthesis notes emphasize that cooling is critical. Without it, condensation products form, significantly reducing yield. Keeping the temperature below 30°C with an ice bath and using mechanical stirring allows for faster sodium addition, minimizes frothing, and helps control the reaction [1].

What are the common impurities, and how are they removed? The described synthesis includes a fractional distillation step after the initial workup. A small "fore-run" of low-boiling liquid is discarded first, and then the pure this compound is collected at 155–157.5°C [1].

Troubleshooting Common Experimental Issues

  • Problem: Low Yield

    • Possible Cause: Inadequate cooling during sodium addition.
    • Solution: Ensure efficient cooling with an ice bath and consider using mechanical stirring to better control the exothermic reaction and prevent the formation of condensation by-products [1].
  • Problem: Violent Reaction or Excessive Frothing

    • Possible Cause: Adding sodium too rapidly.
    • Solution: Add the sodium wire gradually, especially at the beginning. Using a mechanical stirrer allows for safer, more rapid addition once the initial vigorous reaction subsides [1].
  • Problem: Product Purity Issues

    • Possible Cause: Inefficient separation during distillation.
    • Solution: Use an efficient fractionating column as specified in the procedure (e.g., a Young column or Glinsky column) to clearly separate the this compound from the fore-run [1].

References

2-Heptanol volatility control in experiments

Author: Smolecule Technical Support Team. Date: February 2026

Physical Properties & Volatility Data

This table summarizes the key quantitative data relevant to the volatility of 2-Heptanol.

Property Value Conditions / Notes Source
Boiling Point 155 - 162 °C Lit. (commonly reported range) [1] [2] [3]
Vapor Pressure 1.6 hPa at 25 °C [2]
Flash Point 60 - 71 °C Tag closed cup; highly flammable [2] [3]
Auto-ignition Temp. ~ 300 °C [2]
Density 0.817 g/mL at 25 °C [2]

Experimental Protocols & Handling Guidelines

Based on established laboratory procedures, here are detailed methodologies for safely handling this compound and controlling its volatility.

  • General Handling and Storage: Store this compound below 30°C in a well-ventilated area, away from heat and ignition sources due to its flammability [2]. Use glass or chemically compatible sealed containers to minimize evaporation and vapor release.
  • Distillation Protocol: For purification, this compound can be distilled under normal atmospheric pressure. The pure alcohol distills at 155-157.5°C. Using a fractionating column (e.g., a Young column with 20 disks or a Glinsky three-bulbed column) is recommended to achieve a clean separation and improve yield [1].

Troubleshooting & FAQs

Here are solutions to common issues related to this compound volatility.

  • Low Yield During Reaction or Solvent Removal: This is often caused by evaporation. To mitigate, ensure all containers are tightly sealed when not in use. For reactions requiring heating, use a condenser to reflux and re-condense vapors. Performing operations in a closed system (e.g., using a sealed vessel or a rotary evaporator with well-cooled condenser) can drastically reduce volatile loss [1].
  • Strong Solvent Odor in the Lab: This indicates vapor buildup and exposure risk. Immediately check for spills and container seals. Use a fume hood for all handling procedures. For cleaning equipment or surfaces contaminated with this compound, wipe with an appropriate solvent while wearing gloves and under ventilation [2].
  • Safe Disposal of Waste: Collect waste this compound in a dedicated, properly labeled non-halogenated organic waste container. Keep the container closed except when adding waste. Do not pour down the drain due to its flammability, toxicity, and low water solubility [2] [3].

Experimental Workflow & Molecular Structure

The following diagrams illustrate the experimental setup for safe distillation and the chemical structure of this compound.

Diagram 1: Distillation Setup for Purification

G A Heat Source & Flask (Contains this compound Mixture) B Fractionating Column A->B Vapors C Thermometer B->C D Condenser (Cooling Water In/Out) B->D Condensed Vapors E Receiving Flask (Purified this compound) D->E Liquid Distillate

Diagram 2: Molecular Structure of this compound

G This compound: C₇H₁₆O (Secondary Alcohol) C1 CH₃ C2 CH C1->C2 C3 CH₂ C2->C3 OH OH C2->OH C4 CH₂ C3->C4 C5 CH₂ C4->C5 C6 CH₂ C5->C6 C7 CH₃ C6->C7

References

2-Heptanol membrane transport disruption mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Documented Mechanism of 2-Heptanol

Current scientific literature primarily describes this compound (2-HE) as a volatile organic compound with a defined antifungal mechanism against the plant pathogen Botrytis cinerea [1] [2] [3]. Its action is characterized by a dual mechanism:

  • Disruption of Membrane Transport: 2-HE compromises the integrity of the fungal cell membrane. This leads to a reduction in spore viability, increased leakage of cellular contents like nucleic acids and proteins, and membrane lipid peroxidation [1] [2]. Transcriptomic analysis confirms that it disrupts the membrane transport system [1].
  • Acceleration of Amino Acid Metabolism: The transcriptomic data also shows that 2-HE enhances amino acid metabolism pathways within the fungal cell. It is proposed that this accelerated metabolism, combined with the disabled membrane transport, leads to intracellular nutrient depletion and ultimately, cell death [1] [2].

The following table summarizes the key experimental findings that support this mechanism.

Observed Effect Experimental Evidence Key Findings/Quantitative Data
Membrane Integrity Loss Fluorescence microscopy (FDA/PI staining), extracellular nucleic acid & protein measurement [2] [3]. Reduced spore viability; increased levels of extracellular nucleic acids (OD260) and proteins [1] [2].
Membrane Lipid Peroxidation Measurement of Malondialdehyde (MDA) content [2] [3]. Increased MDA content, indicating oxidative damage to membrane lipids [1].
Transcriptomic Changes RNA sequencing (RNA-Seq) and qPCR validation [1] [2] [3]. Down-regulation of membrane transport system genes; up-regulation of amino acid metabolism genes [1].
In Vitro Antifungal Activity Non-contact assay on potato dextrose agar [2] [3]. Dose-dependent suppression of mycelia growth. Concentrations tested: 0, 0.05, 0.10, 0.16, 0.21 μL cm⁻³ [2].
In Vivo Efficacy Assay on inoculated tomatoes in a sealed glass chamber [2] [3]. Reduced lesion diameter on tomatoes. Concentrations tested: 0, 0.02, 0.05, 0.10, 0.16 μL cm⁻³ [2].

Summarized Experimental Protocols

The methodologies below are adapted from the antifungal studies on B. cinerea [2] [3]. You may need to adapt the specific organism and endpoints for a different biological context.

In Vitro Antifungal Activity Assay (Non-contact)

This protocol assesses the direct inhibitory effect of volatile this compound.

  • Preparation: Use a two-part Petri dish containing potato dextrose agar (PDA).
  • Inoculation: Place a 5-mm diameter plug of the target organism's mycelium on one side of the plate.
  • Treatment: Apply different volumes of this compound (e.g., 0, 5, 10, 15, 20 µL) to a filter paper on the opposite side of the plate. Seal the plate immediately.
  • Incubation & Analysis: Incubate at a suitable temperature (e.g., 25°C) for a set period (e.g., 5 days). Measure the colony diameter and calculate the inhibition rate [2] [3].
Assessment of Membrane Integrity

This protocol evaluates the impact of 2-HE on cell viability and membrane integrity.

  • Spore Treatment: Spot a spore suspension onto a Petri dish lid and expose to volatile 2-HE from the base (e.g., 0, 0.05, 0.16 μL cm⁻³) for several hours.
  • Staining: Stain the spores with Fluorescein Diacetate (FDA) for 5 minutes and Propidium Iodide (PI) for 10 minutes in darkness. FDA stains live cells (viable), while PI stains cells with compromised membranes (non-viable).
  • Visualization: Wash and examine under a fluorescence microscope. Count the number of spores stained with each dye across multiple fields of view to determine viability ratios [2] [3].
Diagram: Proposed Antifungal Mechanism of this compound

The diagram below visualizes the dual mechanism of action as identified in the research.

G A This compound (2-HE) B Disruption of Membrane Transport A->B  Disrupts C Acceleration of Amino Acid Metabolism A->C  Induces D Membrane Integrity Loss B->D  Leads to E Nutrient Depletion & Metabolic Imbalance C->E  Causes F Fungal Cell Death D->F  Results in E->F  Results in

FAQs and Troubleshooting

Q1: What is the proposed molecular mechanism behind this compound's disruption of membrane transport? While the exact molecular interactions are not fully detailed in the searched studies, the mechanism is consistent with the behavior of a membrane-intercalating amphipath. Small amphipathic molecules like this compound can embed themselves in the lipid bilayer, displacing essential components like cholesterol from their phospholipid complexes [4]. This displacement disrupts the membrane's structural integrity and increases its permeability, leading to the observed leakage of cellular contents [1] [4].

Q2: The antifungal effect in my experiment is weaker than expected. What could be the reason? Consider the following factors:

  • Delivery Method: this compound is a volatile compound. Ensure a sealed environment (like a sealed chamber or a two-part Petri dish) to maintain a consistent vapor concentration around the target organism [2] [3].
  • Concentration: The efficacy is dose-dependent. Re-evaluate your dosage and consider testing a wider range of concentrations. The cited studies found effects at concentrations between 0.05 and 0.21 μL cm⁻³ [2].
  • Biological Model: The established mechanism is specific to fungal cells like Botrytis cinerea [1]. The effect may vary significantly with different cell types (e.g., bacterial or mammalian cells) due to differences in membrane composition.

Q3: Are there any known safety or interference concerns when using this compound in cell culture?

  • Cytotoxicity: In the context of tomato fruit, this compound treatment did not negatively impact the appearance or quality, suggesting it can be non-toxic to plant tissues at effective antifungal concentrations [1]. However, its effects on other cell types must be empirically determined.
  • Membrane Fluidity: Be aware that alcohols like heptanol are known membrane fluidizers [5]. This property is likely the root of its transport disruption mechanism but could also cause unintended, broad effects on various membrane proteins and cellular functions in your experimental system.

References

Experimental Protocol: Quantifying Cellular Inclusion Leakage

Author: Smolecule Technical Support Team. Date: February 2026

This methodology is adapted from a 2024 study investigating the antifungal mechanism of 2-Heptanol (2-HE) against Botrytis cinerea [1].

Protocol Step Specification & Details
Mycelia Preparation Incubate B. cinerea spores in potato dextrose broth (PDB) at 25°C for 5 days. Harvest 2.0 g of mycelium [1].
Treatment Application Re-suspend mycelium in sterile water containing 2-HE. Test concentrations of 0 (control), 0.05, and 0.16 µL cm⁻³ [1].
Incubation & Sampling Inculate the suspension and collect supernatant + mycelium samples at time points: 0, 3, 6, 9, and 12 hours [1].
Sample Preservation Freeze samples immediately in liquid nitrogen for 10 min, then store at -80°C until analysis [1].
Nucleic Acid Leakage Measure the absorbance of the supernatant at 260 nm (OD₂₆₀) to quantify extracellular nucleic acids [1].
Protein Leakage Quantify extracellular protein content using a Bradford Protein Assay Kit [1].
Membrane Lipid Peroxidation Assess membrane damage by measuring Malondialdehyde (MDA) content in the mycelium using an MDA assay kit [1].

Summary of Quantitative Leakage Data

The following table summarizes the expected outcomes based on the reference study. You should observe a concentration- and time-dependent increase in all measured parameters, indicating a loss of membrane integrity [1].

2-HE Concentration (µL cm⁻³) Nucleic Acid Leakage (OD₂₆₀) Protein Leakage MDA Content (Membrane Lipid Peroxidation)
0 (Control) Baseline level Baseline level Baseline level
0.05 Increased Increased Increased
0.16 Significantly Increased Significantly Increased Significantly Increased

Experimental Workflow Diagram

The diagram below visualizes the entire experimental workflow for quantifying cellular leakage, from sample preparation to final data analysis.

cluster_analysis Quantitative Analysis Start Start Experiment Prep Mycelia Preparation Grow B. cinerea in PDB for 5 days Start->Prep Treat Treatment Application Resuspend in this compound (0, 0.05, 0.16 µL cm⁻³) Prep->Treat Incubate Incubation & Sampling Collect samples at 0, 3, 6, 9, 12 h Treat->Incubate Preserve Sample Preservation Flash freeze in LN₂, store at -80°C Incubate->Preserve NA Nucleic Acid Leakage Measure OD₂₆₀ Preserve->NA Prot Protein Leakage Bradford Protein Assay Preserve->Prot MDA MDA Content Assay Measure Lipid Peroxidation Preserve->MDA Data Data Analysis Compare concentration time dependencies NA->Data Prot->Data MDA->Data

Frequently Asked Questions

  • What is the principle behind the OD₂₆₀ measurement for nucleic acids? Nucleic acids (DNA and RNA) absorb ultraviolet light most strongly at 260 nm. An increase in OD₂₆₀ in the extracellular supernatant directly indicates that nucleic acids have leaked out from the fungal cells due to membrane compromise [1].

  • Why is measuring MDA content important in this context? Malondialdehyde (MDA) is a byproduct of lipid peroxidation, a process where reactive oxygen species damage cell membranes. An increase in MDA content is a key marker of oxidative damage to the fungal cell membrane, providing evidence for one of this compound's mechanisms of action [1].

  • My data shows high background leakage in the control group. What could be the cause? High background leakage can be caused by mechanical damage to the mycelium during harvesting. Ensure gentle handling, such as using wide-bore pipettes, and avoid vortexing. Additionally, confirm that the control sterile water is at the correct pH and temperature to avoid osmotic or thermal stress on the cells.

References

Efficacy of 2-Heptanol Against Plant Fungal Pathogens

Author: Smolecule Technical Support Team. Date: February 2026

Pathogen Application Key Efficacy Findings Experimental Context Citation
Botrytis cinerea (Gray mold) In Vitro (on agar) Dose-dependent inhibition of mycelial growth (0.05 μL/cm³: 18.35% inhibition; 0.21 μL/cm³: higher inhibition) Laboratory plate assay [1]
In Vivo (on tomato) Reduced lesion diameter on infected tomatoes; Stimulated plant defense: Increased activity of antioxidant enzymes (SOD, POD, CAT) Postharvest fruit experiment in sealed glass chambers [1] [2]
Fusarium oxysporum (Crown & root rot) In Planta (on tomato) Reduced disease incidence in tomato plants Greenhouse or growth chamber study [1]

Experimental Protocols for 2-Heptanol

The following methodology details how the efficacy data against Botrytis cinerea was obtained.

  • In Vitro Antifungal Activity Assay: The inhibitory activity of this compound on B. cinerea mycelial growth was evaluated using a non-contact assay. A mycelial plug of the pathogen was placed on one side of a two-part Petri dish, while filter paper with different volumes of this compound (0, 5, 10, 15, and 20 µL) was placed on the other side. The dishes were sealed and cultured at 25°C for 5 days. The colony diameter was measured, and the inhibition rate was calculated [1] [2].
  • In Vivo Efficacy on Tomatoes: Disease-free tomatoes were wounded and inoculated with a B. cinerea mycelium plug. A Petri dish containing this compound at various concentrations was placed at the base of a sealed glass chamber, with the inoculated tomatoes arranged on a perforated partition above. The diameter of the resulting lesions was recorded daily [1] [2].
  • Assessment of Antifungal Mechanism: The antifungal mechanism was investigated using:
    • Fluorescence Microscopy: Spores treated with this compound were stained with fluorescein diacetate (FDA) and propidium iodide (PI) to assess cell viability and membrane integrity [1] [2].
    • Biochemical Assays: Measurements were taken for the leakage of nucleic acids (OD260) and proteins into the extracellular environment, as well as for malondialdehyde (MDA) content, an indicator of membrane lipid peroxidation [1].
    • Transcriptomic Analysis: RNA sequencing (RNA-Seq) was used to analyze gene expression changes in B. cinerea after exposure to this compound [1] [2].

Proposed Antifungal Mechanism of this compound

The experimental evidence suggests that this compound's primary mode of action is to disrupt fungal cellular structures and metabolic processes, as visualized below.

Proposed Antifungal Mechanism of this compound This compound This compound Compromises Membrane Integrity Compromises Membrane Integrity This compound->Compromises Membrane Integrity Accelerates Amino Acid Metabolism Accelerates Amino Acid Metabolism This compound->Accelerates Amino Acid Metabolism Disrupts Membrane Transport Disrupts Membrane Transport This compound->Disrupts Membrane Transport Increased extracellular nucleic acids & proteins Increased extracellular nucleic acids & proteins Compromises Membrane Integrity->Increased extracellular nucleic acids & proteins Leakage Increased malondialdehyde (MDA) Increased malondialdehyde (MDA) Compromises Membrane Integrity->Increased malondialdehyde (MDA) Lipid Peroxidation Reduced spore viability Reduced spore viability Compromises Membrane Integrity->Reduced spore viability Intracellular nutrient depletion Intracellular nutrient depletion Accelerates Amino Acid Metabolism->Intracellular nutrient depletion Cellular homeostasis failure Cellular homeostasis failure Disrupts Membrane Transport->Cellular homeostasis failure Fungal Cell Death Fungal Cell Death Increased extracellular nucleic acids & proteins->Fungal Cell Death Intracellular nutrient depletion->Fungal Cell Death Cellular homeostasis failure->Fungal Cell Death

Comparison with Chemical Fungicides

The following table contrasts the profile of this compound with that of conventional chemical fungicides.

Feature This compound (Biocontrol Agent) Conventional Chemical Fungicides
Source Natural volatile compound from plants/microbes [1] [3] Typically synthetic
Environmental Impact Considered a safe, bio-derived agent [1] [2] Can cause pollution [1] [4]
Mode of Action Multi-target: membrane disruption & metabolic interference [1] Often single-target site
Fungicide Resistance Risk Proposed to be lower due to multiple targets [4] Higher risk of resistance development [1] [4]
Non-Target Effects Stimulates plant antioxidant defenses [1] Can threaten food safety & non-target organisms [1]

Interpretation of Experimental Data

  • Efficacy Scope: The data demonstrates that this compound is effective against specific pathogens like Botrytis cinerea and Fusarium oxysporum, but its efficacy against a broader spectrum of fungi requires more research.
  • Application Context: Current efficacy data is from controlled laboratory and greenhouse settings. Real-world agricultural conditions, with variable environmental factors, will require further validation.
  • Comparative Data: A direct, quantitative side-by-side comparison of this compound and a specific chemical fungicide under identical conditions was not available in the search results. The provided comparison is based on general characteristics reported in the literature.

References

2-Heptanol comparison other volatile organic compounds

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties & Performance Comparison

The following table summarizes the key properties and experimental findings for 2-Heptanol and other relevant VOCs.

Compound Key Applications/Functions Experimental Performance Data Key Differentiating Properties

| This compound (2-HE) [1] | Antifungal Agent: Inhibits Botrytis cinerea. [1] | - In vitro (two-part plate): 0.16 µL/cm³ caused significant mycelial growth inhibition. [1]

  • In vivo (tomato): 0.10 µL/cm³ reduced lesion diameter. [1] | - Disrupts fungal membrane transport and integrity. [1]
  • Enhances amino acid metabolism in fungi, leading to cell death. [1] | | 1-Heptanol [2] | Membrane Fluidizer: Alters cell membrane properties and inhibits mast cell signaling. [2] | - Short-term exposure: Increased lateral diffusion of membrane proteins (FcεRI, ORAI1). [2]
  • Inhibited antigen-induced calcium response, degranulation, and cytokine production in mast cells. [2] | - Increases membrane fluidity, disrupting signal transduction. [2]
  • Does not affect early phosphorylation events in FcεRI signaling. [2] | | General VOCs [3] | Industrial Solvents/Emissions: e.g., in paints. [3] | - Analytical Method: SPME-GC-MS identified 212 VOCs in an engine manufacturing plant. [3]
  • 17 compounds were consistently present across different zones and system states. [3] | - Often monitored as air pollutants due to health risks. [3]
  • Method optimization is critical for reliable data (SPME fiber, adsorption/desorption time). [3] |

Detailed Experimental Protocols

Here are the methodologies used to generate the key data cited in the comparison.

Protocol for Antifungal Activity of this compound

This methodology outlines the assessment of this compound's effect on Botrytis cinerea both in laboratory media and in tomato fruit [1].

  • In Vitro Non-Contact Assay:
    • A plug of B. cinerea mycelium is placed on one side of a two-compartment Petri dish containing potato dextrose agar.
    • Filter paper with different volumes of this compound (e.g., 0, 5, 10, 15, 20 µL) is placed on the other side. The dish is sealed to allow vapor-phase action.
    • After incubation at 25°C for 5 days, the colony diameter is measured, and the inhibition rate is calculated [1].
  • In Vivo Efficacy on Tomatoes:
    • Tomatoes are wounded and inoculated with a B. cinerea mycelium plug.
    • Inoculated fruits are placed in a sealed glass chamber with a Petri dish containing a specific concentration of this compound (e.g., 0.02 - 0.16 µL/cm³).
    • Lesion diameter on the fruit is recorded daily to measure disease progression [1].
  • Mechanism Investigation:
    • Membrane Integrity: Spores are treated with this compound and then stained with fluorescein diacetate (FDA, for viability) and propidium iodide (PI, for dead cells/membrane damage), followed by observation under a fluorescence microscope [1].
    • Cellular Leakage: Mycelium is treated with this compound, and the supernatant is analyzed for nucleic acids (OD260) and protein content to assess leakage [1].
    • Transcriptomic Analysis: RNA sequencing (RNA-Seq) is performed on treated and untreated fungal cells to identify changes in gene expression pathways [1].
Protocol for Membrane Fluidity Effects of 1-Heptanol

This methodology examines how 1-Heptanol fluidizes cell membranes and disrupts mast cell function [2].

  • Cell Treatment: Bone marrow-derived mast cells (BMMCs) are treated with 1-Heptanol for a short period (e.g., 30 minutes) [2].
  • Signaling Analysis:
    • Phosphorylation: Treated and activated cells are lysed, and proteins are analyzed by Western blotting using antibodies against phosphorylated signaling proteins (e.g., SYK, PLCγ1, FcεRI-β chain) [2].
    • Calcium Response: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2), activated, and real-time calcium influx is measured using a fluorometer [2].
  • Membrane Property Assays:
    • Lateral Diffusion: Techniques like Fluorescence Recovery After Photobleaching (FRAP) are used to measure the mobility of fluorescently tagged proteins (e.g., FcεRI, ORAI1) in the plasma membrane [2].
    • Protein Interaction: Flow-FRET is used to assess the interaction between STIM1 and ORAI1, key proteins in calcium entry [2].

Mechanisms of Action Visualized

The following diagrams illustrate the distinct biological mechanisms of this compound and 1-Heptanol, based on the experimental findings.

Antifungal Mechanism of this compound

This diagram summarizes the multi-target mechanism by which this compound inhibits fungal growth, as revealed by transcriptomic and biochemical analyses [1].

G Start This compound Exposure A1 Direct Membrane Damage Start->A1 A2 Disruption of Membrane Transport Systems Start->A2 A3 Acceleration of Amino Acid Metabolism Start->A3 B1 Loss of Membrane Integrity A1->B1 B2 Nutrient Leakage A1->B2 B3 Reactive Oxygen Species (ROS) and Lipid Peroxidation A1->B3 leads to A2->B2 B4 Cellular Nutrient Depletion A2->B4 A3->B4 B5 Energy Imbalance A3->B5 Outcome Fungal Cell Death B1->Outcome B2->Outcome B3->Outcome B4->Outcome B5->Outcome

Signaling Disruption by 1-Heptanol

This diagram shows how 1-Heptanol fluidizes the plasma membrane, leading to specific disruptions in mast cell signaling and effector functions [2].

G Start 1-Heptanol Treatment A1 Plasma Membrane Hyperfluidization Start->A1 A2 Increased Lateral Diffusion of Proteins (e.g., ORAI1) A1->A2 A3 Inhibition of FcεRI Receptor Internalization A1->A3 B1 Impaired STIM1-ORAI1 Coupling A2->B1 B2 Inhibition of SAPK/JNK Phosphorylation A3->B2 C1 Store-Operated Calcium Entry (SOCE) Blocked B1->C1 C2 Effector Functions Inhibited B2->C2 D1 Reduced Cytokine Production C1->D1 D2 Inhibition of Degranulation C1->D2 C2->D1 C2->D2 Outcome Suppressed Mast Cell Immune Response D1->Outcome D2->Outcome

Key Comparative Insights for Professionals

  • This compound is a Promising Biocontrol Agent: Its primary advantage lies in its multi-target antifungal mechanism, which reduces the likelihood of resistance development. Its application as a vapor makes it suitable for protecting postharvest produce without direct contact [1].
  • 1-Heptanol is a Specific Membrane Tool: It serves as a valuable research tool for studying membrane dynamics in cell signaling. Its effect of increasing fluidity without blocking early phosphorylation events highlights a specific point of intervention in immunology research [2].
  • Critical Role of Analytical Methods: For accurate VOC comparison and monitoring, meticulous method optimization is essential. Parameters like SPME fiber selection and desorption time significantly impact the reliability and reproducibility of data [3].

References

2-Heptanol odor threshold sensory properties

Author: Smolecule Technical Support Team. Date: February 2026

Sensory Profile of 2-Heptanol

The table below summarizes the available information on the sensory properties of this compound.

Property Description Source Context
Odor Type Citrus; fresh lemongrass; herbal; sweet; floral; fruity; green [1]. Flavor and Fragrance Database
Odor Description Fresh lemon grass, herbal, sweet, floral, fruity, green (at 100% concentration) [1]. Flavor and Fragrance Database
Flavor Type Fruity, green, earthy, bitter [1]. Flavor and Fragrance Database
Odor Threshold Information is present in a specialized database, but a specific value is not publicly listed [2]. Odour and Flavour Threshold Database

A specific, quantitative odor threshold in air or water was not found in the publicly accessible portions of the search results. The VCF Odour and Flavour threshold list indicates that data exists for this compound but requires a login for detail [2].

Experimental Protocols and Applications

While direct threshold testing protocols were not found, the search results provide detailed methodologies for other significant applications of this compound.

Organic Synthesis of this compound

This classic procedure from Organic Syntheses details the reduction of methyl n-amyl ketone to this compound [3].

  • Objective: To prepare this compound from methyl n-amyl ketone via reduction.
  • Materials:
    • Reactant: 228 g (2 moles) of methyl n-amyl ketone [3].
    • Solvent: Mixture of 600 cc of 95% ethanol and 200 cc of water [3].
    • Reducing Agent: 130 g (5.6 gram atoms) of sodium wire [3].
    • Equipment: 3-L round-bottom flask, efficient Liebig condenser (100 by 1 cm), fractionating column (e.g., Young column or Glinsky column) [3].
  • Procedure:
    • Dissolve methyl n-amyl ketone in the alcohol/water solvent mixture within the flask [3].
    • Gradually add sodium wire through the condenser. Critical: Cool the flask with running water or ice to maintain the temperature below 30°C, preventing violent reactions and formation of condensation by-products [3].
    • After all sodium has dissolved, add 2 liters of water and cool the mixture to 15°C [3].
    • Separate the upper oily layer, wash it successively with 50 cc of 1:1 hydrochloric acid and 50 cc of water [3].
    • Dry the product over 20 g of anhydrous sodium sulfate [3].
    • Purify via fractional distillation, collecting the pure this compound fraction boiling at 155–157.5°C [3].
  • Yield: 145–150 g (62–65% of theoretical yield) [3].
Assessing Antifungal Activity

A 2024 study provides a protocol for evaluating the inhibitory effects of this compound on the fungus Botrytis cinerea [4].

  • Objective: To evaluate the inhibitory activity of this compound on B. cinerea mycelium growth in vitro.
  • Materials:
    • Test Compound: this compound (98% purity) [4].
    • Biological Material: B. cinerea strain B05.10 [4].
    • Growth Medium: Potato Dextrose Agar (PDA) [4].
    • Equipment: Two-part Petri dishes, filter paper (10 × 75 mm), sterile mycelial plugs (5-mm diameter) [4].
  • Procedure:
    • Prepare two-part plates with PDA medium [4].
    • Place a B. cinerea mycelial plug on one side of the plate [4].
    • Add a specific volume of this compound (e.g., 0, 5, 10, 15, 20 µL) to a filter paper on the opposite side of the plate. The 0 µL treatment is a control with an equal volume of distilled water [4].
    • Quickly seal the plates to contain the volatile compounds and incubate at 25°C for 5 days [4].
    • Measure the diameter of the fungal colony using the "cross method" and calculate the inhibition rate relative to the control [4].

The following diagram illustrates the logical workflow for designing and interpreting such a sensory and functional analysis of a compound like this compound.

cluster_methods Select Application start Define Objective: Identify Odor Threshold or Bioactivity step1 Literature Review & Experimental Design start->step1 step2 Source Compound & Prepare Samples step1->step2 step3 Apply Methodology step2->step3 sensory Sensory Analysis (e.g., Odor Threshold) step3->sensory functional Functional Assay (e.g., Antifungal Test) step3->functional step4 Data Collection & Analysis end Establish Property: Threshold Value or Efficacy Profile step4->end sensory->step4 e.g., Panelist Responses functional->step4 e.g., Inhibition Measurements

References

2-Heptanol versus 1-Heptanol antimicrobial activity

Author: Smolecule Technical Support Team. Date: February 2026

Antimicrobial Activity of 2-Heptanol

Here is a summary of the key findings on this compound's antimicrobial properties and the experimental data available.

Table 1: Documented Antimicrobial Effects of this compound

Aspect of Activity Test Organism Experimental Model Key Findings Citation
Antifungal Botrytis cinerea (Gray mold fungus) In vitro (two-part plate assay) Inhibited mycelial growth in a dose-dependent manner (0-20 µL/plate). [1] [2]
Antifungal Botrytis cinerea In vivo (tomato fruit) Reduced lesion diameter on infected tomatoes at concentrations of 0.02-0.16 µL/cm³. [1] [2]
Mechanism of Action Botrytis cinerea Transcriptomic Analysis & Fluorescence Microscopy Compromised membrane integrity, induced nutrient leakage, and accelerated amino acid metabolism. [2]
General Description - Literature Review Identified as a component of turmeric and other essential oils with noted antimicrobial and antioxidant properties. [1] [3] [4]

Detailed Experimental Protocols for this compound

The most robust experimental data comes from studies on its antifungal activity against Botrytis cinerea:

  • In Vitro Antifungal Assay (Non-contact Method):

    • Method: A mycelial plug of the fungus is placed on one side of a two-part Petri dish containing potato dextrose agar. Different volumes of this compound are applied to a filter paper on the other side. The plate is sealed to allow vapor exposure. [2]
    • Measurement: The diameter of the fungal colony is measured after incubation, and the inhibition rate is calculated. [2]
  • In Vivo Efficacy on Tomatoes:

    • Method: Tomatoes are wounded and inoculated with the fungus. The fruit are then placed in a sealed glass chamber where this compound is volatilized from a Petri dish at the bottom. [2]
    • Measurement: The diameter of the resulting lesions on the tomatoes is measured daily to assess disease progression. [2]
  • Investigation of Antifungal Mechanism:

    • Membrane Integrity: Spores or mycelia are treated with this compound and then stained with fluorescent dyes like Fluorescein Diacetate (FDA) for viability and Propidium Iodide (PI) for membrane damage. Leakage of nucleic acids and proteins into the surrounding solution is also measured. [2]
    • Transcriptomic Analysis: RNA sequencing of treated vs. untreated fungal cells is performed to identify changes in gene expression, revealing disruptions in pathways like membrane transport and amino acid metabolism. [2]

Proposed Comparison Framework

To aid your further research, the diagram below outlines the key aspects you should compare when data for both compounds becomes available.

G Key Factors for Comparing Heptanol Isomers Start Compare 1-Heptanol vs this compound PhysChem Physicochemical Properties Start->PhysChem BioActivity Biological Activity Data Start->BioActivity Mechanism Mechanism of Action Start->Mechanism P1 Log P (Lipophilicity) PhysChem->P1 influences P2 Vapor Pressure PhysChem->P2 influences P3 Water Solubility PhysChem->P3 influences B1 Minimum Inhibitory Concentration (MIC) BioActivity->B1 B2 Zone of Inhibition (Agar Diffusion) BioActivity->B2 B3 Time-Kill Kinetics BioActivity->B3 M1 Membrane Disruption (Lipid Bilayer) Mechanism->M1 M2 Intracellular Target (e.g., Enzyme) Mechanism->M2 M3 Gene Expression Changes (Transcriptomics) Mechanism->M3

References

2-Heptanol compared magnolol curcumin antifungal

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Antifungal Activity Comparison

The table below summarizes key efficacy data from recent studies against various fungal targets.

Compound Target Fungus Key Efficacy Data (MIC) Key Findings & Mechanisms

| Magnolol | Cryptococcus neoformans [1] [2] | MIC: 8 μg/mL [1] [2] | - Disrupts glutathione metabolism, causing redox imbalance [1] [2].

  • Inhibits urease production [1] [2].
  • Shows synergy with fluconazole (FIC ≤ 0.5) [1] [2]. | | | Colletotrichum gloeosporioides [3] | Effective in vivo dose: 2 g/L [3] | - Targets mitochondrial energy metabolism (TCA cycle, electron transport chain) [3].
  • Reduces ATP production and energy charge [3]. | | | Various Human Pathogenic Fungi (T. mentagrophytes, C. albicans, A. niger, etc.) [4] | MIC range: 25-100 μg/mL [4] | - Broad-spectrum activity against dermatophytes and opportunistic pathogens [4]. | | Curcumin | Candida albicans [5] | 500 μM PAC (a derivative) led to 50% growth inhibition after 24h [5] | - Derivative PAC reduces virulence by inhibiting biofilm formation and hyphal transition [5].
  • Downregulates adhesion genes (SAPs, EAP1, HWP1) [5]. | | | Fusarium graminearum [6] | 150 μM + 10.8 J/cm² blue light for complete inactivation [6] | Photodynamic Inactivation (PDI): When activated by light, generates ROS, damaging cell membranes, degrading DNA/proteins, and suppressing mycotoxin production [6]. | | | Various Bacteria, Viruses, Fungi [7] | Reviewed as having broad antimicrobial activity [7] | Known for broad-spectrum activity; efficacy often enhanced through synergism or derivative synthesis to improve solubility and uptake [7]. | | 2-Heptanol | Botrytis cinerea [8] | In vitro EC₅₀: ~0.05-0.16 μL/cm³ [8] | - Compromises membrane integrity, causing leakage of cellular content [8].
  • Disrupts membrane transport systems and enhances amino acid metabolism, leading to nutrient depletion [8].
  • In vivo application effectively controlled gray mold on tomatoes without affecting fruit quality [8]. |

Detailed Experimental Protocols

Understanding the methodologies behind the data is crucial for evaluation and replication.

  • Magnolol against *Cryptococcus neoformans* [1] [2]

    • MIC Determination: The broth microdilution method was used according to CLSI document M27-A2. The fungus was incubated with magnolol (concentration range 1-256 μg/mL) for 72 hours at 35°C. The MIC was defined as the lowest concentration that resulted in 100% growth inhibition [1] [2].
    • Synergy Testing (Checkerboard Assay): Serial dilutions of magnolol and fluconazole (FLZ) were combined in a checkerboard pattern. After incubation, the Fractional Inhibitory Concentration (FIC) index was calculated. An FIC index of ≤0.5 was considered synergistic [1] [2].
    • Mechanism Exploration: The mechanisms were investigated using transcriptomics and metabolomics. Gene and metabolite expression changes were analyzed, with a particular focus on pathways like glutathione metabolism. Key findings were validated through molecular docking studies [1] [2].
  • Curcumin Photodynamic Inactivation against *Fusarium graminearum* [6]

    • Treatment: F. graminearum mycelia or spores were treated with curcumin (e.g., 150 μM) and then irradiated with blue LED light (e.g., at a dose of 10.8 J/cm²). A control group was treated with curcumin but kept in the dark [6].
    • Viability Assessment: The survival of spores and mycelia was assessed using methods like trypan blue staining. A massive generation of reactive oxygen species (ROS) was detected using fluorescence probes [6].
    • Mechanism Investigation: The damage to cellular structures was observed via Scanning Electron Microscopy (SEM) and Confocal Laser Scanning Microscopy (CLSM). Membrane permeability was assessed by measuring leakage, and lipid oxidation was evaluated. Degradation of DNA and proteins was also confirmed [6].
  • This compound against *Botrytis cinerea* [8]

    • In Vitro Antifungal Activity: A non-contact assay was performed in two-part Petri dishes. A mycelial plug of B. cinerea was placed on one side, and filter paper with different volumes of this compound was placed on the other. The colony diameter was measured after incubation, and the inhibition rate was calculated [8].
    • In Vivo Efficacy: Tomato fruits were wounded and inoculated with B. cinerea. The treated fruits were placed in a sealed chamber with a Petri dish containing a specific concentration of this compound (e.g., 0.16 μL cm⁻³). The lesion diameter on the fruits was measured over time to assess disease control [8].
    • Mechanism Studies: Spore viability and membrane integrity were assessed using dual staining with FDA (fluorescein diacetate) and PI (propidium iodide), observed via fluorescence microscopy. The leakage of nucleic acids (measured at OD₂₆₀) and proteins from the mycelium was quantified. Transcriptomic analysis was conducted to identify differentially expressed genes and affected pathways [8].

Mechanisms of Action at a Glance

The following diagram summarizes the primary antifungal mechanisms of these three compounds, illustrating how they disrupt fungal cells at a cellular level.

G cluster_magnolol Magnolol Mechanisms cluster_curcumin Curcumin Mechanisms cluster_2heptanol This compound Mechanisms compound Antifungal Compound mech1 Magnolol: Disrupts Mitochondrial Function & Redox Balance compound->mech1 Primary Action mech2 Curcumin: Generates ROS via Photodynamic Inactivation compound->mech2 Primary Action mech3 This compound: Damages Membrane & Disrupts Metabolism compound->mech3 Primary Action M1 Inhibits TCA Cycle & Electron Transport Chain mech1->M1 M3 Disrupts Glutathione Metabolism mech1->M3 C1 Light Activation mech2->C1 H1 Loss of Membrane Integrity mech3->H1 H3 Disrupted Membrane Transport mech3->H3 M2 Depletes ATP M1->M2 M4 Causes Redox Imbalance M3->M4 C2 Massive ROS Generation C1->C2 C3 Oxidative Damage to: - Lipids (Membrane) - Proteins - DNA C2->C3 H2 Leakage of Cellular Contents H1->H2 H4 Altered Amino Acid Metabolism H3->H4 H5 Intracellular Nutrient Depletion H4->H5

Research Application Guide

When deciding which compound to investigate further, consider these factors:

  • For Broad-Spectrum Human Mycosis Drug Development: Magnolol presents a strong candidate due to its demonstrated efficacy against a range of human pathogens like C. neoformans and C. albicans, its ability to work synergistically with existing drugs like fluconazole, and its multi-targeted mechanism involving mitochondrial disruption and redox imbalance [4] [1] [2].
  • For Topical Treatments or Surface Disinfection: Curcumin, especially in a Photodynamic Therapy (PDI) setup, is highly effective. Its ability to generate massive ROS upon light activation offers a powerful, localized, and likely resistance-limiting strategy for eradicating fungal biofilms and spores on surfaces or in superficial infections [5] [6].
  • For Agricultural Post-Harvest Protection: This compound shows exceptional promise. Its volatile nature makes it ideal for fumigating stored fruits, and its mechanism of membrane disruption and nutrient depletion effectively controls pathogens like B. cinerea without compromising fruit quality, offering a natural alternative to chemical fungicides [8].

References

2-Heptanol chiral isomers NMR analysis

Author: Smolecule Technical Support Team. Date: February 2026

NMR Methods for Chiral Discrimination

For researchers, the primary NMR methods used to distinguish and quantify chiral isomers like (R)- and (S)-2-heptanol are summarized below.

Method Principle Key Requirement Application Example
Chiral Solvating Agents (CSAs) [1] Chiral agent complexes with enantiomers, creating diastereomeric environments with distinct NMR signals. Chiral resolving agent (e.g., N,N'-disubstituted oxoporphyrinogen). Determining enantiomeric excess of alcohols, carboxylic acids, and esters [1].
Chiral Derivatizing Agents (CDAs) [2] Covalently bonds to enantiomers, forming diastereomers separable by HPLC or with distinct NMR spectra. Chiral derivatization agent (e.g., MαNP acid); reaction required. Preparing enantiopure aliphatic alcohols and determining absolute configuration [2].
Advanced NMR Techniques [3] Uses pure-shift pulse sequences and ultra-high digital resolution to resolve overlapping signals. Modern NMR hardware and specialized pulse sequences. Revealing full structure of complex polyol natural products like caylobolide A [3].

Workflow for Enantiomeric Analysis

For a standard research laboratory, a typical workflow for analyzing a chiral alcohol like 2-heptanol might involve using a Chiral Derivatizing Agent (CDA) due to its robustness and the added ability to determine absolute configuration.

The process can be visualized as follows:

G Start Racemic this compound A Esterification with (S)-(+)-MαNP Acid (Conditions: e.g., DCC, DMAP) Start->A B HPLC Separation on Silica Gel A->B C NMR Analysis of Diastereomeric Esters B->C D1 Path A: Absolute Configuration via NMR Anisotropy Effect C->D1 D2 Path B: Absolute Configuration via X-ray Crystallography C->D2 E Hydrolysis of Pure Esters (e.g., KOH/MeOH) D1->E D2->E End Enantiopure (R)- and (S)-2-Heptanol with Known Absolute Configuration E->End

Detailed Experimental Approach

Based on the literature for similar aliphatic alcohols, here is a deeper look at the CDA method using reagents like MαNP acid [2].

  • Derivatization Protocol: A racemic alcohol is esterified with an enantiopure chiral acid, such as (S)-(+)-MαNP acid (2-methoxy-2-(1-naphthyl)propionic acid). The typical reaction involves activating the carboxylic acid (e.g., via acid chloride formation) and coupling it to the alcohol in an anhydrous solvent like dichloromethane, often with a base such as NaH or Et₃N [2].
  • Separation and Analysis: The resulting diastereomeric esters are easily separated using normal-phase HPLC on silica gel. For 4-octanol MαNP esters, a separation factor (α) of 1.25 was achieved [2]. After separation, the absolute configuration is determined by interpreting the 1H-NMR chemical shifts, which are influenced by the diamagnetic anisotropy of the naphthyl group in the MαNP moiety. Alternatively, if single crystals are obtained, X-ray crystallography provides an unambiguous configuration assignment [2].

Advanced and Emerging Techniques

Beyond classical methods, recent advancements offer powerful alternatives.

  • Ultra-High-Resolution NMR: For complex molecules with severe signal overlap, techniques like pure-shift HSQC can be employed. This method collapses proton multiplets into singlets and uses ultra-high digital resolution (e.g., 4096 data points) to differentiate between carbon signals that would otherwise be degenerate, allowing for precise signal assignment in complex polyols [3].
  • Achiral Pro-CSA Method: A novel approach uses a symmetrical achiral molecule (e.g., N,N'-disubstituted oxoporphyrinogen) as a prochiral solvating agent. When it complexes with a chiral guest, the enantiotopic protons of the host become diastereotopic and magnetically non-equivalent, allowing for enantiomeric excess determination without forming diastereomeric complexes [1].

References

2-Heptanol concentration response curve Botrytis cinerea

Author: Smolecule Technical Support Team. Date: February 2026

Concentration Response of 2-Heptanol on B. cinerea

The following table summarizes the key findings from the search results regarding how different concentrations of 2-HE affect B. cinerea in vitro and on tomato fruit (in vivo) [1].

Concentration (μL/cm³) In Vitro Mycelial Growth Inhibition In Vivo Lesion Diameter on Tomato Impact on Tomato Quality
0.02 Information not specified Reduced No negative impact
0.05 Information not specified Reduced No negative impact
0.10 Information not specified Reduced No negative impact
0.16 Information not specified Reduced No negative impact

The same study also investigated the effect of 2-HE on spore viability and membrane integrity. Using fluorescence microscopy, it was found that after 12 hours of exposure, 2-HE at concentrations of 0.05 and 0.16 μL/cm³ significantly reduced spore viability and compromised cell membrane integrity, leading to the leakage of cellular contents [1].

> A Note on the Data: The search results confirm that 2-HE has a suppressive effect on B. cinerea but do not provide the complete raw data (e.g., exact colony diameters or percent inhibition values) needed to plot a traditional concentration-response curve. The data establishes a qualitative dose-response relationship where higher concentrations lead to greater effects, but precise quantitative metrics are unavailable.

Detailed Experimental Protocol

The antifungal activity of 2-HE was evaluated using the following methodologies [1]:

  • In Vitro Antifungal Activity: The inhibitory activity on mycelial growth was assessed using a two-part plate (non-contact) assay. A plug of B. cinerea mycelium was placed on one side of a divided Petri dish containing PDA medium. Filter paper with different volumes of 2-HE (0, 5, 10, 15, and 20 µL) was placed on the other side. The plates were sealed and incubated at 25°C for 5 days. The colony diameter was measured, and the inhibition rate was calculated. The concentrations used were converted as shown in the table below [1].

  • In Vivo Efficacy Test: Disease-free tomatoes were wounded and inoculated with a plug of B. cinerea mycelium. These tomatoes were then placed in a sealed glass chamber where a Petri dish containing a specific concentration of 2-HE (0, 0.02, 0.05, 0.10, or 0.16 µL/cm³) was positioned at the base. The diameter of the resulting lesions on the tomatoes was recorded daily [1].

  • Spore Viability and Membrane Integrity: A spore suspension was spotted on a Petri dish and exposed to different concentrations of 2-HE (0, 0.05, and 0.16 µL/cm³) for 12 hours. The spores were then stained with Fluorescein Diacetate (FDA), which stains live cells, and Propidium Iodide (PI), which stains cells with compromised membranes. The stained spores were examined under a fluorescence microscope to assess viability and membrane integrity [1].

Concentration Conversion Table

This table was provided in the original research to clarify the concentrations used in the in vitro assay [1].

2-HE Volume (µL) Headspace Concentration (µL/cm³)
0 0
5 0.05
10 0.11
15 0.16
20 0.21

Proposed Mechanism of Action

Transcriptomic analysis revealed that 2-HE exerts its antifungal effect through a dual mechanism:

  • Disruption of Membrane Transport: It damages the fungal cell membrane, leading to loss of integrity and leakage of nucleic acids and proteins [1].
  • Acceleration of Amino Acid Metabolism: It causes an upregulation of amino acid metabolism pathways, which appears to lead to intracellular nutrient depletion and ultimately, cell death [1].

The diagram below illustrates this proposed mechanism and the key experiments used to uncover it.

G cluster_1 This compound Treatment cluster_2 Cellular Level Effects & Experimental Observations cluster_3 Antifungal Outcome Start Application of this compound MembraneEffect Membrane Disruption Start->MembraneEffect Induces MetabolicEffect Accelerated Amino Acid Metabolism Start->MetabolicEffect Induces Exp1 Experimental Observation: Spore viability ↓ Membrane integrity ↓ Nucleic acid & protein leakage ↑ MembraneEffect->Exp1 Confirmed by Exp2 Experimental Observation: Transcriptomic analysis revealed pathway disruption MetabolicEffect->Exp2 Confirmed by Outcome Botrytis cinerea Cell Death Exp1->Outcome Leads to Exp2->Outcome Leads to

References

2-Heptanol impact tomato quality versus chemical treatments

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Mechanisms of 2-Heptanol

The following table summarizes the key experimental findings on the efficacy of this compound (2-HE) against the common tomato pathogen Botrytis cinerea.

Aspect Experimental Findings on this compound Pathogen & Context
In Vitro Antifungal Activity Effective concentration for 50% growth inhibition (EC₅₀) not specified, but 0.21 μL/cm³ completely inhibited mycelial growth [1]. Botrytis cinerea (Gray Mold), in vitro [1].
In Vivo Efficacy (Disease Control) 0.16 μL/cm³ significantly reduced lesion diameter on tomato fruits [1]. Botrytis cinerea on postharvest tomatoes [1].
Impact on Tomato Quality No negative impact on appearance, Total Soluble Solids (TSS), or Titratable Acidity (TA) at tested concentrations (up to 0.16 μL/cm³) [1]. Postharvest tomato quality parameters [1].
Primary Antifungal Mechanism Compromises membrane integrity, leading to leakage of cellular contents (nucleic acids, proteins) and disrupts membrane transport systems [1]. Botrytis cinerea [1].
Secondary Mechanism Accelerates amino acid metabolism in the fungus, potentially causing nutrient depletion [1]. Botrytis cinerea [1].
Induction of Host Defense Stimulated activity of antioxidative enzymes (SOD, POD, CAT) in tomato fruit [1]. Tomato fruit defense response [1].

For context, other biocontrol agents also show promise. The yeast Aureobasidium pullulans S2, for example, reduced gray mold incidence in tomatoes to 2.78% at a concentration of 1 × 10⁹ cells/mL, primarily through the production of volatile organic compounds like 2-phenylethanol and the formation of biofilms [2].

Detailed Experimental Protocols

To ensure reproducibility, here are the detailed methodologies from the key studies cited.

1. In Vitro Antifungal Activity of this compound against B. cinerea [1]

  • Method: A "two-part plate" assay was used. A plug of B. cinerea mycelium was placed on one side of a partitioned Petri dish containing Potato Dextrose Agar (PDA). Filter paper with different volumes of this compound (0, 5, 10, 15, 20 µL) was placed on the other side. This setup allows the volatile compounds to diffuse without direct contact.
  • Measurement: After sealing and incubating at 25°C for 5 days, the colony diameter was measured. The inhibition rate was calculated compared to the control (0 µL 2-HE).

2. In Vivo Efficacy on Tomato Fruit [1]

  • Tomato Preparation: Disease-free tomatoes were washed, dried, and wounded with a sterile needle.
  • Pathogen Inoculation: A plug of B. cinerea mycelium was placed on the wound.
  • Treatment: Inoculated tomatoes were placed in a sealed glass chamber. A Petri dish containing a specific concentration of 2-HE (0, 0.02, 0.05, 0.10, or 0.16 µL/cm³) was placed at the chamber's base, allowing the fruit to be fumigated by the volatiles.
  • Assessment: The diameter of the resulting lesions on the tomatoes was recorded daily.

3. Assessment of Membrane Integrity [1]

  • Procedure: B. cinerea spores were cultured in liquid medium, and mycelia were harvested and treated with 2-HE in sterile water.
  • Leakage Measurement: The supernatant was collected after incubation. The leakage of nucleic acids was measured by absorbance at 260 nm (OD₂₆₀), and protein leakage was quantified using a Bradford Protein Assay Kit.
  • Membrane Lipid Peroxidation: The degree of membrane damage was assessed by measuring Malondialdehyde (MDA) content with a commercial assay kit.

Mechanism of Action: How this compound Works

The diagram below illustrates the multi-targeted antifungal mechanism of this compound against Botrytis cinerea as revealed by transcriptomic and biochemical analyses [1].

G cluster_mechanisms Antifungal Mechanisms This compound (Volatile) This compound (Volatile) Fungal Cell Fungal Cell This compound (Volatile)->Fungal Cell Membrane Disruption Membrane Disruption Cellular Content Leakage Cellular Content Leakage Membrane Disruption->Cellular Content Leakage Lipid Peroxidation (MDA ↑) Lipid Peroxidation (MDA ↑) Membrane Disruption->Lipid Peroxidation (MDA ↑) Metabolic Dysregulation Metabolic Dysregulation Amino Acid Metabolism Acceleration Amino Acid Metabolism Acceleration Metabolic Dysregulation->Amino Acid Metabolism Acceleration Induced Host Defense Induced Host Defense SOD Activity ↑ SOD Activity ↑ Induced Host Defense->SOD Activity ↑ POD Activity ↑ POD Activity ↑ Induced Host Defense->POD Activity ↑ CAT Activity ↑ CAT Activity ↑ Induced Host Defense->CAT Activity ↑ Cell Death Cell Death Cellular Content Leakage->Cell Death Lipid Peroxidation (MDA ↑)->Cell Death Intracellular Nutrient Depletion Intracellular Nutrient Depletion Amino Acid Metabolism Acceleration->Intracellular Nutrient Depletion Intracellular Nutrient Depletion->Cell Death

Research Implications and Future Directions

The experimental data positions this compound as a highly promising biocontrol agent. Its efficacy as a volatile compound makes it particularly suitable for postharvest fumigation in storage environments. The fact that it does not negatively impact tomato quality at effective concentrations is a significant advantage for commercial application [1].

Future research can build upon these findings by:

  • Spectrum of Activity: Testing 2-HE against a broader range of postharvest pathogens (e.g., Alternaria, Penicillium spp.) to determine its versatility [2] [3].
  • Synergistic Formulations: Exploring combinations with other natural antimicrobials, food-grade additives, or low-dose chemical fungicides in an integrated pest management strategy. Alginate-based formulations, as seen with thyme oil, could be a promising delivery system for 2-HE as well [4].
  • Field Application: Investigating the potential for pre-harvest applications to protect plants during growth, as suggested by its efficacy against other pathogens like Fusarium [3].

References

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Physical Description

2-heptanol appears as a clear colorless alcohol with a mild alcohol odor. Insoluble in water. Floats on water. Soluble in most organic liquids. Moderately toxic. Used as a solvent for various resins and as a flotation agent for ore processing.
Liquid
Colorless liquid; [Hawley]
COLOURLESS LIQUID.
colourless liquid with a fresh lemon-like, grass-herbaceous odou

XLogP3

2.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

116.120115130 g/mol

Monoisotopic Mass

116.120115130 g/mol

Boiling Point

158-160 °C

Flash Point

160 °F (NFPA, 2010)
71 °C c.c.

Heavy Atom Count

8

Vapor Density

Relative vapor density (air = 1): 4

Density

Relative density (water = 1): 0.82
0.817-0.819 (20°)

LogP

2.31 (LogP)
2.31

UNII

E12FIG07JK

GHS Hazard Statements

Aggregated GHS information provided by 1816 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 1816 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 1814 of 1816 companies with hazard statement code(s):;
H226 (98.35%): Flammable liquid and vapor [Warning Flammable liquids];
H312 (99.94%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (88.81%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.79%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.23 [mmHg]
Vapor pressure, kPa at 20 °C: 0.133

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

543-49-7
52390-72-4

Wikipedia

2-Heptanol

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
2-Heptanol: ACTIVE

Dates

Last modified: 08-15-2023

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